6-chloro-N,2-dimethyl-4-pyrimidinamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N,2-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-4-9-5(7)3-6(8-2)10-4/h3H,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPZEVZEMNVSAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5621-01-2 | |
| Record name | 6-chloro-N,2-dimethylpyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-chloro-N,2-dimethyl-4-pyrimidinamine
This guide provides a comprehensive technical overview for the synthesis and characterization of 6-chloro-N,2-dimethyl-4-pyrimidinamine, a key intermediate in medicinal chemistry and drug discovery. The methodologies and analytical protocols detailed herein are designed for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven insights.
Introduction and Significance
Substituted pyrimidines are a cornerstone of modern pharmacology, forming the structural core of numerous therapeutic agents. Their prevalence in biologically active molecules stems from their ability to mimic endogenous purines and pyrimidines, allowing them to interact with a wide array of biological targets. This compound (CAS No. 5621-01-2) is a versatile building block, offering multiple points for further chemical modification. The strategic placement of the chloro, methyl, and dimethylamino groups provides a unique combination of steric and electronic properties, making it a valuable precursor for the synthesis of targeted kinase inhibitors, receptor antagonists, and other novel therapeutic entities.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two chloro substituents in the precursor. The logical and well-established pathway involves the selective reaction of 4,6-dichloro-2-methylpyrimidine with methylamine.
Reaction Rationale and Mechanistic Insight
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is significantly enhanced by the inductive effect of the two chlorine atoms in the starting material, 4,6-dichloro-2-methylpyrimidine. This electronic landscape makes the carbon atoms of the pyrimidine ring susceptible to nucleophilic attack.
Methylamine, a primary amine, acts as the nucleophile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then collapses to expel a chloride ion, yielding the final product. The choice of a suitable base is critical to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product. A non-nucleophilic organic base such as triethylamine or diisopropylethylamine is often preferred to avoid competition with the primary nucleophile. Alternatively, an excess of methylamine can serve as both the nucleophile and the base. The use of a polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile facilitates the dissolution of the reactants and stabilizes the charged intermediate.
Experimental Workflow: Synthesis
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
Materials:
-
4,6-dichloro-2-methylpyrimidine
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,6-dichloro-2-methylpyrimidine (1 equivalent). Dissolve the starting material in anhydrous THF.
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 equivalents) followed by the dropwise addition of a methylamine solution (1.1 equivalents).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Isolation: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.
Characterization of this compound
A definitive structural confirmation of the synthesized this compound requires a multi-faceted spectroscopic approach. The following section details the expected analytical data and the protocols for their acquisition.
Expected Analytical Data
The following table summarizes the anticipated spectroscopic data for this compound.
| Analytical Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~6.3-6.5 (s, 1H, pyrimidine C5-H), ~3.1 (d, 3H, N-CH₃), ~2.5 (s, 3H, pyrimidine C2-CH₃), ~5.0-5.5 (br s, 1H, N-H). The N-H proton may be broad and its chemical shift can vary with concentration. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~165-168 (C2), ~160-163 (C4), ~158-161 (C6), ~100-105 (C5), ~28-30 (N-CH₃), ~24-26 (C2-CH₃). |
| FT-IR (ATR) | cm⁻¹: ~3300-3400 (N-H stretch), ~2900-3000 (C-H stretch, aliphatic), ~1600-1620 (C=N stretch, pyrimidine ring), ~1550-1580 (C=C stretch, pyrimidine ring), ~1100-1200 (C-N stretch), ~700-800 (C-Cl stretch). |
| Mass Spectrometry (EI) | m/z: Molecular ion [M]⁺ at ~157 and [M+2]⁺ at ~159 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. Fragmentation may involve loss of CH₃, Cl, and other characteristic fragments. |
Analytical Workflow: Characterization
The logical flow for confirming the structure of this compound is depicted in the following diagram.
Caption: Workflow for the spectroscopic characterization of this compound.
Detailed Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard one-dimensional proton experiment should be run with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer. A standard proton-decoupled carbon experiment should be performed. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is the recommended technique. Place a small amount of the solid directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum on an FT-IR spectrometer equipped with a diamond ATR accessory. Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (for GC-MS analysis).
-
Ionization Method: Electron Ionization (EI) at 70 eV is a common method for this type of molecule.
-
Data Acquisition: Scan a mass-to-charge (m/z) range of 50-300.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.
Conclusion
This guide provides a robust and scientifically grounded framework for the synthesis and characterization of this compound. The described synthetic protocol is based on well-established principles of nucleophilic aromatic substitution, offering a reliable and scalable method for obtaining this valuable chemical intermediate. The detailed characterization workflow ensures the unambiguous confirmation of the product's identity and purity. By adhering to these methodologies, researchers can confidently produce and validate this compound for its application in the development of novel and impactful therapeutic agents.
physical and chemical properties of 6-chloro-N,2-dimethyl-4-pyrimidinamine
An In-Depth Technical Guide to 6-chloro-N,2-dimethyl-4-pyrimidinamine
Foreword: A Practical Guide to a Versatile Chemical Intermediate
Welcome to a comprehensive technical guide on this compound. For researchers and professionals in drug development, understanding the nuanced properties of heterocyclic building blocks is paramount. This document moves beyond a simple recitation of data points. It is designed to provide a deeper, field-tested understanding of this specific substituted pyrimidine. We will explore not just what its properties are, but why it behaves the way it does, grounding our discussion in the principles of physical organic chemistry. This guide is structured to be a practical resource, offering insights into its reactivity, a plausible synthetic pathway, and a predictive guide to its analytical characterization. Every piece of information is contextualized to empower you in your research and development endeavors.
Nomenclature and Structural Identification
Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is a member of the pyrimidine family, a class of aromatic heterocyclic compounds that are core scaffolds in numerous pharmaceuticals and agrochemicals.
-
Molecular Formula : C₆H₈ClN₃
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Molecular Weight : 157.60 g/mol
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Synonyms : While less common, it may be referred to as (6-chloro-2-methylpyrimidin-4-yl)dimethylamine.
The structural arrangement of its functional groups—a chloro group at position 6, a methyl group at position 2, and a dimethylamino group at position 4—dictates its unique electronic and steric properties, which we will explore in subsequent sections.
Caption: Chemical structure of this compound.
Physicochemical Properties: A Tabulated Summary
While extensive experimental data for this specific compound is not widely published, we can consolidate available information and computational predictions to guide laboratory work. The following table summarizes key physical and chemical properties. It is critical to recognize that some of these values are predicted and should be used as estimates pending experimental verification.
| Property | Value / Observation | Source / Method |
| Molecular Weight | 157.60 g/mol | Calculated |
| Physical State | Solid (Predicted) | General observation for similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. | Inferred from structure |
| pKa (most basic) | Not available | - |
Chemical Profile: Reactivity and Stability
The reactivity of this compound is dominated by the electronic nature of the pyrimidine ring, which is rendered electron-deficient by the two nitrogen atoms. This deficiency is the causal factor behind its susceptibility to Nucleophilic Aromatic Substitution (SNAr) .
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C6 position is an effective leaving group. The pyrimidine ring acts as an electron-withdrawing group, stabilizing the negative charge that develops in the transition state (the Meisenheimer complex). This makes the C6 position the primary site for attack by nucleophiles.
Common nucleophiles that can displace the chloride include:
-
Amines (primary and secondary)
-
Alkoxides (e.g., sodium methoxide)
-
Thiols
The choice of solvent and base is critical. Aprotic polar solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are often preferred as they can solvate the cation of the nucleophile without interfering with the reaction. A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is typically used to neutralize the HCl generated during the reaction.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Stability and Storage
This compound should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents and strong acids.[3][4] As with many chlorinated heterocyclic compounds, it is prudent to handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
Representative Synthesis Protocol
Objective: To synthesize this compound from 4,6-dichloro-2-methylpyrimidine.
Methodology: A Step-by-Step Approach
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4,6-dichloro-2-methylpyrimidine (1.0 equivalent).
-
Dissolve the starting material in a suitable aprotic solvent such as Tetrahydrofuran (THF) or Isopropanol (10 mL per gram of starting material).
-
-
Addition of Reagents:
-
Add triethylamine (2.5 equivalents) to the solution. This acts as a base to scavenge the HCl byproduct.
-
Cool the mixture to 0 °C using an ice bath. This is a crucial step to control the exothermicity of the reaction.
-
Slowly add a solution of dimethylamine (2.0 M in THF, 1.1 equivalents) dropwise over 15-20 minutes. The causality here is that a slow addition prevents side reactions and ensures regioselectivity. The 4- and 6-positions are electronically similar, but substitution at one position deactivates the other, often allowing for mono-substitution to be achieved under controlled conditions.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure this compound.
-
Predicted Spectroscopic Profile for Compound Characterization
For any newly synthesized or commercial compound, rigorous characterization is essential. The following outlines the expected spectroscopic data for this compound, providing a benchmark for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.[6]
-
¹H NMR:
-
~ 6.5-7.0 ppm (singlet, 1H): This signal corresponds to the single aromatic proton at the C5 position. Its chemical shift is influenced by the adjacent nitrogen atoms and chloro group.
-
~ 3.1 ppm (singlet, 6H): This intense singlet arises from the six equivalent protons of the two methyl groups on the exocyclic nitrogen atom (N(CH₃)₂).
-
~ 2.5 ppm (singlet, 3H): This singlet corresponds to the three protons of the methyl group at the C2 position of the pyrimidine ring.
-
-
¹³C NMR:
-
~ 160-165 ppm: Three peaks are expected in this region for the three carbon atoms of the pyrimidine ring (C2, C4, C6), which are bonded to heteroatoms.
-
~ 110-120 ppm: A single peak for the C5 carbon.
-
~ 38 ppm: A peak corresponding to the N-dimethyl carbons.
-
~ 25 ppm: A peak for the C2-methyl carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.[7]
-
~ 3000-2850 cm⁻¹: C-H stretching vibrations from the methyl groups.
-
~ 1600-1550 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrimidine ring.
-
~ 1350-1250 cm⁻¹: C-N stretching from the dimethylamino group.
-
~ 800-600 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak. Crucially, due to the presence of one chlorine atom, this will appear as a pair of peaks with a characteristic M:M+2 ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The expected m/z values would be ~157.04 for the ³⁵Cl isotopologue and ~159.04 for the ³⁷Cl isotopologue.
Caption: A standard workflow for the characterization of a synthesized compound.
Applications in Research and Drug Development
Substituted pyrimidines are a cornerstone of modern medicinal chemistry. The specific arrangement of functional groups on this compound makes it a valuable intermediate. The reactive chloro group at C6 allows for the introduction of a wide variety of substituents via SNAr, enabling the rapid generation of diverse chemical libraries for screening. This makes it a useful scaffold for developing compounds targeting kinases, GPCRs, and other enzyme classes where the pyrimidine core can act as a hinge-binding motif or a central scaffold.
References
- 1. arctomsci.com [arctomsci.com]
- 2. This compound | 5621-01-2 [amp.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]
- 7. 2-Pyrimidinamine, 4-chloro-6-methyl- [webbook.nist.gov]
An In-depth Technical Guide to CAS Number 5621-01-2
A Note on Chemical Identity: Initial analysis of the topic revealed a significant discrepancy. The provided CAS (Chemical Abstracts Service) number, 5621-01-2, is authoritatively assigned to the compound 6-Chloro-N,2-dimethylpyrimidin-4-amine . The requested topic, "5-(4-Bromobenzylidene)-3-N-benzyl-2-thioxothiazolidin-4-one properties and uses," refers to a different chemical entity. For researchers, scientists, and drug development professionals, precise identification by CAS number is paramount to ensure the reproducibility and safety of experimental work.
This guide will proceed in two parts. The primary focus (Part 1) will be a detailed technical overview of the correct compound associated with CAS 5621-01-2, adhering to the principles of scientific integrity. Recognizing the likely interest in the rhodanine scaffold for the target audience, a supplementary section (Part 2) will provide a general overview of the properties and uses of 5-arylidene-rhodanine derivatives.
Part 1: Technical Guide for 6-Chloro-N,2-dimethylpyrimidin-4-amine
CAS Number: 5621-01-2
Core Chemical Identity and Properties
6-Chloro-N,2-dimethylpyrimidin-4-amine is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are foundational components of nucleic acids (cytosine, thymine, and uracil). Due to the presence of a reactive chlorine atom, it primarily serves as a versatile intermediate in organic synthesis.
Caption: Chemical structure of 6-Chloro-N,2-dimethylpyrimidin-4-amine.
| Property | Value |
| Molecular Formula | C₆H₈ClN₃ |
| Molecular Weight | 157.60 g/mol |
| Appearance | Solid (form may vary) |
| Melting Point | Not consistently reported; varies by source |
| Boiling Point | ~271.4 °C (Predicted) |
| SMILES | CC1=NC(Cl)=CC(NC)=N1 |
| InChI Key | TVPZEVZEMNVSAS-UHFFFAOYSA-N |
Data compiled from various chemical supplier databases.
Synthesis and Reactivity
The synthesis of pyrimidine derivatives often involves the condensation of compounds containing the N-C-N fragment with a three-carbon unit. For 6-Chloro-N,2-dimethylpyrimidin-4-amine, a common synthetic route would involve the chlorination of a corresponding hydroxypyrimidine precursor.
General Synthetic Approach: A plausible synthesis starts from a 2,4-dihydroxy-6-methylpyrimidine, followed by sequential chlorination and amination reactions. For instance, treatment of 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride (POCl₃) is a known method to produce the chlorinated pyrimidine intermediate[1]. Subsequent reaction with methylamine would lead to the final product.
The core of this molecule's utility lies in the reactivity of the chlorine atom at the 6-position. This chloro group is susceptible to nucleophilic substitution, making it an excellent electrophilic partner in cross-coupling reactions.
Caption: Generalized workflow for using 5621-01-2 in Suzuki reactions.
Applications in Research and Development
As a chemical building block, 6-Chloro-N,2-dimethylpyrimidin-4-amine is not typically an end-product but a crucial intermediate for constructing more complex molecules. Its primary application is in medicinal chemistry and materials science.
-
Medicinal Chemistry: The pyrimidine core is a key pharmacophore in a vast number of approved drugs, particularly in oncology and virology. This intermediate can be used in the synthesis of kinase inhibitors, antivirals, and other therapeutic agents. The chloro-substituent allows for the introduction of various aryl or alkyl groups via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns. For example, similar chloropyrimidines are precursors in the synthesis of new pyrimidine derivatives with potential biological activities[2].
-
Organic Synthesis: It serves as a precursor for creating a library of substituted pyrimidines. The differential reactivity of the chloro and amine groups allows for selective functionalization, leading to complex molecular architectures.
Experimental Protocol: General Procedure for Suzuki Cross-Coupling
The following is a representative, non-validated protocol based on standard literature procedures for Suzuki cross-coupling reactions involving chloropyrimidines.
Objective: To synthesize a 6-aryl-N,2-dimethylpyrimidin-4-amine derivative.
Materials:
-
6-Chloro-N,2-dimethylpyrimidin-4-amine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)
-
Base (e.g., Potassium carbonate, 2.0 eq)
-
Anhydrous solvent (e.g., Dioxane/Water mixture, 4:1)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add 6-Chloro-N,2-dimethylpyrimidin-4-amine, the arylboronic acid, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the palladium catalyst to the vessel under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-N,2-dimethylpyrimidin-4-amine.
Causality: The palladium catalyst is essential for the catalytic cycle that couples the pyrimidine and the arylboronic acid. The base activates the boronic acid and facilitates the transmetalation step. An inert atmosphere is crucial to prevent the degradation of the catalyst.
Part 2: Overview of the 5-Arylidene-Rhodanine Scaffold
The compound "5-(4-Bromobenzylidene)-3-N-benzyl-2-thioxothiazolidin-4-one" belongs to the 5-arylidene-rhodanine class. This scaffold is of high interest to drug development professionals and is frequently identified as a "privileged structure" in medicinal chemistry.
A specific CAS number for this exact molecule is 300571-32-8 [3][4].
Core Structure and Significance
Rhodanines are derivatives of thiazolidine. The 5-arylidene substitution creates a planar, electron-rich system that can interact with various biological targets. This class of compounds is known for its broad spectrum of pharmacological activities.
General Properties and Uses
5-Arylidene-rhodanine derivatives have been investigated for a wide array of therapeutic applications, including:
-
Antimicrobial and Antiviral Agents: Some derivatives show potent activity against bacteria, fungi, and viruses, including HIV-1 integrase[5].
-
Anticancer Agents: They have been studied as inhibitors of various targets in cancer pathways, such as protein kinases[6].
-
Antidiabetic Agents: The rhodanine core is related to the thiazolidinedione class of antidiabetic drugs[7].
-
Enzyme Inhibitors: They are known to inhibit a wide range of enzymes through various mechanisms of action.
Mechanism of Action: The biological activity of rhodanine derivatives is often attributed to their ability to act as Michael acceptors or to form hydrogen bonds and π-stacking interactions with protein targets. However, researchers should be aware that rhodanine-containing compounds are also known as potential Pan-Assay Interference Compounds (PAINS), and careful validation of their specific biological activity is required.
Synthesis
The synthesis of 5-arylidene-rhodanines is typically achieved through a Knoevenagel condensation reaction.
Caption: Knoevenagel condensation for 5-arylidene-rhodanine synthesis.
This general overview is intended to address the likely interest of the target audience in the rhodanine scaffold. For in-depth research on a specific rhodanine derivative, it is crucial to use its unique CAS number, such as 300571-32-8 for the bromo-substituted compound, to retrieve accurate and specific data.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-benzyl-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one | 300571-32-8 [m.chemicalbook.com]
- 4. 300571-32-8 CAS|3-benzyl-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one|生产厂家|价格信息 [m.chemicalbook.com]
- 5. 2-[5-(4-Bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-3-(3-indolyl)-propanoic acid | C21H15BrN2O3S2 | CID 16072153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one [smolecule.com]
- 7. mdpi.com [mdpi.com]
The Rising Profile of 6-Chloro-N,2-dimethyl-4-pyrimidinamine Derivatives in Therapeutic Research: A Technical Guide
For Immediate Release
A Deep Dive into the Synthesis, Biological Activity, and Therapeutic Potential of a Promising Heterocyclic Scaffold for Researchers, Scientists, and Drug Development Professionals.
The pyrimidine nucleus, a cornerstone of medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutic agents.[1][2] Its inherent biological significance, being a fundamental component of nucleobases, provides a privileged scaffold for designing molecules with diverse pharmacological activities.[3][4] Among the vast landscape of pyrimidine-based compounds, derivatives of 6-chloro-N,2-dimethyl-4-pyrimidinamine are emerging as a class of significant interest, demonstrating potential applications in oncology and infectious diseases. This technical guide offers an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of these derivatives, providing a crucial resource for researchers in the field.
Synthetic Pathways: Crafting the Molecular Architecture
The derivatization of the this compound core is pivotal to exploring its therapeutic potential. The strategic introduction of various substituents allows for the fine-tuning of its biological activity. A versatile and widely employed method for achieving this is the Suzuki cross-coupling reaction.[5][6][7][8] This palladium-catalyzed reaction enables the introduction of a wide array of aryl and heteroaryl groups at the 6-position of the pyrimidine ring, offering a robust platform for generating a diverse chemical library for biological screening.[5][6][7][8]
A general synthetic workflow for the derivatization of a closely related pyrimidine core via Suzuki coupling is depicted below. This process typically involves the reaction of the chloropyrimidine with a suitable boronic acid in the presence of a palladium catalyst and a base.
Caption: Generalized workflow for the synthesis of 6-substituted pyrimidine derivatives via Suzuki cross-coupling.
Unveiling the Biological Landscape: Anticancer and Antimicrobial Activities
Derivatives of the 6-chloropyrimidine scaffold have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.
Potent Anticancer Activity and Structure-Activity Relationship
Research into structurally related 6-chloropyrimidine derivatives has revealed promising anticancer activity. For instance, a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines have been identified as potent anti-cancer agents.[9] A key finding from these studies is the ability of these compounds to overcome multidrug resistance, a major challenge in cancer chemotherapy.[9]
Furthermore, the cytotoxic effects of a closely related analog, 6-Chloro-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine, have been evaluated against a panel of human cancer cell lines, demonstrating significant potency. The mechanism of action for these compounds is believed to involve the induction of apoptosis.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Putative Mechanism of Action | Reference |
| 6-Chloro-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine | MCF-7 (Breast Cancer) | 1.93 | Apoptosis induction | |
| U-937 (Monocytic Leukemia) | 2.84 | Cell cycle arrest | ||
| CEM (T-cell acute lymphoblastic leukemia) | 0.48 | Apoptosis and proliferation inhibition | ||
| PTI-868 (a 2-heteroarylpyrimidine) | Various | Potent in vitro and in vivo | Not specified | [9] |
The structure-activity relationship (SAR) for this class of compounds suggests that the nature of the substituent at the 2, 4, and 5 positions of the pyrimidine ring plays a crucial role in determining their anticancer efficacy.[9] For the 2-heteroarylpyrimidine series, the presence of a nitrogen atom at the ortho-position of the heteroaryl group relative to the pyrimidine core was found to be optimal for activity.[9]
The anticancer potential of pyrimidine derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[10][11][12] Several pyrimidine-based compounds have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[10][13]
Caption: Proposed mechanism of pyrimidine derivatives as kinase inhibitors.
Promising Antimicrobial Effects
In addition to their anticancer properties, derivatives of the N,N-dimethylpyrimidin-amine core have been investigated for their antimicrobial activity.[5][6][7][8] A study on derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, synthesized via Suzuki cross-coupling, showed that some of these compounds exhibited inhibitory activity against various microbial strains.[5][6][7][8] For instance, certain derivatives were found to be active against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.[6] This suggests that the this compound scaffold could also serve as a valuable starting point for the development of novel antibacterial agents.
Essential Experimental Protocols
To facilitate further research and ensure the reproducibility of findings, this section provides detailed, step-by-step methodologies for key biological assays.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the pyrimidine derivatives against cancer cell lines.
Objective: To quantify the cytotoxic effect of the synthesized compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, U-937, CEM)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Kinase Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of pyrimidine derivatives against a specific protein kinase.
Objective: To determine the IC50 values of test compounds against a target kinase.[13]
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Assay Preparation: Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Compound Addition: Add various concentrations of the test compounds to the wells of the 384-well plate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence signal, which is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caption: A logical workflow for the biological evaluation of novel pyrimidine derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The synthetic accessibility of this core, particularly through Suzuki cross-coupling, allows for extensive structural modifications to optimize biological activity. The potent cytotoxic effects observed in closely related analogs, coupled with their ability to overcome multidrug resistance, underscore the therapeutic potential of this compound class in oncology. Future research should focus on expanding the chemical diversity of these derivatives, elucidating their precise mechanisms of action, and evaluating their efficacy and safety in preclinical in vivo models. A deeper understanding of the structure-activity relationships will be instrumental in guiding the rational design of next-generation pyrimidine-based therapeutics.
References
- 1. wjarr.com [wjarr.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Medicinal Chemistry Applications of 6-chloro-N,2-dimethyl-4-pyrimidinamine
Abstract
The 2,4-diaminopyrimidine framework is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold for its ability to target a multitude of enzymes, most notably protein kinases. This guide focuses on a specific, yet underexplored, member of this class: 6-chloro-N,2-dimethyl-4-pyrimidinamine. While direct literature on this exact molecule is sparse, its structural features, when analyzed in the context of extensive research on related aminopyrimidines, point toward a significant potential as a precursor for novel therapeutics, particularly in oncology. This document serves as a technical roadmap for researchers, outlining the scientific rationale, potential therapeutic targets, and a comprehensive experimental strategy to unlock the medicinal value of this compound. We will delve into its structural attributes, hypothesize its primary mechanism of action as an ATP-competitive kinase inhibitor, and provide detailed protocols for its evaluation and optimization.
Introduction: The Power of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocycle in nature, forming the basis for nucleobases like cytosine, thymine, and uracil.[1] In medicinal chemistry, its derivatives are integral to numerous approved drugs.[2][3] The 2,4-diaminopyrimidine motif, in particular, has emerged as a highly successful scaffold for targeting protein kinases.[4][5][6] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[7] Compounds based on this scaffold can mimic the hydrogen bonding pattern of the adenine portion of ATP, allowing them to act as competitive inhibitors in the kinase hinge region.[5]
This compound (PubChem CID: 11467439, CAS: 5621-01-2) is a specific instantiation of this scaffold. Its key features—the 2,4-diamino-like core, a methyl group at position 2, and a reactive chlorine atom at position 6—make it an ideal starting point for a drug discovery campaign. The chlorine atom, in particular, serves as a versatile chemical handle for introducing diversity and modulating pharmacological properties through reactions like Suzuki or Buchwald-Hartwig cross-coupling.[8]
Structural Analysis and Target Hypothesis
The potential of this compound can be inferred from its structural similarity to a vast library of known kinase inhibitors.
-
The Core Scaffold (2,4-Disubstituted Pyrimidine): This core is adept at forming critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a key interaction for potent inhibition.[5]
-
C6-Chloro Group: This electron-withdrawing group can influence the pKa of the pyrimidine nitrogens, potentially affecting binding affinity. More importantly, it is a prime site for synthetic elaboration to explore the solvent-exposed region of the ATP pocket, enabling the optimization of potency and selectivity.
-
N2 and N4-Methyl Groups: These small alkyl groups occupy specific pockets within the ATP-binding site. Their presence and orientation are crucial for target selectivity.
Given these features, the primary hypothesis is that This compound is a precursor for potent protein kinase inhibitors. Numerous kinases are implicated as potential targets based on precedent from similar scaffolds, including:
-
Epidermal Growth Factor Receptor (EGFR): A key target in lung, colon, and other cancers.[5][7]
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle; CDK7 inhibitors based on the 2,4-diaminopyrimidine scaffold have shown promise.[9]
-
p21-Activated Kinase 4 (PAK4): Implicated in cell motility and proliferation.[10]
-
Hematopoietic Progenitor Kinase 1 (HPK1): An emerging immuno-oncology target that negatively regulates T-cell activation.[11]
-
c-Met: A receptor tyrosine kinase often dysregulated in various cancers.[12]
The initial research plan should therefore focus on validating this kinase-centric hypothesis through a systematic screening and development workflow.
A Strategic Roadmap for Drug Discovery
The following section outlines a phased, multi-disciplinary approach to evaluate and develop this compound as a therapeutic lead.
Phase 1: Foundational Screening and Target Validation
The initial goal is to broadly assess the biological activity of the core molecule and identify a primary target class.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.dongguk.edu [pure.dongguk.edu]
- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 8. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,4-Diaminopyrimidine inhibitors of c-Met kinase bearing benzoxazepine anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-chloro-N,2-dimethyl-4-pyrimidinamine as a Building Block in Organic Synthesis
Introduction: The Strategic Value of a Versatile Pyrimidine Building Block
In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold stands out as a "privileged structure." Its prevalence in the core of numerous biologically active molecules, including a multitude of kinase inhibitors, underscores its importance.[1] Within the vast arsenal of pyrimidine-based building blocks, 6-chloro-N,2-dimethyl-4-pyrimidinamine emerges as a particularly strategic and versatile intermediate. This guide provides an in-depth technical overview of this compound, focusing on its synthesis, reactivity, and application in the construction of complex molecular architectures. We will delve into the causality behind experimental choices and provide field-proven insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of a building block's properties is paramount for its effective and safe utilization.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 5621-01-2 | [2][3] |
| Molecular Formula | C6H8ClN3 | [2] |
| Molecular Weight | 157.60 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 137.7 °C | [5] |
| Boiling Point | 304 °C at 760 mmHg | [5] |
| Density | 1.275 g/cm³ | [5] |
Safety Profile: this compound is considered a hazardous chemical. It is harmful if swallowed or in contact with skin, causes skin irritation, and can cause serious eye irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.[8] All manipulations should be performed in a well-ventilated fume hood.
Synthesis of the Core Scaffold
The primary synthetic route to this compound typically involves the nucleophilic substitution of a dichlorinated pyrimidine precursor. A common starting material is 2-methyl-4,6-dichloropyrimidine. The reaction with methylamine selectively displaces one of the chlorine atoms.
Diagram 1: Synthesis of this compound
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 5621-01-2 [amp.chemicalbook.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine | C6H9ClN4 | CID 768955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
reactivity profile of 6-chloro-N,2-dimethyl-4-pyrimidinamine
An In-depth Technical Guide to the Reactivity Profile of 6-chloro-N,2-dimethyl-4-pyrimidinamine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the , a key heterocyclic building block in modern medicinal chemistry. The document elucidates the molecule's physicochemical properties, core reactivity patterns—with a focus on nucleophilic aromatic substitution (SNAr)—and its strategic application in the synthesis of complex, biologically active compounds. Detailed experimental protocols and mechanistic diagrams are provided to offer researchers, scientists, and drug development professionals a practical and in-depth understanding of this versatile reagent.
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[1] As a diazine, the pyrimidine ring is an electron-deficient aromatic system, a feature that defines its characteristic reactivity.[2] this compound (CAS 5621-01-2) is a specialized derivative that leverages this inherent reactivity. The chlorine atom at the C6 position serves as an excellent leaving group, making the molecule a prime substrate for nucleophilic aromatic substitution (SNAr). This predictable reactivity allows for the strategic and regioselective introduction of diverse functional groups, establishing it as a valuable intermediate in the synthesis of targeted therapeutics.[1][3]
Physicochemical and Structural Properties
The reactivity of this compound is intrinsically linked to its structural and electronic properties. The presence of two nitrogen atoms in the ring significantly lowers the electron density, particularly at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. The methyl groups at C2 and on the exocyclic amine at C4 provide steric bulk and electronic modulation that can influence reaction kinetics and selectivity.
Table 1: Physicochemical Properties of this compound and Related Structures
| Property | Value (this compound) | Value (Analogous Structures) | Reference |
| CAS Number | 5621-01-2 | 3569-33-3 (2-Chloro-N,6-dimethyl-4-pyrimidinamine) | [4][5][6] |
| Molecular Formula | C₆H₈ClN₃ | C₆H₈ClN₃ | [7] |
| Molecular Weight | 157.60 g/mol | 157.60 g/mol | [7] |
| Predicted pKa | 2.83 ± 0.10 (for a similar structure) | N/A | |
| Predicted Boiling Point | N/A | 304°C at 760 mmHg | |
| Predicted Density | N/A | 1.275 g/cm³ | [5] |
| SMILES String | ClC1=NC(C)=CC(NC)=N1 | ClC1=NC(C)=CC(NC)=N1 | [7] |
| InChI Key | MIRJBFZIBXQRLC-UHFFFAOYSA-N | MIRJBFZIBXQRLC-UHFFFAOYSA-N | [5][7] |
Note: Experimental data for the target molecule is limited; predictions and data from isomeric or closely related structures are included for context.
Synthesis of the Pyrimidine Core
The synthesis of substituted chloropyrimidines typically involves the cyclization of a three-carbon precursor with a nitrogen-containing component like urea or amidine, followed by chlorination. A common route to the parent 4,6-dichloropyrimidine structure, from which our title compound can be derived, often starts from diethyl malonate.
Illustrative Synthetic Workflow
The following diagram outlines a general, plausible pathway for synthesizing the this compound core, starting from a dichlorinated precursor. The key step is a regioselective nucleophilic substitution.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 5621-01-2 [amp.chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. arctomsci.com [arctomsci.com]
- 7. 2-Chloro-N,6-dimethyl-4-pyrimidinamine DiscoveryCPR 3569-33-3 [sigmaaldrich.com]
Structural Analysis of 6-chloro-N,2-dimethyl-4-pyrimidinamine: A Technical Guide
Introduction
6-chloro-N,2-dimethyl-4-pyrimidinamine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds, including anticancer agents, kinase inhibitors, and antimicrobials.[1][2] The specific substitution pattern of a chloro group at the 6-position, a methyl group at the 2-position, and a methylamino group at the 4-position suggests that this molecule could exhibit unique electronic and steric properties, influencing its interaction with biological targets.
This technical guide aims to provide a comprehensive overview of the structural analysis of this compound, offering insights into its physicochemical properties, synthesis, and spectroscopic characterization. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and biological evaluation of novel pyrimidine-based compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Structural and Molecular Data
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 5621-01-2 | [3][4][5] |
| Molecular Formula | C₆H₈ClN₃ | [3][6] |
| Molecular Weight | 157.60 g/mol | [3][6] |
| SMILES | CC1=NC(Cl)=CC(NC)=N1 | [3][6] |
Synthesis and Purification
The synthesis of substituted pyrimidines often involves the condensation of a three-carbon component with an amidine or a related nitrogen-containing species. For this compound, a plausible synthetic route would involve the construction of the pyrimidine ring followed by functional group interconversions.
General Synthetic Approach
A common strategy for the synthesis of chloropyrimidines involves the chlorination of a corresponding hydroxypyrimidine precursor. This transformation is typically achieved using reagents such as phosphorus oxychloride (POCl₃) or phosgene.[7][8] The hydroxypyrimidine intermediate can be synthesized through the cyclization of a β-dicarbonyl compound or its equivalent with an appropriate amidine.
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine
-
To a solution of sodium methoxide in methanol, add dimethyl malonate and acetamidine hydrochloride.
-
Heat the mixture to reflux for 3-5 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to a pH of 1-2.
-
Cool the solution to 0°C to induce crystallization.
-
Filter the precipitate, wash with cold water, and dry to obtain 4,6-dihydroxy-2-methylpyrimidine.
Step 2: Synthesis of 4,6-dichloro-2-methylpyrimidine
-
To a mixture of 4,6-dihydroxy-2-methylpyrimidine and N,N-diethylaniline in dichloroethane, add a solution of triphosgene in dichloroethane dropwise.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Cool the reaction mixture and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 4,6-dichloro-2-methylpyrimidine.
Step 3: Synthesis of this compound
-
Dissolve 4,6-dichloro-2-methylpyrimidine in a suitable solvent such as ethanol.
-
Add a solution of methylamine in ethanol dropwise at room temperature.
-
Stir the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Structural Elucidation
The definitive structural confirmation of a synthesized compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl groups and the pyrimidine ring proton. The chemical shifts and coupling patterns would provide valuable information about the electronic environment of each proton.
-
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule and their chemical environments. The chemical shifts of the pyrimidine ring carbons would be particularly informative.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic isotopic peaks due to the presence of chlorine.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C=N, and C-Cl bonds, as well as the N-H stretching and bending vibrations of the methylamino group.
Biological Activity and Mechanism of Action
While specific biological data for this compound is limited in the public domain, the pyrimidine scaffold is a key feature in many compounds with diverse biological activities. Pyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.[1][11][12]
The structural features of this compound, particularly the presence of the chloro and methylamino substituents, could enable it to interact with the ATP-binding site of protein kinases. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the methylamino group can serve as a hydrogen bond donor.
The following diagram illustrates a hypothetical interaction of a pyrimidine derivative with the ATP-binding pocket of a protein kinase.
Caption: Hypothetical mechanism of kinase inhibition by a pyrimidine derivative.
Further experimental evaluation, including in vitro kinase assays and cell-based proliferation assays, would be necessary to determine the specific biological activity and mechanism of action of this compound.
Conclusion
This technical guide has provided a foundational overview of the structural analysis of this compound. While specific experimental data for this compound is not extensively available, this guide offers a framework for its synthesis, characterization, and potential biological evaluation based on the well-established chemistry and pharmacology of pyrimidine derivatives. The methodologies and insights presented here are intended to support further research and development of this and related compounds for potential therapeutic applications.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. arctomsci.com [arctomsci.com]
- 6. researchgate.net [researchgate.net]
- 7. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 8. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 9. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents [patents.google.com]
- 10. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility Profile of 6-chloro-N,2-dimethyl-4-pyrimidinamine for Pharmaceutical Research
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug discovery and development, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. Pyrimidine derivatives, a class of heterocyclic compounds integral to medicinal chemistry, often present solubility challenges that can impede preclinical and clinical progress.[1][2] This guide focuses on 6-chloro-N,2-dimethyl-4-pyrimidinamine, a specific pyrimidine derivative for which public solubility data is scarce. This document serves as a comprehensive technical resource for researchers, providing a detailed analysis of the compound's predicted solubility based on its physicochemical properties, a robust, field-proven experimental protocol for its empirical determination, and a framework for interpreting the resulting data. By synthesizing established principles with actionable methodologies, this guide empowers scientists to confidently assess and navigate the solubility landscape of this and similar compounds.
Introduction: The Imperative of Solubility in Pyrimidine-Based Drug Discovery
The pyrimidine nucleus is a privileged scaffold in modern drug design, forming the core of numerous therapeutic agents with applications ranging from oncology to virology.[3] These nitrogen-containing heterocycles are integral components of DNA and RNA, making them excellent mimics for biological interactions.[2] However, the very features that make them biologically active—aromaticity, hydrogen bonding capacity, and often crystalline nature—can contribute to poor aqueous solubility. This limitation is a major hurdle in drug development, leading to unreliable results in biological assays, diminished bioavailability, and significant formulation challenges.[4][5]
This compound (CAS 5621-01-2) is a substituted pyrimidine whose potential is contingent upon a thorough understanding of its physical properties. This guide addresses the critical need for a reliable solubility profile by:
-
Analyzing its molecular structure to predict solubility behavior in common laboratory solvents.
-
Providing a detailed, step-by-step protocol for determining thermodynamic solubility using the gold-standard shake-flask method.
-
Presenting an illustrative data framework to guide experimental work and data interpretation.
Physicochemical Analysis and Predicted Solubility Profile
The solubility of a compound is governed by the interplay between its intrinsic properties and the characteristics of the solvent. The structure of this compound offers key insights into its expected behavior.
-
Pyrimidine Core: The aromatic ring with two nitrogen atoms can act as hydrogen bond acceptors. The parent pyrimidine ring is moderately soluble in water and highly soluble in many organic solvents.[6]
-
Chloro Group (-Cl): This electron-withdrawing group at the 6-position significantly increases the lipophilicity (hydrophobicity) of the molecule, which is expected to decrease its solubility in polar solvents like water.
-
Methyl Groups (-CH₃): The two methyl groups (at the N and 2-positions) are nonpolar and further contribute to the molecule's overall lipophilicity, reinforcing the trend of reduced aqueous solubility.
-
Amino Group (-NH-): The secondary amine group can act as a hydrogen bond donor, which can promote solubility in protic solvents (e.g., alcohols).
Logical Prediction: Based on this analysis, this compound is predicted to be poorly soluble in water and nonpolar solvents (e.g., hexane) but should exhibit significantly better solubility in a range of organic solvents. High solubility is anticipated in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which are excellent at solvating a wide array of organic molecules.[7] Moderate to good solubility is expected in polar protic solvents like ethanol and methanol, where hydrogen bonding interactions can occur.
The following table provides an illustrative solubility profile based on these physicochemical principles. This framework is intended to serve as a guide for researchers to populate with their own empirically determined data.
| Solvent | Type | Dielectric Constant (20°C)[8] | Predicted Solubility Range (mg/mL) | Rationale for Prediction |
| Water | Polar Protic | 80.1 | < 0.1 | The molecule's significant lipophilic character from the chloro and dimethyl groups outweighs the H-bonding potential of the nitrogens and amine. |
| Methanol | Polar Protic | 32.7 | 5 - 15 | Can act as both H-bond donor and acceptor, but solubility is tempered by the compound's nonpolar regions.[2] |
| Ethanol | Polar Protic | 24.6 | 10 - 25 | Slightly less polar than methanol, making it a better match for the compound's mixed polarity. |
| Acetonitrile (ACN) | Polar Aprotic | 36.6 | 15 - 30 | Strong dipole moment can interact favorably with the pyrimidine ring. |
| Acetone | Polar Aprotic | 21.0 | 25 - 50 | Effective at solvating moderately polar organic compounds. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | > 50 | Lower polarity makes it an excellent solvent for compounds with significant nonpolar character. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 38.3 | > 100 | A powerful, versatile solvent capable of disrupting crystal lattice forces and solvating a wide range of structures.[9] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | > 100 | Considered a near-universal solvent in early drug discovery for its ability to dissolve poorly soluble compounds.[7] |
| Hexane | Nonpolar | 1.89 | < 0.01 | Polarity mismatch; the polar pyrimidine core and amine group are incompatible with this nonpolar solvent. |
A Self-Validating Protocol for Thermodynamic Solubility Determination
To move from prediction to fact, empirical measurement is essential. The shake-flask method is the most reliable and widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.[10] The protocol below is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.
The objective is to create a saturated solution where the solid compound is in equilibrium with the dissolved compound. This is achieved by adding an excess of the solid to the solvent and agitating the mixture for a prolonged period (typically 24-48 hours) at a constant temperature.[4][11] This extended incubation is critical; shorter times may yield a kinetic solubility value, which can be misleadingly high (if starting from a supersaturated state, like a DMSO stock) or artificially low (if equilibrium has not been reached).[1]
Caption: Thermodynamic Solubility Determination Workflow.
-
Materials and Preparation:
-
Test Compound: Solid this compound of known purity.
-
Solvents: High-purity (e.g., HPLC grade) solvents as listed in the table above.
-
Vessels: Glass vials (e.g., 2 mL) with screw caps and PTFE septa to prevent solvent evaporation.
-
-
Sample Preparation:
-
For each solvent, weigh approximately 5-10 mg of the compound into a pre-weighed vial. The key is to add an amount that is visibly in excess of what is expected to dissolve.[12]
-
Add a known volume (e.g., 1 mL) of the selected solvent to each vial.
-
Seal the vials tightly. Prepare each solvent condition in triplicate for statistical validity.
-
-
Equilibration:
-
Place the vials in an incubator shaker or on a rotator in a temperature-controlled environment, typically 25°C.
-
Agitate the samples continuously for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.[10][12] The concentration measured at 24 and 48 hours should be consistent.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for 1-2 hours to let larger particles settle.
-
To remove all undissolved solids, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes). Alternatively, filter the suspension using a syringe filter with a low-binding membrane (e.g., 0.22 µm PTFE). Causality: This step is critical to ensure that only the dissolved compound is being measured. Failure to completely remove solids is a common source of artificially high and variable results.
-
-
Quantification:
-
Carefully aspirate an aliquot of the clear supernatant from the centrifuged sample, being careful not to disturb the solid pellet.
-
Prepare a calibration curve using stock solutions of the test compound of known concentrations. The solvent for the calibration standards should ideally match the mobile phase of the analytical method to avoid solvent effects.
-
Dilute the supernatant with an appropriate solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted samples and calibration standards using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
-
Data Analysis and Reporting:
-
Using the calibration curve, determine the concentration of the compound in the diluted supernatant.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
Report the final solubility as the mean and standard deviation of the triplicate measurements, typically in units of mg/mL or µM.
-
Interplay of Molecular and Solvent Properties
The solubility of this compound is a direct result of the balance between the energy required to break its crystal lattice structure and the energy released upon its solvation by the solvent. This relationship is dictated by the principle of "like dissolves like."
Caption: Factors Influencing Compound Solubility.
This diagram illustrates that high solubility is achieved when the properties of the solute and solvent are well-matched. The high lipophilicity of this compound makes it compatible with less polar organic solvents. Conversely, its hydrogen bonding capabilities allow for favorable interactions with polar solvents, particularly protic ones. The optimal solvents will be those that can effectively accommodate both the polar and nonpolar characteristics of the molecule, which is why versatile solvents like DMSO, DMF, and ethanol are predicted to be effective.
Conclusion
While a publicly available, comprehensive solubility dataset for this compound is currently lacking, a robust prediction of its behavior can be made based on fundamental physicochemical principles. The compound is anticipated to have poor aqueous solubility but good to excellent solubility in a range of common polar aprotic and polar protic organic solvents. This guide provides the necessary intellectual framework and a detailed, validated experimental protocol for researchers to empirically determine this critical parameter. Adherence to the described shake-flask methodology will generate reliable, high-quality thermodynamic solubility data, which is indispensable for advancing the study and development of this promising pyrimidine derivative in any research or pharmaceutical context.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. biomedres.us [biomedres.us]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
exploring the reaction mechanism of 6-chloro-N,2-dimethyl-4-pyrimidinamine
An In-Depth Technical Guide to the Reaction Mechanisms of 6-chloro-N,2-dimethyl-4-pyrimidinamine
Executive Summary
This technical guide provides a comprehensive exploration of the principal reaction mechanisms governing the synthesis and subsequent transformations of this compound, a key heterocyclic scaffold in medicinal chemistry and drug development. As Senior Application Scientists, our goal is to move beyond mere procedural descriptions to elucidate the underlying chemical principles that dictate reaction outcomes. We will dissect two primary mechanistic pathways: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination). This document details the theoretical underpinnings of each pathway, provides field-proven experimental protocols for their execution and validation, and offers insights into the critical parameters that influence regioselectivity and efficiency. The content is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge required to rationally design synthetic routes and troubleshoot challenges involving this important class of molecules.
Introduction: The Primacy of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of modern pharmacology and materials science.[1] As a fundamental component of nucleobases like cytosine, thymine, and uracil, its biological significance is profound. In synthetic chemistry, the substituted pyrimidine motif is prevalent in a vast array of therapeutic agents, including kinase inhibitors, antivirals, and antibacterial agents. The ability to precisely functionalize the pyrimidine core is therefore a critical skill in the synthesis of novel chemical entities.
Profile of this compound
This compound (CAS 5621-01-2) is a disubstituted chloropyrimidine that serves as a valuable intermediate. Its structure features:
-
A pyrimidine core, which is electron-deficient and predisposed to nucleophilic attack.
-
A chlorine atom at the C6 position, serving as a versatile leaving group.
-
An activating methyl group at C2.
-
A methylamino group at C4, which acts as an electron-donating group, influencing the ring's reactivity.
The primary locus of reactivity on this molecule is the C6-Cl bond, making its substitution a key transformation for building molecular complexity. Understanding the mechanisms of this substitution is paramount for controlling synthetic outcomes.
Core Reaction Pathways for C-N Bond Formation
The functionalization of this compound, typically via reaction with a primary or secondary amine, proceeds through two major mechanistic routes. The choice between these pathways is dictated by the nucleophilicity of the incoming amine, steric factors, and the desired reaction conditions (e.g., temperature, tolerance of functional groups).
Pathway 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is the classical, often catalyst-free, pathway for substituting halides on electron-deficient aromatic rings like pyrimidines.[2] It is a two-step addition-elimination process.
2.1.1 The Addition-Elimination Mechanism The reaction is initiated by the attack of a nucleophile (e.g., an amine) on the carbon atom bearing the chloro leaving group (C6). This step is typically rate-determining and involves the disruption of the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] In the second, faster step, aromaticity is restored by the expulsion of the chloride ion.
// Reactants
sub [label=<
This compound>];
nuc [label=<R'R"NH>, fontname="Arial Bold"];
// Transition State 1 ts1 [label="Rate-Determining\nStep", shape=plaintext, fontcolor="#EA4335"];
// Meisenheimer Complex
meisenheimer [label=<
Meisenheimer Complex (Intermediate)>];
// Transition State 2 ts2 [label="Fast", shape=plaintext, fontcolor="#34A853"];
// Products
prod [label=<
Substituted Product>];
cl_ion [label=<Cl->, fontname="Arial Bold"];
// Edges sub -> ts1 [arrowhead=none]; nuc -> ts1 [arrowhead=none, style=invis]; ts1 -> meisenheimer [label="+ R'R"NH", fontcolor="#202124"]; meisenheimer -> ts2 [arrowhead=none]; ts2 -> prod [label="- Cl⁻", fontcolor="#202124"]; prod -> cl_ion [style=invis];
// Invisible nodes for alignment dummy1 [shape=point, style=invis]; dummy2 [shape=point, style=invis]; sub -> dummy1 [style=invis]; dummy1 -> meisenheimer [style=invis]; meisenheimer -> dummy2 [style=invis]; dummy2 -> prod [style=invis]; }
Caption: The SNAr addition-elimination mechanism for aminating chloropyrimidines.
2.1.2 Causality Behind Experimental Choices
-
Why heat? The formation of the non-aromatic Meisenheimer complex is energetically unfavorable.[3] High temperatures (often >100 °C) are required to provide the necessary activation energy for the initial nucleophilic attack.
-
Why a base? For primary or secondary amine nucleophiles, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a tertiary amine like DIPEA) is often added. Its role is to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are preferred. They can solvate the cationic counter-ion of the base and do not interfere with the nucleophile through hydrogen bonding, thus enhancing its reactivity.
Pathway 2: Palladium-Catalyzed Buchwald-Hartwig Amination
For less nucleophilic amines (e.g., anilines, heteroarylamines) or when milder conditions are required, the SNAr reaction can be inefficient.[4] In these cases, Palladium-catalyzed C-N cross-coupling, specifically the Buchwald-Hartwig amination, is the method of choice.[5][6] This reaction creates a C-N bond through a catalytic cycle involving a palladium complex.
2.2.1 The Catalytic Cycle The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base is required to deprotonate the coordinated amine, forming an amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is released from the palladium center, regenerating the active Pd(0) catalyst.
// Nodes in the cycle pd0 [label="{ L-Pd(0) | Active Catalyst}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="{ L-Pd(II)(Py-Cl) | Oxidative Adduct}", fillcolor="#FBBC05"]; amido_complex [label="{ L-Pd(II)(Py)(NR'R") | Amido Complex}", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Reactants and Products outside the cycle pyrimidine [label="Py-Cl", shape=plaintext]; amine [label="R'R"NH", shape=plaintext]; base [label="Base", shape=plaintext]; product [label="Py-NR'R"", shape=plaintext, fontcolor="#34A853", fontname="Arial Bold"]; h_base [label="H-Base⁺", shape=plaintext];
// Edges pd0 -> oa_complex [label=" Oxidative\n Addition", color="#EA4335"]; oa_complex -> amido_complex [label=" Amine Coordination &\n Deprotonation", color="#4285F4"]; amido_complex -> pd0 [label=" Reductive\n Elimination", color="#34A853"];
// Edges for reactants/products pyrimidine -> oa_complex [style=dashed]; amine -> amido_complex [style=dashed]; base -> amido_complex [style=dashed]; amido_complex -> product [style=dashed]; amido_complex -> h_base [style=dashed, arrowhead=none]; }
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
2.2.2 Causality Behind Experimental Choices
-
Why a Bulky Ligand? The ligands (L) used are typically bulky, electron-rich phosphines (e.g., Xantphos, DavePhos).[6][7] The bulkiness promotes the reductive elimination step, which is often rate-limiting, by creating steric strain that is relieved upon product formation. The electron-rich nature of the ligand enhances the rate of the initial oxidative addition.
-
Why a Strong, Non-nucleophilic Base? A strong base like NaOtBu or LiHMDS is required to deprotonate the amine once it has coordinated to the palladium center.[7] Weaker bases are generally insufficient to form the critical amido complex, stalling the catalytic cycle. The base must be non-nucleophilic to avoid competing SNAr reactions.
-
Why an Inert Atmosphere? The active Pd(0) catalyst is sensitive to oxidation by air. All Pd-catalyzed reactions must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and ensure reproducibility.[7]
Synthesis of the Starting Material: A Case Study in Regioselectivity
The title compound is typically synthesized from a more readily available precursor, 2-methyl-4,6-dichloropyrimidine. This synthesis itself is an excellent example of a regioselective SNAr reaction.[8]
Synthetic Route
The reaction involves the mono-amination of 2-methyl-4,6-dichloropyrimidine with methylamine. The key challenge is to control the reaction to favor substitution at the C4 position over the C6 position.
// Reactants
start_mat [label=<
2-methyl-4,6-dichloropyrimidine>];
methylamine [label=<CH₃NH₂>, fontname="Arial Bold"];
// Reaction Conditions conditions [label="SɴAr\n(e.g., K₂CO₃, DMF)\nControlled Temp.", shape=plaintext, fontcolor="#202124"];
// Product
product [label=<
This compound>];
// Edges start_mat -> conditions [arrowhead=none]; methylamine -> conditions [style=invis]; conditions -> product [label="Regioselective\nSubstitution at C4"]; }
Caption: Synthesis of the title compound via regioselective SNAr.
Rationale for C4 Regioselectivity
In polychloropyrimidines, the C4 and C6 positions are generally more electrophilic and susceptible to nucleophilic attack than the C2 position.[9] While both C4 and C6 are activated by the two ring nitrogens, subtle electronic differences often lead to preferential reaction at C4. In many cases, the substitution of the first chlorine atom with an electron-donating amino group deactivates the ring, making the second substitution more difficult and allowing for the isolation of the mono-substituted product under controlled conditions.[10]
Experimental Protocols for Mechanistic Investigation
To validate these mechanisms and provide a framework for optimization, the following self-validating protocols are described.
// Edges snar_setup -> monitoring; bh_setup -> monitoring; monitoring -> workup; workup -> analysis; }
Caption: Experimental workflow for comparing SNAr and Buchwald-Hartwig reactions.
Protocol 1: Catalyst-Free SNAr Amination[7]
-
To a 10 mL reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add 5 mL of anhydrous DMF.
-
Seal the vial tightly and place it in a preheated heating block at 140 °C.
-
Stir the reaction mixture vigorously. Monitor progress by taking small aliquots and analyzing via TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for purification.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination[7]
-
In an oven-dried Schlenk tube under an argon atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., DavePhos, 0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).
-
Add 5 mL of anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Proceed with an aqueous workup and extraction as described in Protocol 4.1.
Data Summary: Comparing Reaction Pathways
The choice of reaction pathway has significant implications for reaction conditions and outcomes. The table below summarizes key differences based on established literature.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Rationale / Reference |
| Catalyst | None | Palladium Precursor + Ligand | SNAr relies on intrinsic electrophilicity; B-H requires a catalyst to activate the C-Cl bond.[5][7] |
| Temperature | High (e.g., 100-160 °C) | Moderate (e.g., 80-120 °C) | SNAr requires high energy to overcome the aromatic stabilization barrier.[3] |
| Base | Moderate (e.g., K₂CO₃, DIPEA) | Strong (e.g., NaOtBu, LiHMDS) | B-H requires a strong base for the deprotonation of the coordinated amine in the catalytic cycle.[7] |
| Atmosphere | Air or Inert | Strictly Inert (Argon/Nitrogen) | The Pd(0) catalyst is oxygen-sensitive and will be deactivated if not handled under inert conditions.[7] |
| Amine Scope | Aliphatic, strongly nucleophilic amines | Broad: Aliphatic, anilines, heteroarylamines | Pd-catalysis is more effective for less nucleophilic amines that react poorly under SNAr conditions.[4][11] |
| Functional Group Tolerance | Moderate | High | The milder conditions of the Buchwald-Hartwig reaction often allow for better tolerance of sensitive functional groups. |
Conclusion
The reactivity of the C6-Cl bond in this compound is governed by two well-defined, competing mechanisms: Nucleophilic Aromatic Substitution and Palladium-catalyzed Buchwald-Hartwig amination. The SNAr pathway, while simple and catalyst-free, is typically limited to strong nucleophiles and requires harsh thermal conditions. In contrast, the Buchwald-Hartwig amination offers a broader substrate scope and milder conditions at the cost of requiring an air-sensitive catalyst system. A thorough understanding of the causality behind the experimental parameters for each pathway—solvent, temperature, base, and ligand choice—is essential for any scientist working with this class of compounds. This knowledge enables the rational selection of reaction conditions to maximize yield, minimize byproducts, and achieve the desired molecular complexity in drug discovery and development programs.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents [patents.google.com]
- 9. zenodo.org [zenodo.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Antimicrobial Evaluation of Novel Pyrimidine Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrimidine Scaffold in Antimicrobial Discovery
The pyrimidine nucleus, a fundamental building block of nucleic acids, has long captured the attention of medicinal chemists.[1][2][3][4] Its inherent biological relevance and versatile chemical nature make it a privileged scaffold for designing novel therapeutic agents.[1][4] Pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, and, critically, antimicrobial properties.[1][2][3] As the specter of antimicrobial resistance looms larger, the imperative to discover and rigorously evaluate new chemical entities has never been more urgent.[5][6] This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of novel pyrimidine compounds, moving logically from initial potency assessment to preclinical safety and mechanistic elucidation. It is designed not as a rigid checklist, but as a strategic roadmap, grounded in the principles of scientific integrity and informed by years of field experience.
Part I: Primary In Vitro Evaluation – Assessing Antimicrobial Potency
The foundational step in evaluating any new compound is to determine its intrinsic ability to inhibit microbial growth. This phase is governed by standardized, reproducible methodologies designed to generate quantitative data for comparative analysis.
Core Principles of Antimicrobial Susceptibility Testing (AST)
The primary goal of AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a specific microorganism.[5] This value, the Minimum Inhibitory Concentration (MIC), is the cornerstone metric for assessing antimicrobial potency.[5][7] To ensure data is reliable and comparable across different laboratories, protocols must adhere to internationally recognized standards, such as those published by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][8][9][10]
Selection of Test Organisms: A Strategic Approach
The choice of microorganisms is critical. A representative panel should be selected to assess the spectrum of activity. This panel should ideally include:
-
Gram-positive bacteria: e.g., Staphylococcus aureus (including Methicillin-resistant strains, MRSA), Bacillus subtilis, Enterococcus faecalis.
-
Gram-negative bacteria: e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.
-
Fungal pathogens: e.g., Candida albicans, Aspergillus niger.
The rationale is to test the compound against organisms with fundamentally different cell wall structures (Gram-positive vs. Gram-negative) and cellular organization (prokaryotic bacteria vs. eukaryotic fungi), providing early insights into the compound's potential spectrum of activity and mechanism of action.
Standardized Methodologies for MIC Determination
While several methods exist, broth microdilution is the most common, high-throughput quantitative method for novel compound screening.[5][7]
This protocol outlines the determination of MIC using the broth microdilution method in a 96-well plate format, a standard for initial screening.
1. Preparation of Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism. b. Suspend the colonies in a sterile saline or broth solution. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[11] d. Dilute this standardized suspension in the appropriate test broth (e.g., Mueller-Hinton Broth for most bacteria) to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Plate: a. Create a stock solution of the novel pyrimidine compound in a suitable solvent (e.g., Dimethyl sulfoxide, DMSO). b. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound. For example, starting from a high concentration (e.g., 256 µg/mL), dilute across 10 wells to achieve a range of concentrations (e.g., 256, 128, 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).[11] c. Ensure the final concentration of the solvent (e.g., DMSO) in each well is low (typically ≤1%) and does not affect microbial growth.
3. Inoculation and Incubation: a. Add the prepared microbial inoculum to each well of the compound plate. b. Include essential controls:
- Positive Control: Inoculum with a known, standard antibiotic.
- Growth Control (Negative Control): Inoculum with broth and solvent only (no compound).
- Sterility Control: Broth only (no inoculum).[11] c. Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[11]
4. Determination of MIC: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5][7][11] This can also be determined spectrophotometrically by reading the optical density (OD) at 600 nm.[5]
Diagram: Workflow for MIC Determination via Broth Microdilution
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).
Data Presentation and Interpretation
Quantitative MIC data should be summarized in a clear, structured table. This allows for easy comparison of the compound's activity against different microorganisms and relative to standard control antibiotics.
Table 1: Template for Summarizing MIC Data of a Novel Pyrimidine Compound
| Test Microorganism | Gram Stain | Novel Compound MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | Positive | ||
| Bacillus subtilis | Positive | ||
| Escherichia coli | Negative | ||
| Pseudomonas aeruginosa | Negative | ||
| Candida albicans | N/A (Fungus) | (e.g., Fluconazole) |
Part II: Elucidating the Mechanism of Action (MoA)
Identifying a potent compound is only the beginning. Understanding how it works is a critical step that informs lead optimization, predicts potential resistance mechanisms, and is essential for regulatory evaluation.
The Importance of MoA Studies
MoA studies help differentiate a novel compound from existing classes of antibiotics. A compound with a new mechanism is of particularly high value in combating drug-resistant pathogens.[12][13] Early mechanistic insights guide the subsequent stages of drug development.
Initial Mechanistic Investigations
This assay distinguishes between compounds that actively kill bacteria (bactericidal) and those that merely inhibit their growth (bacteriostatic).
Experimental Protocol: Time-Kill Assay
-
Prepare tubes containing broth with the pyrimidine compound at concentrations of 1x, 2x, and 4x the predetermined MIC. Include a no-drug growth control.
-
Inoculate the tubes with the test organism at a starting density of ~5 x 10⁵ CFU/mL.
-
Incubate the tubes at 37°C with agitation.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), draw aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them onto agar to determine the number of viable CFU/mL.
-
Plot log₁₀ CFU/mL versus time. A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Diagram: Interpreting Time-Kill Assay Results
Caption: Decision logic for classifying a compound's activity based on time-kill kinetics.
For pyrimidine derivatives, a common mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.[6] However, this should not be assumed, and other mechanisms are possible, such as inhibition of cell division by targeting the FtsZ protein.[12][13] Further studies could involve:
-
Enzyme Inhibition Assays: Directly testing the compound's activity against specific bacterial enzymes like DHFR.
-
Cellular Leakage Assays: Measuring the release of intracellular components (e.g., ATP, DNA/RNA) to assess for cell membrane damage.
-
Macromolecular Synthesis Assays: Using radiolabeled precursors to determine if the compound selectively inhibits DNA, RNA, protein, or cell wall synthesis.
Part III: Preclinical Safety and Selectivity Profiling
An effective antimicrobial must be selectively toxic, meaning it harms the pathogen at concentrations far below those that harm the host.[14][15][16] Cytotoxicity screening against mammalian cells is a non-negotiable step in the evaluation process.
In Vitro Cytotoxicity Assays
These assays measure the effect of the compound on the viability and membrane integrity of mammalian cells.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: Seed mammalian cells (e.g., HEK293 human embryonic kidney cells, HepG2 human liver cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the novel pyrimidine compound. Incubate for a relevant period (e.g., 24 or 48 hours).[17]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial enzymes will reduce the yellow MTT to a purple formazan precipitate.[18]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that causes a 50% reduction in cell viability, is calculated.
Hemolysis Assay
This assay is crucial for assessing the compound's potential to damage red blood cells, a key safety parameter, especially for intravenously administered drugs.
Experimental Protocol: Hemolysis Assay
-
Prepare Red Blood Cells (RBCs): Obtain fresh whole blood and isolate RBCs by centrifugation. Wash the RBC pellet several times with a buffered saline solution (e.g., PBS).
-
Incubation: Incubate a suspension of the washed RBCs with various concentrations of the pyrimidine compound for a set time (e.g., 1 hour) at 37°C.
-
Controls: Include a negative control (RBCs in buffer only) and a positive control (RBCs with a known hemolytic agent like Triton X-100 to achieve 100% lysis).
-
Measurement: Centrifuge the tubes to pellet intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at ~540 nm.
-
Calculation: Calculate the percentage of hemolysis for each compound concentration relative to the positive control.
Calculating the Selectivity Index (SI)
The Selectivity Index is a critical metric that quantifies the therapeutic window of a compound. It provides a numerical ratio of the compound's toxicity to its desired antimicrobial activity.
Formula: Selectivity Index (SI) = Mammalian Cell IC₅₀ / Microbial MIC
A higher SI value is desirable, indicating that the compound is significantly more toxic to the pathogen than to host cells.
Table 2: Template for Summarizing Cytotoxicity and Selectivity Data
| Parameter | Value (µg/mL) |
| MIC against S. aureus | |
| IC₅₀ against HEK293 cells | |
| Selectivity Index (SI) |
Part IV: Advanced and In Vivo Evaluation Models
While in vitro data are essential for initial screening, they do not fully replicate the complex environment of a host organism. Advanced models are necessary to bridge the gap between benchtop findings and potential clinical efficacy.
-
Ex Vivo Models: For compounds intended for topical use, models such as the ex vivo porcine skin wound model can provide valuable data.[19] These models allow for the assessment of antimicrobial efficacy in a more physiologically relevant environment that includes tissue components, which is a step beyond simple in vitro assays.[19]
-
In Vivo Models: The ultimate preclinical test of efficacy involves using animal models of infection.[20][21] These are complex studies, often using mice, where an infection is established, and the ability of the pyrimidine compound to clear the infection and improve survival is assessed.[22] These models are critical for understanding the compound's pharmacokinetics and pharmacodynamics in a living system but are subject to strict ethical and regulatory oversight.[20]
Conclusion
The evaluation of novel pyrimidine compounds as potential antimicrobials is a systematic, multi-stage process. It begins with a robust quantitative assessment of antimicrobial potency against a diverse panel of pathogens. Promising candidates are then subjected to mechanistic studies to understand their mode of action and to comprehensive safety profiling to establish selective toxicity. Finally, advanced ex vivo and in vivo models provide a crucial test of efficacy in a more complex, biologically relevant setting. By following this structured, evidence-based approach, researchers can rigorously validate their discoveries and identify those compounds with the true potential to become next-generation antimicrobial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 4. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 5. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 15. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. asianjpr.com [asianjpr.com]
- 22. Synthesis, in vitro antimicrobial and in vivo antitumor evaluation of novel pyrimidoquinolines and its nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Detailed Protocol for the Suzuki-Miyaura Coupling of 6-chloro-N,2-dimethyl-4-pyrimidinamine
An Application Note for Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern medicinal chemistry, enabling the efficient construction of carbon-carbon bonds to form complex molecular architectures.[1][2] This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 6-chloro-N,2-dimethyl-4-pyrimidinamine, a common heterocyclic building block in drug discovery. We delve into the mechanistic rationale behind reagent selection and procedural steps, offering a robust methodology for researchers engaged in the synthesis of novel biaryl and heteroaryl-aryl compounds. The protocol addresses the specific challenges associated with using an electron-rich, sterically demanding chloropyrimidine substrate, ensuring high yields and reproducibility.
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling
The formation of a C(sp²)-C(sp²) bond is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs). The Suzuki-Miyaura coupling has emerged as a preferred method due to its mild reaction conditions, exceptional functional group tolerance, and the use of boronic acids, which are generally stable, commercially available, and possess low toxicity compared to other organometallic reagents.[1][3][4]
While aryl bromides and iodides are traditional substrates, the economic and synthetic advantages of using aryl chlorides have driven the development of highly active catalyst systems.[2] Chloropyrimidines, such as the topic compound, present a unique case. Although aryl chlorides are typically less reactive, the electron-deficient nature of the pyrimidine ring activates the C-Cl bond towards oxidative addition, making the Suzuki coupling a highly effective strategy.[5][6] Success in coupling such substrates hinges on the rational selection of a palladium catalyst, a sterically bulky and electron-rich phosphine ligand, a suitable base, and an appropriate solvent system.[7][8][9] This guide provides a validated starting point for these critical choices.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[10] Understanding this cycle is paramount for troubleshooting and optimization.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the this compound. This is often the rate-determining step and results in a Pd(II) complex.[1][11][12] The choice of an electron-rich, bulky phosphine ligand is critical to facilitate this step, especially with less reactive aryl chlorides.[8][12]
-
Transmetalation : The base activates the organoboron species (boronic acid or ester) to form a more nucleophilic boronate complex.[3][13][14] This complex then transfers its organic moiety to the Pd(II) center, displacing the halide and forming a new diaryl-Pd(II) intermediate.[3][11]
-
Reductive Elimination : The final step involves the two organic groups on the palladium center coupling to form the desired C-C bond. This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11][12]
Experimental Protocol
This protocol details the coupling of this compound with a representative partner, 4-methoxyphenylboronic acid.
Reaction Scheme:
(A proper chemical drawing tool would be used here to show this compound reacting with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and base to yield N,2-dimethyl-6-(4-methoxyphenyl)-4-pyrimidinamine)
Materials and Reagents
| Reagent | Role | M.W. | Equivalents | Amount (for 1 mmol scale) | Notes |
| This compound | Electrophile | 157.61 g/mol | 1.0 | 158 mg | Substrate |
| 4-Methoxyphenylboronic acid | Nucleophile | 151.96 g/mol | 1.2 | 182 mg | Use high-purity boronic acid. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor | 224.50 g/mol | 0.02 (2 mol%) | 4.5 mg | Forms active Pd(0) in situ. |
| SPhos | Ligand | 410.51 g/mol | 0.04 (4 mol%) | 16.4 mg | Air-sensitive; handle under inert gas. |
| Potassium Phosphate (K₃PO₄) | Base | 212.27 g/mol | 2.5 | 531 mg | Use finely powdered, anhydrous base. |
| 1,4-Dioxane | Solvent | - | - | 4.0 mL | Anhydrous, degassed. |
| Water | Co-solvent | - | - | 1.0 mL | Degassed (e.g., HPLC grade). |
Equipment
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Condenser (if refluxing)
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Magnetic stirrer hotplate with oil bath or heating mantle
-
Syringes and needles for liquid transfer
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Flash column chromatography system
Step-by-Step Procedure
-
Inert Atmosphere Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (158 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), potassium phosphate (531 mg, 2.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Degassing : Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This step is crucial to prevent the oxidation of the phosphine ligand and the Pd(0) species.[15]
-
Solvent Addition : Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe. A brief purge with inert gas after solvent addition is recommended.
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up :
-
Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate (2 x 10 mL).[11][16]
-
Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[17]
-
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.[18]
Rationale for Parameter Selection
| Parameter | Recommended Condition | Rationale & Causality |
| Ligand | SPhos (or other Buchwald-type biaryl phosphines) | Bulky, electron-rich phosphine ligands are essential for promoting the oxidative addition of the less reactive C-Cl bond and facilitating the final reductive elimination step.[7][8][9] |
| Base | K₃PO₄ | A moderately strong inorganic base that is effective in promoting transmetalation without causing degradation of sensitive functional groups. Stronger bases like KOtBu can sometimes be used for very challenging substrates but may increase side reactions.[14][19] |
| Solvent | Dioxane/Water (4:1) | Dioxane is an excellent solvent for the organic components, while the presence of water often accelerates the reaction, aids in dissolving the inorganic base, and can facilitate the transmetalation step.[3][20] |
| Temperature | 100 °C | This temperature provides sufficient thermal energy to overcome the activation barrier for the oxidative addition of the chloropyrimidine without causing significant thermal degradation. |
| Boronic Acid | 1.2 equivalents | A slight excess of the boronic acid is used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure). 2. Insufficiently active ligand/catalyst system for the substrate. 3. Low reaction temperature. | 1. Ensure rigorous degassing and inert atmosphere techniques. 2. Screen other ligands (e.g., XPhos, RuPhos) or a different palladium precatalyst (e.g., Pd₂(dba)₃).[7] 3. Increase temperature in 10 °C increments. |
| Dehalogenation of Starting Material | 1. Presence of hydride sources. 2. Base may be too strong or contain impurities. | 1. Use high-purity, anhydrous solvents. Avoid alcohol solvents if possible.[21] 2. Switch to a milder base such as K₂CO₃ or Cs₂CO₃.[21] |
| Boronic Acid Homocoupling | 1. Presence of oxygen. 2. Catalyst system favors this side reaction. | 1. Improve degassing procedures. 2. Lower the catalyst loading or screen a different ligand. |
| Difficult Product Isolation | 1. Emulsion during work-up. 2. Co-elution with byproducts during chromatography. | 1. Add more brine to the aqueous layer to break the emulsion. 2. Adjust the solvent system for chromatography; try a different stationary phase if necessary. |
Safety Precautions
-
Palladium Catalysts : Palladium compounds are heavy metals and should be handled with care. Avoid inhalation of dust.
-
Phosphine Ligands : Many phosphine ligands are air-sensitive and toxic. Always handle them in a fume hood under an inert atmosphere.
-
Solvents : 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Tetrahydrofuran (THF) and toluene are also flammable. All solvent handling should be performed in a well-ventilated fume hood.
-
Bases : Potassium phosphate is an irritant. Stronger bases are corrosive. Avoid contact with skin and eyes.
-
General : Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Product Characterization
The identity and purity of the final synthesized compound, N,2-dimethyl-6-(4-methoxyphenyl)-4-pyrimidinamine, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS) : To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final compound.
References
- 1. byjus.com [byjus.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
reaction conditions for nucleophilic aromatic substitution of 6-chloro-N,2-dimethyl-4-pyrimidinamine
An Application Guide to Nucleophilic Aromatic Substitution of 6-chloro-N,2-dimethyl-4-pyrimidinamine
Introduction: The Strategic Importance of the 4-Aminopyrimidine Scaffold
In the landscape of modern medicinal chemistry and drug development, the 2,4-disubstituted pyrimidine core is a privileged scaffold, appearing in a multitude of clinically significant agents, particularly kinase inhibitors. The molecule this compound serves as a pivotal building block, offering a reactive handle for diversification. The chlorine atom at the C6 position is primed for Nucleophilic Aromatic Substitution (SNAr), a powerful and versatile reaction that allows for the systematic and efficient introduction of a wide array of functional groups.
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions and protocols for the SNAr of this compound. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and provide detailed, field-proven protocols for its application with various nucleophiles.
Part 1: Mechanistic Principles & Regioselectivity
The capacity of the pyrimidine ring to undergo nucleophilic aromatic substitution is a direct consequence of its electron-deficient nature. The two ring nitrogen atoms are strongly electron-withdrawing, which lowers the electron density of the aromatic system and makes it susceptible to attack by nucleophiles.[1][2]
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3]
-
Addition Step: The nucleophile attacks the electrophilic carbon atom bearing the leaving group (in this case, the chlorine atom at C6). This disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4]
-
Elimination Step: The aromaticity is restored by the expulsion of the leaving group (chloride), resulting in the final substituted product.
The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.[4] The stability of this intermediate is therefore crucial. The electron-withdrawing nitrogen atoms at positions 1 and 3 play a key role in stabilizing the negative charge of the Meisenheimer complex through resonance, particularly when the attack occurs at the C2, C4, or C6 positions (ortho or para to the nitrogens).[2][4] For this compound, nucleophilic attack is highly favored at the C6 position due to this resonance stabilization.
Figure 1. General mechanism of SNAr on 6-chloropyrimidinamine.
Part 2: Optimizing Reaction Conditions - The Causality Behind Experimental Choices
The success and efficiency of the SNAr reaction depend on the careful selection of several key parameters. Understanding the role of each component is critical for protocol development and troubleshooting.
-
The Nucleophile (Nu⁻): The nature of the nucleophile is paramount.
-
Amines: Primary and secondary amines (both aliphatic and aromatic) are excellent nucleophiles for this reaction.[5] Generally, more basic aliphatic amines react faster than less basic aromatic amines. Steric hindrance on the amine can slow the reaction rate.
-
Alcohols & Thiols: Alcohols and thiols are weaker nucleophiles and typically require deprotonation with a strong base (e.g., NaH, NaOtBu) to form the more potent alkoxide or thiolate nucleophiles.
-
-
The Solvent: The solvent must solubilize the reactants and facilitate the reaction. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are often preferred as they can stabilize the charged Meisenheimer complex without protonating the nucleophile. Alcohols like ethanol or isopropanol can also be used, sometimes with acid catalysis for less reactive substrates.[6][7]
-
The Base: When reacting with nucleophiles that possess an acidic proton (like amines or thiols), a base is required to neutralize the HCl that is formed during the reaction. This prevents the protonation and deactivation of the nucleophile. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[6][8] For alcohols, a stoichiometric amount of a strong base is used to generate the nucleophile.
-
Temperature: SNAr reactions on chloropyrimidines often require heating to overcome the activation energy barrier associated with disrupting the aromatic ring.[5] Reaction temperatures typically range from 80 °C to 150 °C. Microwave irradiation has proven to be an effective method for accelerating these reactions, often leading to shorter reaction times and higher yields compared to conventional heating.[9]
Part 3: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for reacting this compound with representative nucleophiles.
Figure 2. A typical workflow for SNAr reactions and product isolation.
Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)
This protocol describes a typical procedure for the reaction with an amine nucleophile using a carbonate base.
Materials & Reagents:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
-
Standard work-up and purification equipment
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol, 1 equiv).
-
Add anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add anhydrous DMF (3-5 mL).
-
Add morpholine (1.2 mmol, 1.2 equiv) to the stirred suspension.
-
Seal the vessel and heat the reaction mixture to 120 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Periodically cool the reaction and take a small aliquot to monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Pour the reaction mixture into water (20 mL) and stir.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the desired N⁶-morpholino-N²,2-dimethyl-4-pyrimidinamine.
Protocol 2: Alkoxylation with an Alcohol (e.g., Benzyl Alcohol)
This protocol details the formation of an ether linkage by reacting with an alcohol-derived nucleophile.
Materials & Reagents:
-
This compound
-
Benzyl Alcohol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask and standard inert atmosphere techniques (e.g., nitrogen or argon line)
-
Standard work-up and purification equipment
Procedure:
-
Caution: NaH is highly reactive with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere.
-
In a flask under an inert atmosphere, suspend sodium hydride (1.5 mmol, 1.5 equiv) in anhydrous THF (5 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add benzyl alcohol (1.2 mmol, 1.2 equiv) dropwise. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen gas evolution ceases. This forms the sodium benzylate nucleophile.
-
Add a solution of this compound (1.0 mmol, 1 equiv) in anhydrous THF (2 mL) to the alkoxide solution.
-
Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 6-18 hours.
-
Monitoring: Track the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield 6-(benzyloxy)-N,2-dimethyl-4-pyrimidinamine.
Part 4: Data Summary & Expected Outcomes
The following table summarizes typical conditions for SNAr on chloropyrimidine systems, providing a guideline for expected outcomes. Yields are representative and will vary based on the specific nucleophile and precise conditions used.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Secondary Amine | Morpholine | K₂CO₃ | DMF | 120-140 | 70-95 | [8] |
| Primary Amine | Aniline | Acid Catalysis (HCl) | Ethanol | 160 (MW) | 65-90 | [9] |
| Alcohol | Phenol | NaH | THF / DMF | 60-100 | 50-80 | N/A |
| Thiol | Thiophenol | Et₃N / K₂CO₃ | Ethanol | Reflux | 75-95 | [10] |
Conclusion
The nucleophilic aromatic substitution of this compound is a robust and highly adaptable reaction critical for the synthesis of diverse chemical libraries. By carefully controlling the choice of nucleophile, base, solvent, and temperature, researchers can efficiently generate a wide range of 6-substituted-N,2-dimethyl-4-pyrimidinamine derivatives. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this key transformation in drug discovery and development programs.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 7. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00833H [pubs.rsc.org]
- 10. 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Synthesis of N⁶-Aryl-N⁴,2-dimethylpyrimidine-4,6-diamines as Potential Kinase Inhibitors
Abstract: The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurring presence in a multitude of biologically active compounds, particularly kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP enables it to form key hydrogen bonding interactions within the hinge region of the kinase ATP-binding site.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 6-chloro-N,2-dimethyl-4-pyrimidinamine as a versatile starting material for the synthesis of a diverse library of potential kinase inhibitors. We will delve into the underlying synthetic strategy, provide a detailed, field-tested experimental protocol, and discuss the biological context of targeting key oncogenic kinases.
Introduction: The Strategic Value of this compound
The design of selective kinase inhibitors is a critical endeavor in the development of targeted therapies for diseases like cancer. The 2,4-diaminopyrimidine core is a highly effective pharmacophore for achieving potent kinase inhibition.[2] The starting material at the center of this guide, this compound, is an ideal building block for several strategic reasons:
-
Reactive Handle for Diversification: The chlorine atom at the C6 position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of chemical moieties.
-
Pre-installed Hinge-Binding Elements: The existing methylamino group at C4 and the pyrimidine ring nitrogens are poised to engage in crucial hydrogen bond interactions with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.
-
Modulation of Physicochemical Properties: The methyl group at the C2 position can influence the compound's solubility, metabolic stability, and potential to form additional interactions within the kinase active site.
This guide focuses on the reaction of this building block with various substituted anilines to generate a library of N⁶-aryl-N⁴,2-dimethylpyrimidine-4,6-diamines, a class of compounds with significant potential for inhibiting disease-relevant kinases such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and receptor tyrosine kinases.[1][4]
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary transformation detailed in this note is the nucleophilic aromatic substitution (SNAr) reaction. This reaction is fundamentally suited for electron-deficient aromatic systems like pyrimidines. The electron-withdrawing nature of the ring nitrogens makes the carbon atoms, particularly C2, C4, and C6, electrophilic and susceptible to attack by nucleophiles.
Causality of the Reaction: The reaction proceeds via a two-step addition-elimination mechanism. An amine nucleophile (in this case, a substituted aniline) attacks the C6 carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[5] This intermediate is stabilized by the electron-withdrawing pyrimidine ring. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the final substituted product. The use of a high-boiling point solvent and heat is often necessary to provide sufficient energy to overcome the activation barrier for this transformation, especially with less nucleophilic anilines.[4][6]
Caption: General workflow for kinase inhibitor synthesis via SNAr.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. Each step includes checkpoints and expected outcomes to ensure the successful synthesis and purification of the target compounds.
Title: General Procedure for the Synthesis of N⁶-Aryl-N⁴,2-dimethylpyrimidine-4,6-diamine Derivatives.
Materials and Reagents:
-
This compound (1.0 eq)
-
Substituted aniline derivative (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)[4][6]
-
Anhydrous 1-pentanol or 1,4-dioxane (approx. 0.1 M concentration)[4][6]
-
Ethyl acetate (EtOAc), Hexanes, Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, rotary evaporator
-
Thin Layer Chromatography (TLC) plates and LC-MS for reaction monitoring
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 mmol, 171.6 mg).
-
Addition of Reagents: Add the selected substituted aniline (1.2 mmol) followed by the anhydrous solvent (e.g., 10 mL of 1-pentanol).
-
Base Addition: Add the base, such as triethylamine (3.0 mmol, 0.42 mL), to the stirring suspension.[4][6] The base is crucial for scavenging the HCl generated during the reaction.
-
Heating and Monitoring: Heat the reaction mixture to 120-140 °C.[4][6]
-
Trustworthiness Checkpoint: Monitor the reaction progress every 2-4 hours by TLC (e.g., using a 50:50 EtOAc/Hexanes mobile phase). The reaction is complete upon the disappearance of the limiting starting material (the chloropyrimidine). Alternatively, LC-MS can be used to confirm the formation of the product mass. Reaction times typically range from 6 to 24 hours.
-
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (e.g., 50 mL).
-
Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL) to remove the solvent and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Expertise Insight: A gradient elution system, starting with a non-polar solvent system (e.g., 10% EtOAc in hexanes) and gradually increasing the polarity (e.g., to 70% EtOAc in hexanes), is typically effective for separating the product from residual starting materials and impurities.
-
-
Characterization: Collect the pure fractions and concentrate to yield the final product. Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation and Expected Outcomes
The protocol described above can be used to generate a library of compounds. The yield and purity will vary depending on the electronic and steric properties of the aniline nucleophile used.[5] Below is a table of representative, hypothetical data for a small set of synthesized analogs targeting Aurora Kinase A, based on published findings for similar scaffolds.[4]
| Aniline Nucleophile | Product Structure (Illustrative) | Typical Yield (%) | Hypothetical Aurora A IC₅₀ (nM)[4] |
| 3-chloro-2-fluoroaniline | (Structure with 3-chloro-2-fluorophenyl at N6) | 50-60% | 55 |
| 4-chloro-2-fluoroaniline | (Structure with 4-chloro-2-fluorophenyl at N6) | 55-65% | 38 |
| 1-ethylpiperazine | (Structure with 1-ethylpiperazinyl at C6) | 50-60% | 24 |
| (S)-3-aminopyrrolidine | (Structure with (S)-pyrrolidin-3-yl at N6) | 45-55% | 75 |
Biological Application: Targeting the Aurora Kinase Pathway
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for therapeutic intervention.[2][4] Aurora Kinase A, in particular, is crucial for centrosome separation and the formation of a functional bipolar spindle. Inhibiting its activity leads to mitotic arrest and subsequent apoptosis in cancer cells.
The N⁶-aryl-N⁴,2-dimethylpyrimidine-4,6-diamine scaffold is well-suited to target Aurora kinases. The core structure effectively mimics ATP binding at the hinge, while the aryl group introduced at the C6 position can be tailored to occupy the solvent-exposed region, enabling optimization of potency and selectivity.
Caption: Inhibition of Aurora Kinase A disrupts mitotic progression.
Conclusion
This compound is a high-value, versatile chemical scaffold for the rapid construction of kinase inhibitor libraries. The nucleophilic aromatic substitution protocol detailed herein is robust, scalable, and allows for extensive late-stage diversification. By systematically varying the nucleophile, researchers can efficiently explore the structure-activity relationship (SAR) and develop potent and selective inhibitors against critical oncology targets like the Aurora kinases, thereby accelerating the drug discovery process.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00833H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Detailed Guide to the Synthesis of 6-chloro-N,2-dimethyl-4-pyrimidinamine Derivatives
Abstract
Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. This document provides a comprehensive, in-depth guide for the synthesis of 6-chloro-N,2-dimethyl-4-pyrimidinamine, a key intermediate for drug discovery professionals. We move beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust and reproducible protocol. This guide details a two-step synthetic route starting from the commercially available 4,6-dihydroxy-2-methylpyrimidine, including chlorination and a subsequent regioselective nucleophilic aromatic substitution (SNAr).
Introduction: The Significance of Aminopyrimidines
The pyrimidine ring is an essential heterocycle in biological systems, most notably as a component of the nucleobases uracil, thymine, and cytosine.[1] In synthetic chemistry, functionalized pyrimidines are privileged structures due to their ability to act as bioisosteres for other aromatic systems and their capacity for hydrogen bonding, which is critical for molecular recognition at biological targets. Specifically, 2,4,6-trisubstituted aminopyrimidines are scaffolds for a wide range of bioactive compounds, including kinase inhibitors used in oncology.[2]
The synthesis of this compound provides a versatile building block. The chlorine atom at the 6-position serves as a reactive handle for further functionalization, typically through cross-coupling reactions or additional nucleophilic substitutions, allowing for the creation of diverse chemical libraries for drug screening.
Synthetic Strategy & Mechanistic Rationale
The synthesis is approached in two primary stages:
-
Chlorination: Conversion of the starting material, 4,6-dihydroxy-2-methylpyrimidine, into the highly reactive intermediate, 4,6-dichloro-2-methylpyrimidine.
-
Nucleophilic Aromatic Substitution (SNAr): Regioselective displacement of one chlorine atom with methylamine to yield the target compound.
Reaction Scheme
Figure 1: Overall two-step reaction scheme.
Step 1: Chlorination Rationale
The conversion of the dihydroxy pyrimidine to the dichloro derivative is a critical activation step. The hydroxyl groups of the starting material are poor leaving groups. Chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are employed to replace them with chlorine atoms.[3][4] These chlorine atoms are excellent leaving groups and strongly activate the pyrimidine ring toward nucleophilic attack due to their electron-withdrawing inductive effects.
Step 2: Rationale for Regioselective SNAr
The key to the second step is controlling the regioselectivity of the amine addition. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The reactivity of halogen substituents on the pyrimidine ring generally follows the order C4(6) > C2.[5] This preference is primarily due to the greater ability of the nitrogen atoms at positions 1 and 3 to stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at the C4 or C6 position.[5][6]
By carefully controlling the reaction conditions (e.g., temperature, stoichiometry of the amine), we can achieve monosubstitution, selectively replacing the chlorine at the C4 position. Using a slight excess of methylamine at a controlled temperature favors the formation of the desired monosubstituted product over the disubstituted byproduct.
Detailed Experimental Protocols
Safety First: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[7][8] 4,6-Dichloro-2-methylpyrimidine is harmful if swallowed and may cause an allergic skin reaction.[9] Methylamine is a flammable and corrosive substance.[10]
Protocol 1: Synthesis of 4,6-dichloro-2-methylpyrimidine (Intermediate)
This protocol is adapted from established procedures for the chlorination of hydroxypyrimidines.[11]
Materials:
-
4,6-dihydroxy-2-methylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as catalyst)
-
Toluene
-
Ice water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 4,6-dihydroxy-2-methylpyrimidine (10.0 g, 79.3 mmol).
-
Add toluene (100 mL) to the flask to create a suspension.
-
Add N,N-Dimethylaniline (1.0 mL, 7.9 mmol) as a catalyst.
-
Carefully add phosphorus oxychloride (30 mL, 322 mmol) dropwise to the stirred suspension at room temperature. The addition is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto 300 g of crushed ice with vigorous stirring. Caution: This step is highly exothermic and releases HCl gas.
-
Once the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 4,6-dichloro-2-methylpyrimidine as a white to off-white solid.[3][11]
Protocol 2: Synthesis of this compound (Target Compound)
Materials:
-
4,6-dichloro-2-methylpyrimidine
-
Methylamine solution (e.g., 40 wt. % in H₂O or 2.0 M in THF)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Ethanol or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4,6-dichloro-2-methylpyrimidine (5.0 g, 30.7 mmol) in ethanol (100 mL).
-
Add triethylamine (5.1 mL, 36.8 mmol, 1.2 eq) to the solution to act as an acid scavenger.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of methylamine (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and brine (1 x 75 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the final product, this compound.[12]
Data Presentation & Characterization
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Step 1: Chlorination | Step 2: Amination |
| Starting Material | 4,6-dihydroxy-2-methylpyrimidine | 4,6-dichloro-2-methylpyrimidine |
| Key Reagents | POCl₃, N,N-Dimethylaniline | Methylamine, Triethylamine |
| Solvent | Toluene | Ethanol |
| Temperature | Reflux (~110 °C) | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours | 12-18 hours |
| Typical Yield | 85-95%[11] | 70-85% |
| Purification | Column Chromatography | Column Chromatography |
Characterization Data (Expected):
-
¹H NMR: Protons corresponding to the two methyl groups and the aromatic pyrimidine proton will be observed at their characteristic chemical shifts.
-
Mass Spec (MS): The molecular ion peak corresponding to the calculated mass of C₆H₈ClN₃ will confirm the product's identity.
-
Melting Point (m.p.): A sharp melting point will indicate the purity of the synthesized compound.
Visualization of Experimental Workflow
The diagram below outlines the logical flow of the entire synthetic and purification process.
Caption: Workflow for the synthesis of this compound.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 [chemicalbook.com]
- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Palladium-Catalyzed Cross-Coupling of 6-chloro-N,2-dimethyl-4-pyrimidinamine
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of palladium catalysts for the functionalization of 6-chloro-N,2-dimethyl-4-pyrimidinamine.
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, nitrogen-containing heterocycles are considered "privileged scaffolds" due to their prevalence in biologically active molecules. The pyrimidine core, in particular, is a cornerstone of numerous pharmaceuticals, acting as a versatile framework for engaging with biological targets. The molecule this compound is a valuable and readily available building block for the synthesis of compound libraries. Its chloro-substituent serves as a reactive handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions, one of the most powerful methodologies in modern organic synthesis.[1]
However, the successful functionalization of this specific substrate is not trivial. The pyrimidine ring, while generally electron-deficient, is substituted with two electron-donating amino groups. Furthermore, the presence of multiple nitrogen atoms (both in the ring and exocyclic) presents a significant challenge, as they can coordinate to the palladium center and deactivate the catalyst.[2] Therefore, the rational selection of the catalyst system—comprising a palladium precatalyst, a specialized ligand, a suitable base, and an appropriate solvent—is paramount to achieving high efficiency and yield.
This guide provides a detailed exploration of the key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this compound. It moves beyond simple protocols to explain the underlying principles of catalyst selection, offering field-proven insights to empower researchers to overcome common challenges and accelerate their discovery programs.
The Heart of the Matter: Catalyst and Ligand Selection
The success of any cross-coupling reaction hinges on the performance of the catalytic system. The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) or Pd(0) precatalyst. The ligand's role is to stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle. For challenging substrates like chloropyrimidines, the choice of ligand is the single most critical decision.
Why Standard Ligands Often Fail
Simple, first-generation phosphine ligands like triphenylphosphine (PPh₃) are often insufficient for activating the relatively inert C(6)-Cl bond of the pyrimidine ring. These early catalyst systems frequently require harsh conditions and may suffer from low turnover numbers. The key to modern cross-coupling lies in the use of sterically bulky and electron-rich ligands that promote the crucial, often rate-limiting, oxidative addition step.[3]
A Decision Framework for Catalyst Selection
The choice of ligand is dictated by the specific bond being formed. The following diagram illustrates a decision-making workflow for selecting an appropriate catalytic system based on the desired transformation.
References
Application Note: High-Performance Analytical Methods for In-Process Monitoring of Reactions Involving 6-chloro-N,2-dimethyl-4-pyrimidinamine
Abstract
This application note provides a comprehensive guide for the in-process monitoring of chemical reactions involving 6-chloro-N,2-dimethyl-4-pyrimidinamine, a key intermediate in pharmaceutical and agrochemical synthesis. The primary analytical challenge lies in the simultaneous quantification of the starting material, reagents, intermediates, and final product in a complex reaction matrix. We present a robust, validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) and Mass Spectrometric (MS) detection. This guide details the underlying chemical principles, step-by-step protocols for reaction monitoring, and data interpretation strategies. Furthermore, it adheres to the principles of analytical method validation outlined in ICH Q2(R1) guidelines to ensure data integrity and reliability.[1][2]
Introduction and Chemical Principles
This compound is a substituted pyrimidine containing a reactive chlorine atom. Pyrimidine derivatives are of significant interest due to their diverse biological activities.[3] The chlorine at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction class in medicinal chemistry for creating carbon-nitrogen or carbon-oxygen bonds.[4][5][6]
Monitoring these SNAr reactions in real-time is crucial for optimizing reaction conditions, maximizing yield, minimizing impurity formation, and ensuring process safety and reproducibility.[7] Traditional offline methods like Thin Layer Chromatography (TLC) provide qualitative data but lack the precision required for rigorous process control.[5] Online and at-line HPLC offers a powerful alternative, providing quantitative insights into reaction kinetics.[8][9][10]
This note will focus on a representative SNAr reaction where this compound is reacted with a generic primary amine (R-NH₂) to yield the corresponding substituted diamine product.
Representative Reaction: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a concerted or stepwise addition-elimination mechanism, where the nucleophilic amine attacks the electron-deficient pyrimidine ring, leading to the displacement of the chloride ion.[11][12]
Caption: Generalized SNAr reaction pathway.
Primary Analytical Methodology: HPLC-UV/MS
A reversed-phase HPLC method is the gold standard for this application due to its ability to separate compounds with a wide range of polarities. Coupling with both UV and MS detectors provides a self-validating system: UV for robust quantification and MS for definitive peak identification and impurity analysis.
Rationale for Method Selection
-
Specificity: The chromatographic separation resolves the starting material from the product, nucleophile, and potential side-products. MS detection adds an extra layer of specificity by confirming the identity of each peak based on its mass-to-charge ratio (m/z).[13]
-
Sensitivity: Both UV and MS detectors offer excellent sensitivity, enabling the detection and quantification of low-level impurities and tracking the reaction to completion.[14]
-
Quantitative Accuracy: When properly validated, HPLC-UV provides highly accurate and precise quantification, which is essential for determining reaction kinetics and endpoint.[15]
-
Versatility: The method can be adapted for various nucleophiles by adjusting the mobile phase gradient and MS parameters.
Experimental Protocols
Protocol 1: In-Process Reaction Monitoring
This protocol outlines the steps for taking a sample from the reaction vessel and analyzing it to determine the percentage conversion.
Step 1: Sample Preparation
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at a specific time point.
-
Immediately quench the reaction by diluting the aliquot into a pre-determined volume (e.g., 950 µL) of a suitable solvent. The quenching solvent should stop the reaction and be miscible with the HPLC mobile phase (e.g., a 50:50 mixture of Acetonitrile and Water). This prevents further reaction post-sampling.[9]
-
Vortex the quenched sample for 30 seconds to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
Step 2: HPLC-UV/MS Analysis
The following parameters provide a robust starting point for method development. Optimization may be required based on the specific nucleophile used.
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent efficiency and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for basic compounds like pyrimidines.[16] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient | 5% B to 95% B over 5 min | A gradient ensures elution of both polar starting materials and potentially non-polar products. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Small volume to prevent column overloading. |
| UV Detection | Diode Array Detector (DAD) | Monitor at 254 nm and 280 nm, or scan for optimal wavelength. |
| MS Detector | ESI+ | Electrospray Ionization in positive mode is ideal for protonating the nitrogen atoms in pyrimidines.[17] |
| MS Scan Range | m/z 100 - 500 | Covers the expected mass range of reactants and products. |
Step 3: Data Analysis
-
Identify Peaks: Confirm the identity of the starting material and product peaks by comparing their retention times and mass spectra to a pre-run standard.
-
This compound: Expected [M+H]⁺ = m/z 172.06
-
-
Integrate Peak Areas: Use the chromatography data system (CDS) software to integrate the peak area of the starting material and the product from the UV chromatogram (e.g., at 254 nm).
-
Calculate Percent Conversion: Use the following formula, assuming equal response factors for a preliminary assessment. For precise kinetics, relative response factors must be determined.
-
% Conversion = [Product Area / (Product Area + Starting Material Area)] * 100
-
Analytical Workflow Diagram
Caption: Step-by-step workflow for reaction monitoring.
Protocol 2: Method Validation and System Suitability
To ensure the trustworthiness of the results, the analytical method must be validated for its intended purpose according to ICH Q2(R1) guidelines.[1][2][18]
System Suitability Test (SST) Before running any samples, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (T) | 0.8 < T < 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| Resolution (Rs) | > 2.0 (between product and closest impurity) | Ensures baseline separation. |
| Repeatability (%RSD) | < 2.0% (for 5 replicate injections) | Confirms injection precision. |
Method Validation Parameters
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products, matrix components). This is achieved by spiking the sample with known impurities and demonstrating baseline resolution.
-
Linearity: Analyze a series of standards at different concentrations (e.g., 5 levels) to demonstrate a linear relationship between concentration and peak area. The correlation coefficient (r²) should be > 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into the reaction matrix at three concentration levels. The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze multiple samples on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day): Analyze samples on different days, with different analysts, or on different instruments. The %RSD for both should be < 2.0%.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the starting material that can be reliably quantified. This is critical for determining the reaction endpoint.
Conclusion
The HPLC-UV/MS method detailed in this application note provides a robust, specific, and reliable framework for monitoring reactions of this compound. By implementing this protocol and adhering to strict system suitability and method validation criteria, researchers and process chemists can gain valuable real-time insights into reaction performance.[7][8] This enables faster process development, optimization of reaction yield and purity, and ensures the consistent quality of the final product.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On-chip integration of organic synthesis and HPLC/MS analysis for monitoring stereoselective transformations at the micro-scale - Lab on a Chip (RSC Publishing) DOI:10.1039/C6LC01217E [pubs.rsc.org]
- 14. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. helixchrom.com [helixchrom.com]
- 17. thejas.com.pk [thejas.com.pk]
- 18. books.rsc.org [books.rsc.org]
Topic: Large-Scale Synthesis of 6-chloro-N,2-dimethyl-4-pyrimidinamine
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 6-chloro-N,2-dimethyl-4-pyrimidinamine, a key intermediate in pharmaceutical development. The synthetic strategy is centered on a two-step process commencing from the readily available 6-methyluracil. The core transformation involves a highly regioselective nucleophilic aromatic substitution (SNAr) on the 2,4-dichloro-6-methylpyrimidine intermediate. This guide explains the underlying chemical principles, provides detailed, scalable protocols, and addresses critical safety and process control considerations essential for industrial application.
Part I: Synthetic Strategy and Mechanistic Rationale
The synthesis of pyrimidine derivatives is a cornerstone of medicinal chemistry, as this scaffold is present in numerous therapeutic agents.[1][2] The selected strategy for this compound is designed for scalability, efficiency, and high regioselectivity, minimizing complex purification steps.
The overall synthetic pathway is depicted below:
Caption: Overall two-step synthetic scheme.
Step 1: Synthesis of 2,4-Dichloro-6-methylpyrimidine Intermediate
The precursor, 2,4-dichloro-6-methylpyrimidine, is synthesized from 6-methylpyrimidine-2,4-diol (the more stable tautomer of 6-methyluracil).[3] This conversion is a standard method for preparing chloropyrimidines, employing a powerful chlorinating agent such as phosphorus oxychloride (POCl₃).[4][5]
The reaction proceeds by heating 6-methyluracil with an excess of POCl₃. The diol tautomer is converted to the dichloropyrimidine through a reaction mechanism involving phosphorylation of the hydroxyl groups, followed by nucleophilic substitution by chloride ions. On a large scale, the reaction is typically driven to completion by heating at 90-100 °C for several hours.[4] Post-reaction, the excess POCl₃ must be carefully removed or quenched, as it reacts violently with water. Distillation under reduced pressure is the preferred industrial method for removing the bulk of the excess reagent.[4]
Step 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The core of this synthesis is the selective amination of 2,4-dichloro-6-methylpyrimidine. The pyrimidine ring is electron-deficient due to the two electronegative nitrogen atoms, which activates the chlorine-bearing carbons (C2 and C4) towards nucleophilic attack.
The key to this synthesis is achieving high regioselectivity. The C4 position is significantly more reactive towards nucleophiles than the C2 position. This enhanced reactivity is attributed to the greater ability of the adjacent nitrogen at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4. This principle has been demonstrated in related systems, where amination strongly favors the C4-substituted product.[6] By carefully controlling the reaction conditions, specifically temperature and stoichiometry of the nucleophile (methylamine), substitution can be limited almost exclusively to the C4 position.
Part II: Detailed Protocols and Process Control
This section provides scalable, step-by-step protocols. All operations should be conducted in a well-ventilated fume hood or an appropriate reactor system, adhering to strict safety protocols.
Protocol 1: Large-Scale Synthesis of 2,4-Dichloro-6-methylpyrimidine (Intermediate)
Materials and Equipment:
-
Glass-lined reactor with overhead stirring, heating/cooling jacket, and a reflux condenser connected to a caustic scrubber.
-
6-Methyluracil (1.00 kg, 7.93 mol)
-
Phosphorus oxychloride (POCl₃) (8.0 L, ~13.1 kg, 85.4 mol)
-
Dichloromethane (DCM)
-
25% Aqueous Potassium Carbonate (K₂CO₃) Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Charging the Reactor: Under an inert nitrogen atmosphere, charge the reactor with 6-methyluracil (1.00 kg) and phosphorus oxychloride (8.0 L).[4]
-
Reaction: Begin stirring and slowly heat the mixture to 90-100 °C. The solid will gradually dissolve. Maintain this temperature for approximately 8-10 hours.[4]
-
Reaction Monitoring: Monitor the reaction's progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (<0.1%).[4]
-
POCl₃ Removal: Cool the reactor to 50-60 °C. Carefully distill the excess POCl₃ under reduced pressure.
-
Work-up: Cool the residue to room temperature and slowly add Dichloromethane (10.0 L). In a separate vessel, prepare the aqueous K₂CO₃ solution. With vigorous stirring and cooling, slowly add the DCM/residue solution to the K₂CO₃ solution, ensuring the temperature does not exceed 40 °C. The final pH of the aqueous layer should be between 3 and 4.[4]
-
Extraction and Drying: Separate the organic phase. Extract the aqueous phase again with DCM (10.0 L). Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure at 40 °C to yield the crude product. The solid can be used directly in the next step or further purified.
| Parameter | Value | Reference |
| Starting Material | 6-Methyluracil | [4] |
| Reagent | Phosphorus oxychloride (POCl₃) | [4] |
| Temperature | 90-100 °C | [4] |
| Reaction Time | 8-10 hours | [4] |
| Typical Yield | ~90% | [4] |
Protocol 2: Large-Scale Synthesis of this compound (Final Product)
Materials and Equipment:
-
Suitable reactor system with stirring, cooling, and addition funnel.
-
2,4-Dichloro-6-methylpyrimidine (1.00 kg, 6.13 mol)
-
Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF)
-
Triethylamine (TEA) or another suitable base
-
Isopropyl Alcohol (IPA) or Tetrahydrofuran (THF) as solvent
-
Deionized Water
Procedure:
-
Reactor Setup: Dissolve 2,4-dichloro-6-methylpyrimidine (1.00 kg) in the chosen solvent (e.g., IPA, 10 L) in the reactor and cool the solution to 0-5 °C under a nitrogen atmosphere.
-
Amine Addition: Slowly add the methylamine solution (approximately 1.1 equivalents) to the cooled reaction mixture over 1-2 hours, ensuring the internal temperature remains below 10 °C. A slight excess of amine is used to drive the reaction to completion.
-
Base Addition: Add a suitable base like triethylamine (1.2 equivalents) to scavenge the HCl generated during the reaction.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction by HPLC or TLC until the starting dichloropyrimidine is consumed.
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent. Add deionized water to the residue, which will precipitate the product.
-
Purification: Filter the solid product, wash thoroughly with cold water to remove salts and excess amine, and then dry under vacuum at 50 °C. If required, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Part III: Safety and Hazard Management
The synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Must be handled in a closed system or a high-efficiency fume hood. Personnel must wear acid-resistant gloves, chemical splash goggles, a face shield, and a suitable lab coat.[3][4]
-
Dichloropyrimidines: These are irritants and potentially toxic. Avoid inhalation of dust and contact with skin and eyes.[7][8] Standard PPE, including gloves and safety glasses, is required.
-
Methylamine: Flammable and corrosive. It is a severe respiratory, skin, and eye irritant. Handle in a well-ventilated area, away from ignition sources.
-
Pressure and Exotherms: The quenching of POCl₃ and the amination reaction can be exothermic. Proper cooling and slow, controlled addition of reagents are critical to prevent runaway reactions.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][8][9]
Part IV: Workflow and Data Visualization
The overall process from starting materials to the final isolated product is summarized in the workflow diagram below.
Caption: Detailed experimental workflow diagram.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. bu.edu.eg [bu.edu.eg]
- 3. 2,4-Dichloro-6-methylpyrimidine | 5424-21-5 [chemicalbook.com]
- 4. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. EP0841326B1 - Process for the preparation of pyrimidine derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. 6-chloro-N,N,2-trimethyl-4-pyrimidinamine - Safety Data Sheet [chemicalbook.com]
The Strategic Role of 6-chloro-N,2-dimethyl-4-pyrimidinamine in the Synthesis of Anilinopyrimidine Fungicides: Application Notes and Protocols
For Release to Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the application of 6-chloro-N,2-dimethyl-4-pyrimidinamine as a pivotal intermediate in the synthesis of agrochemicals, with a specific focus on the anilinopyrimidine class of fungicides. We will explore the chemical rationale behind its use, present detailed synthetic protocols, and discuss the mechanism of action of the resulting active ingredients.
Introduction: The Importance of the Pyrimidine Scaffold in Agrochemicals
The pyrimidine ring system is a foundational structural motif in a multitude of biologically active compounds, including a significant number of commercial agrochemicals.[1] Its presence is crucial for the efficacy of various herbicides and fungicides. In the realm of fungicides, the anilinopyrimidine class, which includes key active ingredients like mepanipyrim, pyrimethanil, and cyprodinil, is of particular importance for the control of a broad spectrum of plant pathogens.
The core of these fungicides' activity lies in their ability to inhibit the biosynthesis of methionine, an essential amino acid for fungal growth. This targeted mode of action makes them effective against pathogens that have developed resistance to other classes of fungicides. The synthesis of these vital agricultural tools often relies on the strategic use of highly functionalized pyrimidine intermediates, such as this compound.
This compound: A Key Building Block
The structure of this compound is primed for strategic chemical modifications, making it a valuable precursor in multi-step agrochemical synthesis.
Key Structural Features and Reactivity:
-
Activated Chlorine Atom: The chlorine atom at the 6-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the pyrimidine ring nitrogens, which stabilizes the intermediate Meisenheimer complex formed during the substitution reaction.[2][3] This reactivity is the cornerstone of its application, allowing for the facile introduction of various functionalities, most notably anilino groups.
-
Dimethylamino Group: The N,2-dimethylamino group at the 4-position and the methyl group at the 2-position are crucial for modulating the electronic properties of the pyrimidine ring and influencing the binding affinity of the final fungicide to its target enzyme in the pathogen.
The strategic placement of these functional groups allows for a convergent and efficient synthesis of the target anilinopyrimidine fungicides.
Application in the Synthesis of Mepanipyrim: A Case Study
Mepanipyrim is a broad-spectrum anilinopyrimidine fungicide effective against a variety of pathogens, including gray mold (Botrytis cinerea) on fruits and vegetables. Its synthesis provides a clear example of the utility of this compound. The key synthetic step is a nucleophilic aromatic substitution reaction.
Synthetic Pathway Overview
The synthesis of Mepanipyrim from this compound involves the displacement of the chloro group by an appropriate aniline derivative.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Products in the Synthesis of 6-chloro-N,2-dimethyl-4-pyrimidinamine
Welcome to the technical support center for the synthesis of 6-chloro-N,2-dimethyl-4-pyrimidinamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this synthetic process. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your reaction conditions to improve yield, purity, and overall success.
Introduction: The Synthetic Landscape
The synthesis of this compound typically involves the nucleophilic aromatic substitution (SNAr) of a dichlorinated pyrimidine precursor with methylamine. The most common starting material is 4,6-dichloro-2-methylpyrimidine. The regioselectivity of this reaction is crucial, as the chlorine atoms at the C4 and C6 positions exhibit different reactivities, which can lead to the formation of isomeric byproducts. Furthermore, other side reactions such as hydrolysis and over-amination can occur, complicating the purification process and reducing the yield of the desired product.
This guide provides a structured, question-and-answer-based approach to troubleshoot these common issues, offering expert insights and actionable protocols to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Presence of an Isomeric Impurity
Q1: I've isolated my product, but my analytical data (NMR/LC-MS) shows a significant isomeric impurity. What is this impurity and how can I avoid it?
A1: The most probable isomeric impurity is 4-chloro-N,2-dimethyl-6-pyrimidinamine.
This arises from the non-selective substitution of methylamine at the C6 position of the 4,6-dichloro-2-methylpyrimidine starting material. The electronic environment of the pyrimidine ring makes both the C4 and C6 positions susceptible to nucleophilic attack.
Causality and Mechanism:
The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are activated towards nucleophilic substitution by the electron-withdrawing nature of the ring nitrogens. While the C4 position is generally more reactive due to the cumulative electron-withdrawing effect of both nitrogen atoms, the difference in reactivity is not always sufficient to ensure complete selectivity, especially under harsh reaction conditions.
Troubleshooting and Prevention:
-
Temperature Control: Running the reaction at lower temperatures can enhance the selectivity for substitution at the more reactive C4 position. Start with temperatures around 0-5 °C and slowly warm to room temperature while monitoring the reaction progress.
-
Controlled Addition of Methylamine: A slow, dropwise addition of methylamine (or a solution of it) can help maintain a low concentration of the nucleophile, favoring the more kinetically controlled product.
-
Solvent Choice: The choice of solvent can influence the selectivity. Aprotic solvents like tetrahydrofuran (THF) or dioxane are generally preferred.[1]
Workflow for Minimizing Isomer Formation:
Caption: Workflow to minimize isomer formation.
Issue 2: Identification of a Hydrolysis Byproduct
Q2: My mass spectrometry results show a peak corresponding to the desired product minus chlorine plus a hydroxyl group. What is this and why is it forming?
A2: This impurity is likely 2,N-dimethyl-6-oxo-4,5-dihydropyrimidin-4-amine (the hydrolyzed product).
Chloropyrimidines are susceptible to hydrolysis, especially in the presence of water and under acidic or basic conditions.[2][3] The chlorine atom can be displaced by a hydroxide ion, leading to the formation of a pyrimidone.
Causality and Mechanism:
The presence of water in the reaction mixture, either from solvents that are not rigorously dried or from aqueous methylamine solutions, can lead to the hydrolysis of the C-Cl bond. This reaction is often catalyzed by either acid (protonation of the pyrimidine ring) or base (direct nucleophilic attack by hydroxide).
Troubleshooting and Prevention:
-
Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use. Use of anhydrous solvents and gaseous methylamine (or a solution in an anhydrous solvent) is recommended.
-
Control of pH: If an aqueous solution of methylamine is used, consider adding a non-nucleophilic base to scavenge any generated HCl without promoting hydrolysis.
-
Work-up Procedure: During the work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions. Neutralize the reaction mixture carefully and extract the product promptly.
Proposed Hydrolysis Pathway:
Caption: Proposed pathway for hydrolysis.
Issue 3: Formation of a Disubstituted Byproduct
Q3: I am observing a byproduct with a molecular weight corresponding to the substitution of both chlorine atoms with methylamine. How can I prevent this?
A3: This byproduct is N,N',2-trimethyl-4,6-pyrimidinediamine.
This occurs when a second molecule of methylamine displaces the remaining chlorine atom on the pyrimidine ring.
Causality and Mechanism:
The initial product, this compound, still possesses an activated chlorine atom at the C6 position. If an excess of methylamine is used or if the reaction is allowed to proceed for an extended period at elevated temperatures, a second SNAr reaction can occur.
Troubleshooting and Prevention:
-
Stoichiometry Control: Use a controlled amount of methylamine, typically 1.0 to 1.2 equivalents, to favor monosubstitution.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid prolonged reaction times and high temperatures.
-
Order of Addition: Adding the dichloropyrimidine to the methylamine solution (inverse addition) can sometimes help to minimize the formation of the disubstituted product by keeping the concentration of the monosubstituted product low in the presence of excess methylamine.
Table 1: Troubleshooting Summary for Side Product Formation
| Issue/Side Product | Probable Cause | Prevention Strategies |
| Isomeric Impurity | Non-selective nucleophilic attack | Lower reaction temperature, slow addition of nucleophile, appropriate solvent choice. |
| Hydrolysis Product | Presence of water | Use anhydrous reagents and solvents, control pH during reaction and work-up. |
| Disubstituted Byproduct | Excess nucleophile, prolonged reaction time/high temperature | Precise control of stoichiometry, monitor reaction progress, consider inverse addition. |
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Side Products
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve 4,6-dichloro-2-methylpyrimidine (1 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Methylamine: Slowly add a solution of methylamine (1.1 equivalents) in anhydrous THF dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or LC-MS every 30 minutes.
-
Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding cold water.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[4]
Protocol 2: Analytical Identification of Side Products by LC-MS
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and mass spectrometry (ESI+).
-
Expected Retention Times: The desired product, being less polar than the hydrolyzed byproduct, will have a longer retention time. The isomeric impurity may have a similar retention time and require careful optimization of the gradient for separation.
References
- 1. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid dehalogenation of 6-chloro-N,2-dimethyl-4-pyrimidinamine
Welcome to the technical support center for 6-chloro-N,2-dimethyl-4-pyrimidinamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound. As Senior Application Scientists, we have synthesized key literature findings and practical insights to help you navigate the complexities of working with this substituted chloropyrimidine, with a special focus on avoiding undesired dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a substituted pyrimidine derivative. The pyrimidine core is a crucial scaffold in many biologically active compounds, including numerous approved drugs. The chlorine atom at the 6-position serves as a versatile handle for introducing molecular diversity through various chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in the synthesis of novel compounds for drug discovery and materials science.
Q2: What is dehalogenation and why is it a concern with this compound?
Dehalogenation, specifically hydrodechlorination in this case, is an undesired side reaction where the chlorine atom on the pyrimidine ring is replaced by a hydrogen atom. This leads to the formation of N,2-dimethyl-4-pyrimidinamine as a byproduct, reducing the yield of the desired product and complicating purification. This reaction is a common challenge in palladium-catalyzed cross-coupling reactions of heteroaryl chlorides.[1][2]
Q3: What are the primary causes of dehalogenation in palladium-catalyzed reactions?
Dehalogenation can be promoted by several factors within a reaction system:
-
Hydride Sources: The presence of species that can donate a hydride (H⁻) to the palladium center is a primary cause. Common sources include certain solvents (like alcohols), bases (especially alkoxides), or even the amine coupling partner in Buchwald-Hartwig reactions.[2]
-
Slow Desired Reaction Rate: If the desired catalytic cycle (oxidative addition, transmetalation/amine binding, and reductive elimination) is slow, it allows more time for competing side reactions like dehalogenation to occur.[1]
-
Catalyst and Ligand Choice: The nature of the palladium catalyst and its associated ligands significantly influences the relative rates of the desired coupling versus dehalogenation. Some ligands are more prone to promote side reactions.
-
Reaction Temperature: Higher temperatures can sometimes accelerate dehalogenation.
Troubleshooting Guide: Minimizing Dehalogenation
This section provides a structured approach to troubleshooting and minimizing dehalogenation when using this compound in palladium-catalyzed cross-coupling reactions.
Issue 1: Significant Dehalogenation Observed in a Suzuki-Miyaura Coupling
You are attempting to couple an arylboronic acid with this compound but observe a significant amount of the dehalogenated byproduct, N,2-dimethyl-4-pyrimidinamine.
References
Technical Support Center: Navigating Solubility Challenges with 6-chloro-N,2-dimethyl-4-pyrimidinamine
Welcome to the technical support center for managing solubility issues with 6-chloro-N,2-dimethyl-4-pyrimidinamine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this compound in their synthetic workflows. As a substituted pyrimidine, this compound presents a unique set of physicochemical properties that can lead to challenges in achieving homogeneous reaction mixtures. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these solubility hurdles and ensure the success of your experiments.
Understanding the Solubility Profile of this compound
The structure of this compound, with its heterocyclic aromatic ring, chloro-substituent, and dimethylamino group, results in a moderate polarity. The pyrimidine core contributes to some degree of hydrophobicity, while the nitrogen atoms and the dimethylamino group can participate in hydrogen bonding, particularly with protic solvents. However, strong intermolecular interactions in the solid state, such as π-π stacking, can lead to high crystal lattice energy, making it challenging to dissolve in certain solvents.
While specific experimental solubility data for this compound is not extensively published, we can infer its behavior from closely related structures and general principles of organic chemistry. Pyrimidine derivatives often exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] The predicted pKa of a structurally similar compound, (6-Chloro-pyrimidin-4-yl)-dimethyl-amine, is approximately 2.83, suggesting that the basicity of the pyrimidine ring nitrogens is significantly reduced by the electron-withdrawing chloro group.[2] This low basicity means that pH adjustments to form soluble salts may require strongly acidic conditions, which may not be compatible with all reaction schemes.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.
Q1: I am observing incomplete dissolution of this compound in my reaction solvent. What are the most likely causes?
A1: Incomplete dissolution is a common issue and can typically be attributed to one or more of the following factors:
-
Solvent Polarity Mismatch: The fundamental principle of "like dissolves like" is at play. If the polarity of your chosen solvent is drastically different from that of this compound, solubility will be limited. For instance, non-polar solvents like hexanes or toluene are generally poor choices for this compound.
-
Insufficient Solvent Volume: You may simply not be using enough solvent for the amount of solute. It is crucial to consider the concentration of your reaction and the solubility limit of the compound in that specific solvent.
-
Low Temperature: The solubility of most solid compounds in liquid solvents increases with temperature. If you are attempting to dissolve the material at room temperature or below, you may be limiting its solubility.[1]
-
High Crystal Lattice Energy: The compound may exist in a highly stable crystalline form. A significant amount of energy is required to break down this crystal lattice, which may not be provided by the solvation energy in a given solvent.[1]
-
Purity of the Compound: The presence of insoluble impurities can give the false impression of poor solubility of the target compound.
Q2: What is a systematic approach to selecting an appropriate solvent for my reaction involving this compound?
A2: A systematic solvent screening process is highly recommended. The following workflow can guide your selection:
Experimental Workflow: Systematic Solvent Screening
Caption: A workflow for systematic solvent selection.
Step-by-Step Protocol for Solvent Screening:
-
Start with Polar Aprotic Solvents: Begin with solvents like DMF, DMSO, NMP (N-Methyl-2-pyrrolidone), and DMAc (Dimethylacetamide). These are often effective for pyrimidine derivatives.[1]
-
Test Polar Protic Solvents: Alcohols such as isopropanol and n-butanol can be effective, especially at elevated temperatures.
-
Evaluate Ethereal Solvents: THF and 2-MeTHF are common reaction solvents and should be tested. Dioxane can also be a good option.
-
Consider Co-solvents: If solubility is limited in a single solvent system, a mixture of solvents can be highly effective. This technique, known as co-solvency, can enhance solubility by modifying the overall polarity of the solvent system.[3][4] For example, a mixture of toluene and a small amount of DMF can sometimes provide the right balance for both solubility and reaction compatibility.
-
Assess at Reaction Temperature: Always test solubility at the intended reaction temperature, as it can be significantly different from room temperature solubility.
Q3: I have found a solvent where the compound is partially soluble. How can I improve the solubility further without changing the solvent system entirely?
A3: When you have a suitable but not perfect solvent, several techniques can be employed to enhance solubility:
-
Increase the Temperature: This is often the simplest and most effective method. Heating the mixture can provide the necessary energy to overcome the crystal lattice energy. Ensure your reaction is stable at higher temperatures.
-
Use of Co-solvents: As mentioned previously, adding a small amount of a highly polar aprotic solvent (e.g., 5-10% DMF or DMSO) to a less polar solvent can dramatically increase solubility.
-
Sonication: Applying ultrasonic waves can help to break up solid aggregates and accelerate the dissolution process.
-
pH Adjustment (with caution): Given the low predicted pKa, protonating the pyrimidine ring to form a more soluble salt would require a strong acid. This is generally not advisable unless the reaction conditions are compatible with a highly acidic environment, as it can lead to unwanted side reactions or degradation of other reagents.
Frequently Asked Questions (FAQs)
What are the best general-purpose solvents for this compound?
Based on the structure and properties of similar compounds, polar aprotic solvents such as DMF, DMSO, NMP, and DMAc are excellent starting points. For reactions that are sensitive to these solvents, THF, 2-MeTHF, and dioxane are good alternatives, although heating may be required.
Is this compound soluble in water?
While the dimethylamino group can form hydrogen bonds, the overall molecule is expected to have low aqueous solubility. For related compounds like 2,4-Diamino-6-chloropyrimidine, it is noted to have moderate water solubility, but it is more soluble in organic solvents like ethanol and methanol.[5]
Can I use non-polar solvents like hexanes or toluene?
Non-polar solvents are generally poor choices for dissolving this compound on its own. However, toluene or xylenes can sometimes be used in reactions at high temperatures, or as part of a co-solvent system with a more polar solvent.
How does temperature typically affect the solubility of this compound?
In most cases, the solubility of this compound will increase significantly with an increase in temperature. This is a common characteristic for crystalline organic solids.
Are there any known incompatible solvents I should avoid?
Highly reactive solvents, or those that could react with the chloro-substituent under certain conditions (e.g., some nucleophilic protic solvents at high temperatures with base), should be used with caution. Always consider the full scope of your reaction conditions when selecting a solvent.
Data Summary Table
| Solvent Class | Recommended Solvents | Expected Solubility | Notes |
| Polar Aprotic | DMF, DMSO, NMP, DMAc | High | Generally the best choice for achieving high concentrations at room temperature.[1] |
| Ethereal | THF, 2-MeTHF, Dioxane | Moderate | Often requires heating to achieve complete dissolution. |
| Alcohols | Isopropanol, n-Butanol | Moderate to Low | Solubility increases with temperature. Potential for side reactions at high temperatures. |
| Aromatic | Toluene, Xylenes | Low | Generally requires high temperatures. Best used as a co-solvent. |
| Non-Polar | Hexanes, Heptane | Very Low | Not recommended for dissolving this compound. |
| Aqueous | Water | Very Low | Expected to have poor water solubility.[5] |
Logical Relationship Diagram: Troubleshooting Solubility Issues
Caption: A decision tree for troubleshooting solubility problems.
References
Technical Support Center: Optimization of Base and Solvent for 6-chloro-N,2-dimethyl-4-pyrimidinamine Coupling
Welcome, researchers and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of 6-chloro-N,2-dimethyl-4-pyrimidinamine. The selection of an appropriate base and solvent system is paramount for achieving high yield and purity, yet it is often the source of significant experimental challenges. This document provides a structured, causality-driven approach to optimization and problem-solving.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the coupling reaction in a direct question-and-answer format.
Question 1: My reaction shows low to no conversion of the starting material. What are the primary causes and how can I fix it?
Answer: Low or no conversion is the most common failure mode for this type of reaction. The C-Cl bond on an electron-deficient pyrimidine ring is activated towards coupling, but the reaction is highly sensitive to multiple factors. The oxidative addition of the aryl chloride to the Pd(0) complex is often the rate-limiting step.[1]
Potential Causes & Step-by-Step Solutions:
-
Suboptimal Base Selection: The base's role is to deprotonate the amine nucleophile (or the palladium-amine complex), facilitating the catalytic cycle.[2] An inappropriate base can halt the reaction.
-
Troubleshooting: Start with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), which is highly effective for a wide range of substrates.[3] If your substrate is sensitive to strong bases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives, though they may require higher temperatures or a more active catalyst system.[1][4]
-
-
Poor Reagent Solubility: One of the most underestimated causes of failure is the poor solubility of the inorganic base in the reaction solvent.[3] If the base is not at least partially dissolved, it cannot participate effectively in the reaction.
-
Insufficient Temperature: Buchwald-Hartwig aminations of aryl chlorides typically require elevated temperatures to drive the challenging oxidative addition step.[1]
-
Troubleshooting: Ensure your reaction temperature is within the typical 80-110 °C range. If conversion is still low, cautiously increase the temperature in 10 °C increments.[7]
-
-
Catalyst Deactivation: The active Pd(0) catalyst is highly sensitive to oxygen and water. Insufficiently degassed solvents or a poor inert atmosphere will lead to catalyst deactivation and reaction failure.[1]
-
Troubleshooting: Use only dry, anhydrous solvents that have been thoroughly degassed via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles. Ensure all glassware is oven-dried and the reaction is set up under a strictly inert atmosphere. Using a pre-catalyst (e.g., a G3 or G4 palladacycle) can provide more reliable generation of the active Pd(0) species compared to in-situ generation from Pd(OAc)₂.[1]
-
Question 2: My LC-MS analysis shows a significant peak corresponding to hydrodehalogenation (replacement of -Cl with -H). How can I suppress this side reaction?
Answer: Hydrodehalogenation is a common side reaction where the starting material is reduced instead of coupled. This often occurs when the desired reductive elimination is slow, allowing competing pathways to dominate.[5][7]
Potential Causes & Step-by-Step Solutions:
-
Base-Induced Decomposition/Reduction: Certain strong bases, particularly in combination with trace water or alcohol, can promote this pathway. The purity of the base is critical.[1]
-
Excessive Temperature: High reaction temperatures can accelerate the rate of hydrodehalogenation relative to the desired C-N coupling.[7]
-
Troubleshooting: Lower the reaction temperature. If the reaction rate becomes too slow, this must be combined with screening for a more active catalyst/ligand system that can operate efficiently at a lower temperature.
-
-
Ligand Choice: The ligand sphere around the palladium center directly influences the relative rates of the catalytic steps. Some ligands may be more prone to promoting pathways that lead to hydrodehalogenation.[7]
Frequently Asked Questions (FAQs)
Q1: I am setting up this reaction for the first time. What is a reliable starting point for base and solvent selection? A1: A robust starting point is crucial for successful optimization. For the coupling of this compound, a well-established initial condition is Sodium tert-butoxide (NaOtBu) as the base and Toluene or 1,4-Dioxane as the solvent.[3][7] This combination provides a good balance of reactivity and solubility for a wide range of amine coupling partners. Use a modern, bulky biarylphosphine ligand (like RuPhos or XPhos) with a palladium pre-catalyst at a starting temperature of 100 °C.[8]
Q2: What are the fundamental differences between strong alkoxide bases (NaOtBu) and weaker inorganic bases (K₃PO₄, Cs₂CO₃)? A2: The choice involves a trade-off between reactivity and substrate compatibility.
-
Strong Bases (e.g., NaOtBu, LHMDS): These are highly effective at deprotonating the amine, leading to faster reaction rates at lower temperatures. However, their high basicity can cause the degradation of substrates with sensitive functional groups (e.g., esters, enolizable ketones).[3]
-
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These are much milder and compatible with a broader range of functional groups. The trade-off is that they often require higher reaction temperatures, longer reaction times, or more highly active (and often more expensive) catalyst systems to achieve comparable conversion.[1][4]
Q3: How does the solvent's polarity influence the reaction outcome? A3: Solvent polarity plays a multifaceted role in the Buchwald-Hartwig amination.[9]
-
Nonpolar Aprotic Solvents (e.g., Toluene, Xylenes): These are very common and generally good at solubilizing the organic reagents and the catalyst complex. However, they are poor at dissolving inorganic bases like K₃PO₄, which can lead to reproducibility issues.[3] In these solvents, anionic bases are often required to deprotonate the neutral palladium-amine complex without generating new charges.[2]
-
Polar Aprotic Solvents (e.g., 1,4-Dioxane, DMF, DMSO): These solvents are better at dissolving inorganic bases, which can lead to more homogeneous reaction conditions and faster rates. However, highly coordinating solvents like DMF or DMSO can sometimes bind to the palladium center, potentially inhibiting catalytic activity.[2] The choice often depends on balancing the solubility of the base against potential catalyst inhibition.
Data Presentation: Base and Solvent Selection Guide
The following tables provide a summary of common choices to guide your experimental design.
Table 1: Comparison of Common Bases for Buchwald-Hartwig Amination
| Base | Abbreviation | Type | pKa (Conjugate Acid) | Key Characteristics & Recommendations |
| Sodium tert-butoxide | NaOtBu | Strong, Non-nucleophilic | ~19 | The most common and effective base; excellent for general-purpose use. Can cause decomposition of base-sensitive substrates.[3] |
| Lithium bis(trimethylsilyl)amide | LHMDS | Strong, Non-nucleophilic | ~26 | Very strong base, useful for less reactive amines. Must be handled under strictly anhydrous conditions.[10] |
| Potassium phosphate | K₃PO₄ | Weak Inorganic | ~12.3 | A mild and effective alternative for base-sensitive substrates. Requires higher temperatures and good solubility.[1] |
| Cesium carbonate | Cs₂CO₃ | Weak Inorganic | ~10.3 | Often more effective than other carbonate bases, possibly due to the properties of the Cs⁺ cation. Good for sensitive substrates.[4] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Organic Amidine | ~13.5 | Soluble organic base, creates a homogeneous reaction mixture. Ideal for flow chemistry and avoiding solubility issues.[6] |
Table 2: Properties of Common Solvents
| Solvent | Type | Boiling Point (°C) | Key Characteristics & Recommendations |
| Toluene | Aromatic | 111 | Excellent general-purpose solvent with a high boiling point. Poor solubility for inorganic bases.[3] |
| 1,4-Dioxane | Ether | 101 | Frequently used; better at dissolving bases than toluene. Considered a solvent to be avoided in process chemistry if possible.[3][9] |
| Tetrahydrofuran (THF) | Ether | 66 | Lower boiling point limits reaction temperature unless using sealed vessels. Can result in lower yields.[7] |
| N,N-Dimethylformamide | Polar Aprotic | 153 | High boiling point and excellent solvating power for inorganic salts. Can be coordinating and may inhibit some catalysts.[2] |
| tert-Amyl alcohol | Protic | 102 | Can be an effective solvent, particularly with specific catalyst systems.[11] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general framework. Molar equivalents and reaction time/temperature should be optimized for each specific amine coupling partner.
-
Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equiv), this compound (1.0 equiv), and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of ~0.2 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the sealed reaction vessel in a pre-heated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[3]
Protocol 2: Small-Scale Parallel Screen for Base/Solvent Optimization
This workflow allows for the rapid testing of multiple conditions.
-
Stock Solution Prep: Prepare a stock solution of this compound, the amine partner, catalyst, and ligand in a suitable solvent (e.g., Toluene).
-
Array Setup: In a 24-well plate or an array of reaction vials under an inert atmosphere, dispense an equal aliquot of the stock solution into each well.
-
Variable Addition: To each well, add a different pre-weighed base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and the screening solvent.
-
Reaction & Analysis: Seal the plate and heat to the desired temperature for a set period (e.g., 12 hours). After cooling, take a small aliquot from each well, dilute, and analyze by LC-MS to determine the relative conversion and product formation.
Visualization of Key Concepts
Diagram 1: Simplified Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle highlighting the crucial deprotonation step mediated by the base.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A logical flowchart to diagnose and solve issues of low reaction yield.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Failed Nucleophilic Substitution on 6-chloro-N,2-dimethyl-4-pyrimidinamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with nucleophilic aromatic substitution (SNAr) reactions involving 6-chloro-N,2-dimethyl-4-pyrimidinamine. Instead of a generic protocol, this document provides a dynamic troubleshooting framework to diagnose and resolve common experimental failures.
I. Overview of the Chemistry
The substrate, this compound, is an electron-rich heteroaromatic compound. The pyrimidine core is inherently electron-deficient, which activates halogens at the C2, C4, and C6 positions for nucleophilic aromatic substitution (SNAr).[1] The generally accepted order of reactivity for these positions is C4/C6 > C2, a preference driven by the superior resonance stabilization of the anionic Meisenheimer intermediate formed during the reaction.[2][3]
However, the presence of two electron-donating groups (EDGs)—the 2-methyl and the 4-dimethylamino groups—increases the electron density of the pyrimidine ring. This effect can decrease the electrophilicity of the C6 carbon, making the substrate less reactive than simpler chloropyrimidines and potentially requiring more forcing reaction conditions than anticipated.[4] This guide will help you navigate these challenges.
II. Diagnostic Workflow for Failed Reactions
Before diving into specific FAQs, use this workflow to structure your troubleshooting process. A systematic approach is key to efficiently identifying the root cause of a failed reaction.
Caption: A logical workflow for troubleshooting failed SNAr reactions.
III. Troubleshooting FAQs
This section addresses the most common questions and failure modes encountered during the nucleophilic substitution on this compound.
Q1: My reaction shows no conversion of starting material, even after extended reaction times. What are the most likely causes?
A1: Zero conversion typically points to a fundamental issue with reactivity, often stemming from insufficiently energetic conditions.
-
Insufficient Thermal Energy: Due to the deactivating effect of the electron-donating groups, this substrate requires more thermal energy than highly activated systems. If you are running the reaction at room temperature or slightly elevated temperatures (e.g., 50-60 °C), it is likely insufficient.
-
Recommendation: Incrementally increase the reaction temperature in 20 °C steps, for example, from 80 °C to 100 °C, and then to 120 °C. High-boiling polar aprotic solvents like DMF, DMSO, or NMP are ideal for this. Reactions on similar systems often require temperatures above 100 °C.[5]
-
-
Inadequate Base: If your nucleophile is an alcohol, thiol, or a primary/secondary amine, a base is required to either deprotonate it to increase its nucleophilicity or to act as a scavenger for the HCl generated.
-
Weak Inorganic Bases (e.g., K₂CO₃): May not be strong enough, especially with weakly acidic nucleophiles.
-
Organic Bases (e.g., Et₃N, DIPEA): Primarily act as HCl scavengers and do little to enhance the nucleophile's intrinsic reactivity.
-
Recommendation: Switch to a stronger base. For alcohols or thiols, sodium hydride (NaH) is effective for generating the highly nucleophilic alkoxide or thiolate in situ. For amines, a stronger inorganic base like cesium carbonate (Cs₂CO₃) can be beneficial.
-
-
Poor Nucleophile: The issue may be the nucleophile itself. Sterically hindered or weakly nucleophilic species (e.g., anilines with electron-withdrawing groups) will struggle to react.[6]
Q2: I am seeing byproduct formation that I cannot identify, and my yield is low. What are the probable side reactions?
A2: The appearance of unexpected products often points to reactions with the solvent or impurities, or decomposition.
-
Solvolysis: This is a common side reaction, especially at high temperatures when using protic solvents.[7] If you are using an alcohol (e.g., ethanol, isopropanol) as the solvent, it can act as a nucleophile, leading to the formation of an alkoxy-pyrimidine byproduct.
-
Diagnosis: Use LC-MS to check for a byproduct with a mass corresponding to [M-Cl+OR], where R is the alkyl group from your solvent.
-
Solution: Switch to a polar aprotic solvent such as DMF, DMSO, NMP, or dioxane.[8] These solvents do not compete as nucleophiles.
-
-
Reaction with Water: Trace amounts of water in your solvent or reagents can lead to the formation of the corresponding hydroxypyrimidine. This is particularly problematic at high temperatures.
-
Solution: Use anhydrous solvents and dry your reagents. If necessary, run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Decomposition: At very high temperatures (>140-150 °C), the starting material or the desired product may begin to decompose, leading to a complex mixture and low isolated yields.
-
Solution: Monitor the reaction closely by TLC or LC-MS. If you see product forming and then disappearing, or the appearance of a baseline "smear" on TLC, reduce the reaction temperature.
-
Q3: How does my choice of solvent critically impact the success of this SNAr reaction?
A3: Solvent selection is arguably one of the most critical parameters for a successful SNAr reaction. The solvent's role is to dissolve the reactants and, more importantly, to modulate the reactivity of the nucleophile.[9]
| Solvent Type | Examples | Mechanism of Action | Impact on SNAr Reaction | Recommendation |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Solvates both cations and anions effectively through hydrogen bonding.[10] | Generally Inhibitory. The solvent forms a "cage" around the anionic nucleophile, stabilizing it and lowering its energy. This increases the activation energy required for the nucleophilic attack, slowing the reaction.[11] | Avoid as the primary solvent. Can be used in specific cases like acid-catalyzed aminations, but poses a risk of solvolysis.[7] |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | Solvates cations well but poorly solvates anions. | Highly Favorable. The nucleophile remains "naked" and highly reactive, with a lower activation energy for attack. This significantly accelerates the SNAr reaction. | Strongly Recommended. These are the solvents of choice for challenging SNAr reactions. |
| Non-Polar | Toluene, Hexane, Dioxane | Poorly solvates ionic species. | Generally Unsuitable. Reactants, especially ionic nucleophiles, often have poor solubility. Reaction rates are typically very slow unless a phase-transfer catalyst is used.[12] | Avoid , unless required for specific process safety or solubility reasons, and typically used with an additive.[8] |
Q4: My nucleophile is an aniline, and the reaction is very slow. How can I activate the system?
A4: Anilines are relatively weak nucleophiles. When reacting them with a moderately deactivated substrate like this, activation of either the nucleophile or the pyrimidine ring is often necessary.
-
Use a Stronger Base: As mentioned in A1, ensure the aniline is deprotonated. While anilines are basic, using a strong base like NaH or LHMDS to form the anilide anion in situ will dramatically increase its nucleophilicity.
-
Acid Catalysis: In some cases, adding a catalytic amount of a strong acid (e.g., HCl, p-TsOH) can protonate one of the pyrimidine ring nitrogens.[13] This places a formal positive charge on the ring, significantly increasing its electrophilicity and making it more susceptible to attack by even weak nucleophiles.[7] This strategy is often effective in solvents like 2-propanol or dioxane.
-
Alternative Chemistry: If SNAr conditions consistently fail, consider a transition-metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination.[14] While mechanistically different, it is a powerful method for forming C-N bonds to aromatic rings and is often successful when SNAr is not.
IV. Mechanistic Considerations
Understanding the reaction pathway is crucial for effective troubleshooting. The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a high-energy, non-aromatic intermediate known as the Meisenheimer complex.[15][16] The stability of this intermediate dictates the reaction's feasibility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. preprints.org [preprints.org]
- 8. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 14. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Chloro-N,2-dimethyl-4-pyrimidinamine Derivatives
Welcome to the technical support center for the purification of 6-chloro-N,2-dimethyl-4-pyrimidinamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important class of heterocyclic compounds. Here, we synthesize fundamental principles with field-proven methodologies to provide actionable solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification workflow.
Q1: Why is my this compound derivative streaking or tailing badly on a standard silica gel TLC plate?
A1: This is a classic and expected challenge. The primary cause is the basic nature of the nitrogen atoms in the pyrimidine ring and the dimethylamino group. Standard silica gel is acidic due to the presence of silanol groups (Si-OH). These acidic sites can strongly and sometimes irreversibly interact with your basic compound through acid-base interactions, leading to poor chromatographic behavior like streaking and tailing.[1] To confirm this, you can "dope" the TLC developing chamber by adding a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase. If the streaking is reduced, it confirms the acid-base interaction is the issue.
Q2: What is a good starting mobile phase for column chromatography of these compounds on silica gel?
A2: A gradient elution using a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate is a standard starting point.[2] However, due to the issues described in Q1, it is highly recommended to pre-treat your silica or modify your mobile phase. A common and effective mobile phase is a mixture of Hexanes/Ethyl Acetate with 0.5-1% triethylamine (TEA) added. The TEA acts as a competitive base, saturating the acidic sites on the silica gel and allowing your compound to elute more symmetrically.[1]
Q3: My compound appears to be decomposing on the silica gel column. What can I do?
A3: Product decomposition on silica can occur if the compound is unstable in an acidic environment.[3] The chloro-substituent on the pyrimidine ring can be susceptible to hydrolysis or reaction under prolonged exposure to acidic conditions.
-
Solution 1: Use a Neutral Stationary Phase: Switch from silica gel to a more inert stationary phase like neutral alumina.
-
Solution 2: Deactivate the Silica: You can "deactivate" silica gel by pre-treating it with a base. This is done by slurrying the silica gel in your starting mobile phase that already contains 1-2% triethylamine, allowing it to equilibrate before packing the column. This neutralizes the most aggressive acidic sites.
-
Solution 3: Minimize Contact Time: Use flash chromatography with slightly more polar solvent systems to expedite the purification process and reduce the time your compound spends on the column.
Q4: I am struggling with recrystallization. My product either "oils out" or has very low recovery. What are some troubleshooting steps?
A4: Recrystallization failures are common when the wrong solvent system is chosen or when significant impurities are present.
-
For "Oiling Out": This happens when the compound's melting point is lower than the boiling point of the solvent, or it is too soluble. Try using a lower-boiling point solvent or a co-solvent system. A good approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until persistent turbidity is observed. Then, heat gently to redissolve and allow to cool slowly.[4]
-
For Low Recovery: This typically means your compound has significant solubility even in the cold solvent.[4] Ensure you are using the absolute minimum amount of hot solvent to dissolve the compound. After cooling to room temperature, placing the flask in an ice bath or refrigerator can help maximize crystal formation.[4] You can also attempt to recover more material from the mother liquor by evaporating some of the solvent and cooling again for a second crop of crystals.
Part 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into specific, persistent purification problems with structured solutions.
Guide 1: Overcoming Poor Separation in Column Chromatography
Problem: You are unable to separate your target this compound derivative from a key impurity (e.g., an isomer or unreacted starting material) using standard column chromatography.
Root Cause Analysis & Solutions:
The inability to resolve compounds is often due to an inappropriate choice of stationary or mobile phase, leading to insufficient differences in partitioning behavior between your product and the impurity.
-
Probable Cause 1: Inadequate Mobile Phase Polarity.
-
Scientific Rationale: The separation on silica gel depends on the differential adsorption of compounds to the stationary phase. If the mobile phase is too polar, it will elute all compounds too quickly (low Rf values close to 1), resulting in no separation. If it's not polar enough, compounds will stick to the column (low Rf values close to 0).
-
Solution: Systematically screen solvent systems using Thin Layer Chromatography (TLC). The ideal mobile phase should place your target compound's Rf value between 0.2 and 0.4, with visible separation from the impurity spot. A shallow gradient elution (e.g., starting with 100% Hexane and slowly increasing the percentage of Ethyl Acetate) during the column run can often improve separation between closely eluting spots.[4]
-
-
Probable Cause 2: Strong, Non-Specific Binding to Silica.
-
Scientific Rationale: As discussed in the FAQs, the basic amine functionality causes strong interactions with acidic silica. This can lead to broad peaks that overlap, even if the compounds have different polarities.
-
Solution: Use an amine-modified stationary phase or add a basic modifier like triethylamine (TEA) to your mobile phase.[1] Amine-functionalized silica can provide superior separation for basic compounds by minimizing the acid-base interactions that cause peak tailing.[1]
-
-
Probable Cause 3: Column Overloading.
-
Scientific Rationale: Loading too much crude material onto the column saturates the stationary phase, exceeding its separation capacity. This leads to broad, overlapping bands.
-
Solution: A general rule of thumb is to load no more than 1-5% of the silica gel mass (e.g., for a 100g silica column, load 1-5g of crude material).[4] If you need to purify a large amount of material, it is better to use a wider diameter column rather than simply increasing the sample load on a smaller column.
-
| Solvent System (v/v) | Target Application | Notes |
| Hexanes / Ethyl Acetate (9:1 to 1:1) + 1% TEA | General purpose separation of moderately polar derivatives. | The most common starting point. Adjust ratio based on TLC. |
| Dichloromethane / Methanol (99:1 to 9:1) + 0.5% NH4OH | For more polar derivatives or impurities that are poorly soluble in EtOAc. | Methanol is a very polar eluent; use a shallow gradient. |
| Toluene / Acetone (9:1 to 1:1) | Alternative system when EtOAc/Hexanes fails to provide separation. | Offers different selectivity based on aromatic interactions. |
Guide 2: Purity Assessment and Characterization
Problem: After purification, you need to confirm the purity and identity of your this compound derivative, but you observe unexpected signals in your analytical data.
Root Cause Analysis & Solutions:
Accurate purity assessment is critical.[5] A combination of analytical techniques should be used, as each provides orthogonal information.[6]
-
Technique 1: High-Performance Liquid Chromatography (HPLC).
-
Application: HPLC is a high-resolution technique ideal for quantifying purity. A typical method would use a C18 reverse-phase column.[7]
-
Troubleshooting Unexpected Peaks:
-
Check for Co-elution: A single peak on your column does not guarantee purity. Run the sample with a different gradient (e.g., a slower, shallower gradient) or a different mobile phase system (e.g., methanol/water instead of acetonitrile/water) to see if the peak resolves into multiple components.
-
Use a Diode Array Detector (DAD): A DAD allows you to check the UV-Vis spectrum across your peak. If the spectrum is consistent from the beginning to the end of the peak, it is likely a single component.
-
-
-
Technique 2: Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Application: ¹H and ¹³C NMR are essential for structural confirmation and can be used for purity estimation.[8] Quantitative NMR (qNMR) can provide a highly accurate, absolute measure of purity.[5]
-
Troubleshooting Unexpected Signals:
-
Residual Solvents: Small peaks corresponding to common lab solvents (e.g., ethyl acetate, dichloromethane, acetone) are frequent. Compare observed shifts to known solvent peak tables.
-
Water: A broad peak, often in the 1.5-3.5 ppm range in CDCl₃ or ~3.3 ppm in DMSO-d₆, is typically from residual water.
-
Isomeric Impurities: If the synthesis can produce isomers (e.g., substitution at a different position), you may see a second set of distinct but similar peaks. 2D NMR techniques like COSY and HSQC can help in assigning these structures.
-
-
-
Technique 3: Mass Spectrometry (MS).
-
Application: MS provides the molecular weight of your compound, which is a crucial piece of identity confirmation. Look for the characteristic isotopic pattern of the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[9]
-
Troubleshooting Unexpected Masses:
-
Starting Materials/Byproducts: Check if unexpected masses correspond to starting materials or predictable side-products of your reaction.
-
Adducts: Common adducts in ESI-MS include sodium ([M+Na]⁺) or potassium ([M+K]⁺).
-
-
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Flash Column Chromatography Workflow
-
TLC Analysis: Determine the optimal mobile phase using TLC, aiming for an Rf of ~0.3 for the target compound. Remember to add 0.5-1% triethylamine (TEA) to the mobile phase.
-
Slurry Preparation: In a beaker, add the required amount of silica gel. Add the initial, low-polarity mobile phase (e.g., 95:5 Hexanes/EtOAc + 1% TEA) until a pourable slurry is formed.
-
Column Packing: Pour the slurry into the column. Use gentle air pressure to pack the bed firmly and evenly, ensuring no air bubbles or cracks are present.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the initial low-polarity mobile phase. Gradually and slowly increase the polarity (gradient elution) based on your TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to pool the pure fractions containing your product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and should be removed during this step.
Diagram 1: General Purification Workflow
This diagram illustrates the decision-making process from a crude reaction mixture to a final, purified product.
Caption: A typical workflow for the purification and analysis of synthesized compounds.
Diagram 2: Troubleshooting Decision Tree for Column Chromatography
This diagram helps diagnose and solve common issues encountered during column chromatography of basic amines.
Caption: A decision tree for troubleshooting common column chromatography issues.
References
- 1. biotage.com [biotage.com]
- 2. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
Technical Support Center: Catalyst Poisoning in Reactions with 6-chloro-N,2-dimethyl-4-pyrimidinamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for catalyst poisoning issues encountered during cross-coupling reactions involving 6-chloro-N,2-dimethyl-4-pyrimidinamine. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental design and execution.
Section 1: Foundational Understanding of Catalyst Deactivation
This section addresses the fundamental concepts of catalyst poisoning, with a specific focus on the challenges presented by N-heterocyclic substrates.
Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is sluggish or failing completely. What are the likely causes?
A1: Low or no conversion is a frequent challenge when working with heteroaryl chlorides. The issue often stems from the deactivation of the catalyst, typically a palladium complex. There are two primary categories of catalyst poisoning to consider: deactivation by external impurities and inhibition by the substrate or other reaction components.
Primary Causes of Catalyst Deactivation:
-
Substrate/Product Inhibition: The pyrimidine ring itself is a major suspect. The lone pair of electrons on the ring's nitrogen atoms can coordinate strongly to the palladium center. This forms stable, off-cycle complexes that are catalytically inactive, effectively sequestering your active catalyst.[1][2]
-
Impurity-Driven Poisoning: Trace impurities in reagents or solvents can act as potent catalyst poisons.[3][4] Common culprits include:
-
Sulfur Compounds: Elemental sulfur or residual sulfur-containing reagents (e.g., from upstream syntheses) can irreversibly bind to palladium, forming stable palladium sulfides.[5][6][7][8]
-
Oxygen: Inadequate degassing allows oxygen to oxidize the active Pd(0) catalyst to inactive Pd(II) oxides, often visible as palladium black.[1]
-
Water: While some cross-coupling protocols tolerate water, excess water can lead to the formation of palladium hydroxides and inhibit the reaction, especially at lower temperatures.[9][10][11]
-
-
Ligand Degradation: Phosphine ligands, crucial for stabilizing the catalyst, can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.[12]
-
Thermal Decomposition: High reaction temperatures can cause the catalyst to decompose and agglomerate into inactive palladium black.[1]
Section 2: Troubleshooting Common Scenarios
Here, we address specific observable issues in a practical, question-and-answer format to guide your laboratory troubleshooting.
Q2: I'm observing a black precipitate in my reaction vessel. What is it and how can I prevent it?
A2: The black precipitate is almost certainly "palladium black," which is composed of agglomerated, catalytically inactive palladium metal.[1] Its formation is a clear visual indicator of catalyst decomposition and is a common reason for reaction failure.
Causality and Prevention:
| Cause of Formation | Underlying Mechanism | Preventative Measures |
| Oxygen Contamination | The active Pd(0) species is oxidized to Pd(II), which is less stable and prone to decomposition. | Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents (e.g., via sparging with argon or nitrogen for 30-60 minutes). Maintain a positive pressure of inert gas throughout the reaction setup.[1] |
| Ligand Instability/Dissociation | If the ligand dissociates from the metal center, the "naked" Pd(0) atoms are highly unstable and will rapidly aggregate. | Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are essential.[1][13][14] These ligands create a stable, sterically hindered environment around the palladium, preventing aggregation.[15] |
| High Temperature | Excessive heat can accelerate the rate of ligand dissociation and catalyst decomposition. | Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable rate. It is often better to run a reaction for longer at a lower temperature (e.g., 80-100 °C) than to push it at very high temperatures.[1] |
| Inappropriate Ligand-to-Metal Ratio | An insufficient amount of ligand can leave palladium centers coordinatively unsaturated and vulnerable to decomposition. | Optimize Stoichiometry: A ligand-to-palladium ratio of 1:1 to 2:1 is a typical starting point. For challenging substrates, a higher ligand loading may be beneficial. |
Experimental Workflow for Preventing Pd Black Formation:
Caption: Workflow for minimizing catalyst decomposition.
Q3: My reaction starts well but then stalls before reaching full conversion. What's happening?
A3: This is a classic symptom of gradual catalyst poisoning or deactivation. The initial rate is good while the catalyst is active, but as the reaction proceeds, poisons accumulate or the catalyst slowly degrades, leading to a shutdown of the catalytic cycle.
Possible Mechanisms and Diagnostic Steps:
-
Product Inhibition: As the desired product (an N-arylated pyrimidine) forms, its concentration increases. Like the starting material, the product can coordinate to the palladium center, acting as a competitive inhibitor and slowing the reaction.
-
Diagnosis: Monitor the reaction kinetics carefully using LC-MS. If the rate slows dramatically as product concentration rises, inhibition is a likely cause.
-
-
Slow-Acting Impurities: A low-level impurity in one of your starting materials might not kill the catalyst immediately but will progressively deactivate it over time.
-
Diagnosis & Solution: Purify the this compound starting material (e.g., by recrystallization or column chromatography) and re-run the reaction. If the reaction now proceeds to completion, a starting material impurity was the culprit.
-
-
Base-Mediated Decomposition: Certain bases, particularly at high temperatures, can contribute to ligand degradation or catalyst decomposition. For Suzuki reactions, strong bases can also promote unwanted side reactions of the boronic acid.[16]
-
Diagnosis & Solution: Screen different bases. For Suzuki couplings, consider switching from a strong base like NaOt-Bu to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[17] For Buchwald-Hartwig aminations, ensure the base is anhydrous and of high quality.
-
Troubleshooting Flowchart for Stalled Reactions:
Caption: Decision tree for diagnosing stalled reactions.
Section 3: Identifying the Culprit - Analytical Approaches
When troubleshooting fails to resolve the issue, a more systematic analytical approach is required to identify the specific poison.
Q4: How can I definitively identify the poison affecting my reaction?
A4: Identifying a catalyst poison requires analyzing your starting materials for trace impurities or examining the deactivated catalyst itself. A multi-technique approach is often necessary.[18][19]
Analytical Techniques for Reagent and Catalyst Analysis:
| Technique | What It Detects | Application & Considerations | Sensitivity |
| ICP-MS/OES | Elemental Poisons: Sulfur (S), Phosphorus (P), Lead (Pb), Mercury (Hg), Arsenic (As). | The "gold standard" for detecting elemental poisons in starting materials or reagents after digestion.[18] | ppb - ppt |
| GC-MS | Volatile Organic Impurities: Residual solvents, sulfur-containing organics (e.g., thiophenes, mercaptans). | Ideal for analyzing the starting material or reaction solvent for volatile poisons.[19] | ppb - ppm |
| LC-MS | Non-volatile Organic Impurities: Byproducts from previous synthetic steps, ligand degradation products. | Excellent for creating a comprehensive impurity profile of the this compound starting material.[20][21] | ppm |
| X-ray Photoelectron Spectroscopy (XPS) | Surface Composition of Catalyst: Identifies the elements on the surface of the spent catalyst (e.g., Pd, S, Cl, N, O) and their oxidation states. | Directly analyzes the poisoned catalyst to see what has adsorbed onto its surface.[4][18] | Surface sensitive (~5-10 nm) |
| X-Ray Diffraction (XRD) | Crystalline Phases: Can identify the formation of new crystalline phases, such as palladium sulfides, on the catalyst.[18] | Useful when poisoning is severe enough to form a new bulk material on the catalyst. | % level |
Self-Validating Protocol: The "Spiking" Experiment
-
Hypothesize: Based on the synthetic route of your starting material, hypothesize a potential poison (e.g., a sulfur-containing reagent used two steps prior).
-
Baseline: Run the reaction under your standard, optimized conditions that are known to fail or stall. This is your negative control.
-
Purify: Rigorously purify your this compound starting material to remove all suspected impurities.
-
Confirm: Re-run the reaction with the purified material. This should be your positive control and ideally proceeds to high conversion.
-
Spike: Run the reaction again with the purified starting material, but this time, add a controlled, low-level amount (e.g., 100-1000 ppm) of the suspected poison.
-
Analyze: If the "spiked" reaction reproduces the original failure (stalling or low conversion), you have successfully identified the culprit.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GAS Dortmund [gas-dortmund.de]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of sulphur compounds with palladium - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters [mdpi.com]
- 10. [PDF] Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters | Semantic Scholar [semanticscholar.org]
- 11. Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters - UBC Library Open Collections [open.library.ubc.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Catalyst Poisoning Testing [intertek.com]
- 19. Gulf Bio Analytical [gulfbioanalytical.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Strategies to Improve Regioselectivity in Reactions of Substituted Pyrimidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic strategies involving substituted pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in controlling the site of reactivity on this critical heterocyclic scaffold. Pyrimidine cores are ubiquitous in pharmaceuticals and bioactive molecules, making the precise control of their functionalization a paramount objective in modern organic synthesis.[1][2][3]
This document moves beyond simple protocols to provide in-depth, mechanistic explanations and troubleshooting frameworks for common regioselectivity issues. We will explore the underlying electronic and steric principles that govern reactivity and provide actionable strategies to achieve your desired isomeric products.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts that form the basis for understanding and manipulating regioselectivity in pyrimidine chemistry.
Q1: What are the inherently reactive positions on a substituted pyrimidine ring?
The electronic nature of the pyrimidine ring, with its two electron-withdrawing nitrogen atoms, dictates its reactivity.
-
For Nucleophilic Attack: The ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The C2, C4, and C6 positions are the most electron-poor and thus the primary sites for nucleophilic attack.[4][5] The stability of the negatively charged Meisenheimer intermediate is key; attack at C2 or C4 allows the negative charge to be delocalized onto a nitrogen atom, which is a highly stabilizing resonance form.[4][5]
-
For Electrophilic Attack: The pyrimidine ring is strongly deactivated towards electrophilic aromatic substitution (EAS).[6] The nitrogen atoms inductively withdraw electron density and become protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring. If the reaction can be forced, it typically occurs at the C5 position, which is the most electron-rich carbon. The presence of strong electron-donating groups (EDGs) is usually required to make EAS feasible.[6]
-
For Deprotonation/Metalation: The most acidic C-H bonds are generally those adjacent to the nitrogen atoms (C2, C4, C6) due to the inductive effect. However, regioselectivity can be precisely controlled with specific reagents. For example, sterically hindered bases like TMPZnCl·LiCl can achieve highly regioselective zincation at the C2 position.[7]
Q2: How do existing substituents (EDGs vs. EWGs) direct incoming reagents?
Substituents profoundly influence the electronic landscape of the pyrimidine ring, altering the inherent reactivity patterns.
-
Electron-Donating Groups (EDGs) such as -NH₂, -OR, or alkyl groups increase the electron density of the ring. They activate the ring towards electrophilic attack (if possible) and can influence the regioselectivity of nucleophilic attack. For instance, an EDG at the C6 position of a 2,4-dichloropyrimidine can reverse the typical C4-selectivity of SNAr reactions to favor attack at the C2 position.[1][8]
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or -CF₃ further decrease the ring's electron density. They strongly deactivate the ring towards electrophilic attack but activate it for nucleophilic attack. Their position can enhance the electrophilicity of specific carbons, directing nucleophiles.
Q3: What is the general reactivity order for halogens in palladium-catalyzed cross-coupling reactions?
For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the reactivity of the C-X bond is critical. The general trend follows the bond dissociation energy: C-I > C-Br > C-Cl .[9] This differential reactivity is foundational for performing sequential, regioselective couplings on polyhalogenated pyrimidines. By carefully selecting reaction conditions, one can often selectively react at the more labile C-I or C-Br bond while leaving a C-Cl bond intact for a subsequent transformation.[10]
Part 2: Troubleshooting Guide & Experimental Protocols
This section is structured around common experimental challenges. Each entry details the problem, explains the underlying cause, and provides a validated protocol to resolve the issue.
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Dichloropyrimidines
Question: My SNAr reaction on a 2,4-dichloropyrimidine with an amine is yielding a mixture of C2 and C4 isomers, with the undesired C2 isomer sometimes predominating. How can I selectively obtain the C4-substituted product?
Analysis of the Problem: While nucleophilic attack on 2,4-dichloropyrimidines generally favors the C4 position, this selectivity is not absolute and is highly sensitive to both electronic and steric influences.[1][8]
-
Electronic Cause: The preference for C4 attack is often attributed to greater stabilization of the negative charge in the Meisenheimer intermediate.[8] However, as computational studies show, the Lowest Unoccupied Molecular Orbital (LUMO) distribution is key. In unsubstituted 2,4-dichloropyrimidine, the LUMO is primarily located at C4. The presence of an electron-donating group (EDG) at C6 can alter the electronic distribution, increasing the size of the LUMO lobe at C2 and making it a competitive or even preferred site of attack.[1]
-
Steric Cause: A bulky substituent at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, thereby favoring attack at the less encumbered C2 position.[1]
Below is a workflow to diagnose and solve this common regioselectivity issue.
Diagram 1: Troubleshooting SNAr on 2,4-Dichloropyrimidines
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. bu.edu.eg [bu.edu.eg]
- 3. growingscience.com [growingscience.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Stability of 6-chloro-N,2-dimethyl-4-pyrimidinamine
This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-chloro-N,2-dimethyl-4-pyrimidinamine. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the thermal stability of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and a thorough understanding of the compound's behavior under various temperature conditions.
Introduction: The Critical Role of Thermal Stability
This compound, a substituted pyrimidine, belongs to a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The stability of this compound, particularly its response to temperature fluctuations, is a critical parameter that can influence its purity, efficacy, and safety profile. Degradation due to thermal stress can lead to the formation of impurities, loss of active material, and potentially altered biological activity. This guide will walk you through the key considerations for maintaining the stability of this compound and how to troubleshoot potential issues.
Part 1: Troubleshooting Guide for Thermal Stability Issues
Unexpected experimental results can often be traced back to the degradation of a starting compound. This section provides a structured approach to identifying and resolving common issues related to the thermal stability of this compound.
Table 1: Common Observations and Troubleshooting Steps
| Observation | Potential Cause(s) Related to Temperature | Recommended Action(s) |
| Appearance of new, unexpected peaks in HPLC chromatogram. | Thermal Degradation: The compound may be degrading at the temperature of your experiment or during sample preparation. | 1. Analyze a fresh, unheated sample: Use this as a baseline to confirm the purity of your starting material. 2. Lower the temperature: If your protocol allows, reduce the reaction or processing temperature. 3. Perform a time-course analysis: Monitor the appearance of the new peak over time at the experimental temperature to confirm it's a degradation product. |
| Decreased yield or potency of the final product. | Decomposition of Starting Material: Elevated temperatures during a reaction or work-up may be causing the this compound to decompose before it can react as intended. | 1. Re-evaluate reaction conditions: Consider if a lower temperature or shorter reaction time is feasible. 2. Protect from heat during work-up: Use ice baths during extractions or other purification steps. 3. Use a stability-indicating analytical method: Quantify the amount of starting material remaining to correlate with yield loss.[1] |
| Change in color or physical appearance of the solid compound. | Solid-State Degradation: Prolonged exposure to ambient or elevated storage temperatures can lead to degradation, even in the solid state. | 1. Verify storage conditions: Ensure the compound is stored in a cool, dark, and dry place as recommended by the supplier.[2][3] 2. Re-test the material: Use a validated analytical method like HPLC to check the purity of the discolored material. 3. Consider recrystallization: If the purity has decreased, recrystallization may remove the impurities. |
| Inconsistent results between experimental batches. | Variable Thermal Stress: Inconsistent heating during experiments or different storage histories of the starting material can lead to varying levels of degradation. | 1. Standardize heating protocols: Use calibrated heating blocks or oil baths to ensure consistent temperature control. 2. Aliquot and store material consistently: Store all batches of the compound under the same recommended conditions. 3. Perform a forced degradation study: Intentionally stress the compound under various temperatures to understand its degradation profile.[4] |
Logical Flow for Troubleshooting Stability
The following diagram outlines a decision-making process for troubleshooting unexpected experimental outcomes that may be related to the thermal instability of this compound.
Caption: Troubleshooting workflow for stability issues.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
1. What are the ideal storage conditions for this compound?
2. What are the likely degradation pathways for this compound at elevated temperatures?
Based on the structure of this compound, two primary degradation pathways are plausible under thermal stress, especially in the presence of nucleophiles like water:
-
Hydrolysis of the C-Cl bond: The chloro group on the pyrimidine ring is susceptible to nucleophilic substitution, particularly by water (hydrolysis), which would lead to the formation of the corresponding 6-hydroxy derivative. The rate of hydrolysis of similar compounds is known to increase with temperature.[5][6]
-
General decomposition of the heterocyclic ring: At higher temperatures, heterocyclic amines can undergo complex degradation and polymerization reactions.[7] The specific products would need to be identified through analytical techniques like LC-MS.
3. How can I detect thermal degradation of this compound?
The most common method for detecting and quantifying degradation is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1][8] A suitable method would be able to separate the parent compound from its potential degradation products. Other techniques that can be employed include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the degradation products, which can help in elucidating their structures.
-
UV-Vis Spectrophotometry: A change in the UV-Vis spectrum over time at a given temperature can indicate degradation.[9]
4. Will freeze-thaw cycles affect the stability of the compound in solution?
For many organic molecules, repeated freeze-thaw cycles can lead to degradation. If you are working with solutions of this compound, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.
5. At what temperature should I expect to see significant degradation?
Without experimental data, it is difficult to provide an exact temperature. However, for many organic compounds, long-term stability can be compromised at temperatures above ambient (20-25°C). Significant degradation could occur at moderately elevated temperatures (e.g., 40-80°C), especially over extended periods or in solution. A forced degradation study is the most effective way to determine the compound's thermal lability.[4]
Part 3: Experimental Protocols for Stability Assessment
To quantitatively assess the thermal stability of this compound, a systematic experimental approach is required. The following protocols provide a framework for conducting these studies.
Experimental Workflow for Thermal Stability Testing
Caption: Workflow for thermal stability assessment.
Protocol 1: Forced Degradation Study (Thermal Stress)
This protocol is designed to rapidly assess the thermal stability of this compound in solution.
Objective: To determine the degradation profile of the compound under elevated temperature conditions.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., acetonitrile or methanol)
-
HPLC-grade water with 0.1% formic acid (or other suitable buffer)
-
Calibrated oven or heating block
-
HPLC vials
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution: Accurately weigh and dissolve this compound in a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution: Dispense equal volumes of the stock solution into several HPLC vials.
-
Initial sample (T=0): Analyze one vial immediately using a validated stability-indicating HPLC method. This will serve as the baseline.
-
Thermal stress: Place the remaining vials in a calibrated oven or heating block at a set temperature (e.g., 60°C).
-
Time-point analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from the heat source, allow it to cool to room temperature, and analyze by HPLC.
-
Data analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the percentage of the parent compound versus time.
Causality: By exposing the compound to a higher temperature, the rate of degradation is accelerated, allowing for a rapid assessment of its stability.[4] The time-course analysis provides kinetic information about the degradation process.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Typical Starting Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (a common wavelength for pyrimidines is around 260-280 nm).[9]
-
Injection Volume: 10 µL.
Method Validation: To ensure the method is "stability-indicating," analyze a sample that has been subjected to forced degradation (as described in Protocol 1). The method is considered suitable if the degradation products are well-resolved from the parent peak and from each other.
Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. Degradation products, such as the hydrolyzed form of this compound, will likely have different polarities and thus different retention times, allowing for their separation and quantification.[1][8]
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. pradeepresearch.org [pradeepresearch.org]
- 7. Formation and stability of heterocyclic amines in a meat flavour model system. Effect of temperature, time and precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Preventing Hydrolysis of 6-chloro-N,2-dimethyl-4-pyrimidinamine During Workup
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with substituted chloropyrimidines, specifically 6-chloro-N,2-dimethyl-4-pyrimidinamine. The inherent reactivity of this scaffold makes it a valuable synthetic intermediate, but also renders it susceptible to undesirable side reactions, most notably hydrolysis during reaction workup. This document provides in-depth, practical solutions to mitigate and prevent the formation of the corresponding pyrimidin-6-ol byproduct, ensuring higher purity and yield of your target compound.
Section 1: Understanding the Core Problem — The "Why" of Hydrolysis
FAQ: Why is this compound so susceptible to hydrolysis?
The susceptibility to hydrolysis is rooted in the fundamental electronic nature of the pyrimidine ring. Here's a breakdown of the key factors:
-
Electron-Deficient Ring System: The pyrimidine ring contains two nitrogen atoms, which are more electronegative than carbon. These nitrogen atoms withdraw electron density from the ring, making it "electron-poor." This electronic deficiency makes the carbon atoms in the ring electrophilic and thus prime targets for attack by nucleophiles.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): The hydrolysis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this mechanism, a nucleophile (in this case, water or a hydroxide ion) attacks the carbon atom bonded to the chlorine. The electron-deficient pyrimidine ring is crucial as it can stabilize the resulting negatively charged intermediate, known as a Meisenheimer complex.[2]
-
Good Leaving Group: The chloride ion (Cl⁻) is an effective leaving group, facilitating the completion of the substitution reaction to form the hydroxylated byproduct.
The combination of an activated, electron-poor ring and a good leaving group makes the C6-Cl bond vulnerable to cleavage by water, especially under non-optimized workup conditions.
References
Validation & Comparative
Navigating Reactivity in Chloropyrimidines: A Comparative Guide Centered on 6-chloro-N,2-dimethyl-4-pyrimidinamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold remains a cornerstone for the development of a vast array of therapeutic agents. The functionalization of this privileged heterocycle, often achieved through nucleophilic aromatic substitution (SNAr) on its chlorinated derivatives, is a critical step in the synthesis of novel molecular entities. The reactivity of chloropyrimidines, however, is not a monolithic concept; it is a nuanced interplay of electronic and steric factors dictated by the substitution pattern on the pyrimidine ring.
This guide provides a comprehensive comparison of the reactivity of 6-chloro-N,2-dimethyl-4-pyrimidinamine with other key chloropyrimidines. By delving into the principles governing their reactivity and providing supporting experimental frameworks, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Principles of Reactivity in Chloropyrimidines: An Overview
The susceptibility of a chloropyrimidine to nucleophilic attack is fundamentally governed by the electron-deficient nature of the pyrimidine ring, a consequence of the presence of two electronegative nitrogen atoms. This inherent electrophilicity is most pronounced at the carbon atoms at positions 2, 4, and 6. Generally, nucleophilic attack and subsequent displacement of a chloro substituent occur preferentially at the 4 and 6 positions over the 2 position.[1] This preference can be rationalized by considering the stability of the Meisenheimer intermediate formed upon nucleophilic attack. Attack at C4 or C6 allows for the negative charge to be delocalized onto one of the ring nitrogens without disrupting the aromaticity of the entire ring to the same extent as attack at C2.
The reactivity and regioselectivity of SNAr reactions on chloropyrimidines are profoundly influenced by the electronic properties of other substituents on the ring.[2] Electron-withdrawing groups (EWGs) enhance the electrophilicity of the ring, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the ring and can either retard the reaction or, in some cases, alter the preferred site of nucleophilic attack.[2]
Comparative Reactivity Analysis: this compound in Context
To understand the reactivity of this compound, we must consider the electronic contributions of its substituents: a methyl group at the 2-position and a dimethylamino group at the 4-position. The methyl group is a weak electron-donating group, while the dimethylamino group is a strong electron-donating group through resonance.
The presence of the strong electron-donating dimethylamino group at the 4-position significantly deactivates the pyrimidine ring towards nucleophilic attack at the 6-position. This is due to the increased electron density on the ring, which repels incoming nucleophiles. In contrast, a chloropyrimidine with electron-withdrawing groups would be significantly more reactive.
| Compound | Substituents | Expected Relative Reactivity | Rationale |
| 2,4,6-Trichloropyrimidine | 2,4,6-trichloro | Very High | Three strong electron-withdrawing chloro groups significantly activate the ring. |
| 4,6-Dichloro-5-nitropyrimidine | 4,6-dichloro, 5-nitro | Very High | The nitro group is a powerful electron-withdrawing group, strongly activating the ring.[1] |
| 2,4-Dichloropyrimidine | 2,4-dichloro | High | Two electron-withdrawing chloro groups activate the ring. |
| 4-Chloropyrimidine | 4-chloro | Moderate | One chloro group provides moderate activation. |
| This compound | 2-methyl, 4-dimethylamino | Low | The strong electron-donating dimethylamino group at C4 significantly deactivates the ring towards attack at C6. The methyl group at C2 has a minor deactivating effect. |
| 2,4-Diamino-6-chloropyrimidine | 2,4-diamino | Very Low | Two strong electron-donating amino groups strongly deactivate the ring. |
This qualitative ranking highlights the pronounced deactivating effect of the dimethylamino group in this compound, placing it on the lower end of the reactivity spectrum for SNAr reactions.
Experimental Protocol: Kinetic Monitoring of a Representative SNAr Reaction
To empirically determine and compare the reactivity of different chloropyrimidines, a kinetic study can be performed. The following protocol outlines a general procedure for monitoring the reaction of a chloropyrimidine with an amine nucleophile using UV-Vis spectrophotometry.[3][4][5]
Objective: To determine the second-order rate constant for the reaction of a chloropyrimidine with an amine.
Materials:
-
Chloropyrimidine substrate (e.g., this compound, 2,4-dichloropyrimidine)
-
Amine nucleophile (e.g., piperidine, morpholine)
-
Anhydrous solvent (e.g., ethanol, acetonitrile)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the chloropyrimidine substrate of known concentration (e.g., 1 mM) in the chosen anhydrous solvent.
-
Prepare a series of stock solutions of the amine nucleophile of known concentrations (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM) in the same solvent. The amine concentration should be in at least 10-fold excess of the substrate concentration to ensure pseudo-first-order kinetics.
-
-
Determination of Analytical Wavelength (λmax):
-
Record the UV-Vis spectrum of the starting chloropyrimidine and the expected product separately.
-
Identify a wavelength where the product has significant absorbance and the starting material has minimal absorbance. This will be the analytical wavelength for monitoring the reaction progress.
-
-
Kinetic Run:
-
Set the spectrophotometer to the determined analytical wavelength and equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
Pipette a known volume of the chloropyrimidine stock solution into a quartz cuvette.
-
Add a known volume of the solvent to the cuvette.
-
Initiate the reaction by adding a known volume of the amine stock solution to the cuvette, ensuring rapid mixing.
-
Immediately start recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reaches a plateau).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the final absorbance. The slope of the resulting linear plot is equal to -kobs.
-
The second-order rate constant (k2) is then determined by plotting kobs versus the concentration of the amine. The slope of this plot will be the second-order rate constant for the reaction.
-
Visualizing the SNAr Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of nucleophilic aromatic substitution on a chloropyrimidine and the workflow for the kinetic experiment.
Caption: General mechanism of SNAr on a chloropyrimidine.
Caption: Workflow for a kinetic study of an SNAr reaction.
Conclusion
The reactivity of this compound in nucleophilic aromatic substitution reactions is significantly attenuated by the presence of the electron-donating dimethylamino and methyl groups. This understanding is crucial for designing synthetic routes that involve this and structurally related pyrimidines. For reactions requiring the displacement of the chloro group in such deactivated systems, more forcing conditions, such as higher temperatures, stronger nucleophiles, or the use of catalysts, may be necessary. The comparative framework and experimental protocol provided in this guide offer a robust starting point for researchers to further investigate and harness the rich chemistry of substituted pyrimidines.
References
A Comparative Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions: 6-chloro-N,2-dimethyl-4-pyrimidinamine vs. 4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrimidine-based scaffolds are indispensable building blocks for a diverse array of therapeutic agents. The functionalization of these heterocycles, often achieved through nucleophilic aromatic substitution (SNAr), is a cornerstone of drug discovery and development. The choice of the starting pyrimidine derivative can profoundly impact reaction efficiency, regioselectivity, and ultimately, the synthetic strategy. This guide provides an in-depth, objective comparison of two key pyrimidine intermediates, 6-chloro-N,2-dimethyl-4-pyrimidinamine and 4,6-dichloropyrimidine, in the context of SNAr reactions. By examining their electronic properties, reactivity, and providing supporting experimental frameworks, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
Structural and Electronic Considerations: A Tale of Two Pyrimidines
The reactivity of a pyrimidine ring in SNAr reactions is fundamentally governed by its electronic nature. The two nitrogen atoms within the ring act as strong electron-withdrawing groups, rendering the carbon atoms electron-deficient and thus susceptible to nucleophilic attack. However, the substituents on the ring play a crucial role in modulating this inherent reactivity.
4,6-dichloropyrimidine presents a highly activated system for SNAr. The two chlorine atoms at the C4 and C6 positions are not only good leaving groups but also contribute to the electron-deficient nature of the pyrimidine ring through their inductive electron-withdrawing effects. This dual role makes both the C4 and C6 positions highly susceptible to nucleophilic attack. Generally, in symmetrically substituted 4,6-dichloropyrimidines, the reaction with a nucleophile will lead to mono- or di-substituted products depending on the stoichiometry and reaction conditions[1][2].
On the other hand, This compound possesses a more nuanced electronic profile. While the chloro group at C6 remains a viable leaving group, the presence of the electron-donating dimethylamino group at C4 and a methyl group at C2 significantly alters the electronic landscape of the pyrimidine ring. The dimethylamino group, through resonance, donates electron density to the ring, thereby deactivating it towards nucleophilic attack compared to 4,6-dichloropyrimidine. This deactivating effect is a critical consideration when planning SNAr reactions with this substrate.
Comparative Reactivity in SNAr Reactions: A Qualitative and Quantitative Assessment
Key Factors Influencing Reactivity:
-
Electron-Donating vs. Electron-Withdrawing Groups: The primary determinant of the reactivity difference lies in the nature of the substituents. The two electron-withdrawing chloro groups in 4,6-dichloropyrimidine create a significantly more electrophilic aromatic system compared to the electron-rich system of this compound, which is influenced by the electron-donating dimethylamino group[1][3].
-
Leaving Group Ability: The chloride ion is a good leaving group in both molecules.
-
Regioselectivity: In 4,6-dichloropyrimidine, both the C4 and C6 positions are reactive. Selective mono-substitution can often be achieved by controlling the reaction stoichiometry and temperature. In this compound, the only available position for SNAr is C6.
Expected Reactivity Trend:
Based on fundamental principles, 4,6-dichloropyrimidine is expected to be significantly more reactive towards nucleophiles in SNAr reactions than this compound. The electron-donating nature of the dimethylamino group in the latter necessitates more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or stronger bases) to achieve comparable yields to those obtained with 4,6-dichloropyrimidine under milder conditions.
Comparative Data Summary
To illustrate the expected differences in reactivity, the following table summarizes typical reaction conditions and outcomes for SNAr reactions on analogous pyrimidine systems.
| Feature | 4,6-dichloropyrimidine | This compound (inferred) |
| Activating Groups | Two Cl atoms (electron-withdrawing) | One Cl atom, one NMe₂ group (electron-donating), one Me group (weakly electron-donating) |
| Relative Reactivity | High | Low to Moderate |
| Typical Reaction Conditions | Room temperature to moderate heating (e.g., 80 °C) with a mild base (e.g., K₂CO₃, Et₃N)[2]. | Higher temperatures (e.g., >100 °C), stronger bases, and/or longer reaction times may be required. |
| Nucleophile Scope | Broad range of nucleophiles (amines, alcohols, thiols) react readily[1]. | May be limited to stronger nucleophiles or require harsher conditions for weaker nucleophiles. |
| Yields | Generally good to excellent for mono-substitution with controlled stoichiometry[2]. | Expected to be lower than with 4,6-dichloropyrimidine under comparable mild conditions. |
Experimental Protocols: A Practical Guide
The following protocols provide a framework for conducting SNAr reactions with both 4,6-dichloropyrimidine and a representative chloro-aminopyrimidine, highlighting the differences in reaction conditions that underscore their reactivity profiles.
Protocol 1: SNAr Amination of 4,6-dichloropyrimidine
This protocol describes a general procedure for the mono-amination of 4,6-dichloropyrimidine with a primary amine.
Materials:
-
4,6-dichloropyrimidine
-
Primary amine (e.g., benzylamine)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Ethanol (EtOH) or Acetonitrile (MeCN)
Procedure:
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in ethanol (5-10 mL/mmol) is added the primary amine (1.0-1.1 eq) and triethylamine (1.2 eq).
-
The reaction mixture is stirred at room temperature or heated to reflux (typically 60-80 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 4-amino-6-chloropyrimidine derivative.
Protocol 2: SNAr Amination of a Substituted 6-chloro-4-aminopyrimidine (Illustrative)
This protocol, adapted from the synthesis of a related compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, illustrates the conditions that might be necessary for a less reactive substrate[4][5]. The presence of a nitro group in this example enhances reactivity, suggesting that for this compound, even more forcing conditions might be required.
Materials:
-
4,6-Dichloro-5-nitropyrimidine (as a model for a less reactive monochloro-aminopyrimidine precursor)
-
N-methylaniline
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF is added N-methylaniline (1.2 eq) and triethylamine (2.0 eq).
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is diluted with water and extracted with ethyl acetate.
-
The organic phase is washed with 1 M HCl and brine, dried over anhydrous MgSO₄, filtered, and concentrated to give the crude product.
-
The crude product is then purified by recrystallization or flash column chromatography.
Mechanistic Insights and Logical Frameworks
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.
Workflow for SNAr Reaction
Caption: Generalized experimental workflow for SNAr reactions.
Meisenheimer Complex Stability
The electron-withdrawing groups in 4,6-dichloropyrimidine effectively stabilize the negative charge of the Meisenheimer complex through inductive effects, thus lowering the activation energy for its formation. Conversely, the electron-donating dimethylamino group in this compound destabilizes this intermediate, leading to a higher activation energy and a slower reaction rate.
Caption: Stability of Meisenheimer complexes.
Conclusion: Selecting the Optimal Reagent for Your Synthetic Strategy
The choice between this compound and 4,6-dichloropyrimidine for SNAr reactions is a critical decision that hinges on the desired final product and the acceptable reaction conditions.
-
4,6-Dichloropyrimidine is the reagent of choice when high reactivity is paramount and sequential or double displacement is desired. Its activated nature allows for a broader range of nucleophiles to be employed under relatively mild conditions.
-
This compound is a more specialized building block. While its reduced reactivity necessitates more forcing conditions, it offers the advantage of having a single reactive site for SNAr, which can be beneficial for selective functionalization in more complex synthetic routes. The presence of the dimethylamino group can also be a key pharmacophoric element in the final drug candidate.
Ultimately, a thorough understanding of the electronic and steric factors governing the reactivity of these two important pyrimidine derivatives will enable the medicinal chemist to design more efficient and successful synthetic strategies.
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. The definition of the toxicologically relevant applicability domain for the SNAr reaction for substituted pyridines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Palladium Catalysts for the Efficient C-N Coupling of 6-chloro-N,2-dimethyl-4-pyrimidinamine
Introduction: The Challenge and Importance of Pyrimidine Functionalization
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents, from antivirals to oncology drugs. The specific substitution pattern on the pyrimidine ring is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The target molecule of this guide, 6-chloro-N,2-dimethyl-4-pyrimidinamine, is a versatile intermediate for the synthesis of highly substituted pyrimidine derivatives. The introduction of a new amino group at the C6 position via palladium-catalyzed C-N cross-coupling, or Buchwald-Hartwig amination, is a key transformation.
However, this reaction is not without its challenges. The electron-deficient nature of the pyrimidine ring, while activating the C-Cl bond towards nucleophilic attack, can also lead to catalyst inhibition through coordination of the ring nitrogens to the palladium center.[1] Furthermore, the relatively low reactivity of aryl chlorides compared to bromides or iodides necessitates the use of highly active and specialized catalyst systems.[2]
This guide provides a comprehensive evaluation of different palladium catalyst systems for the Buchwald-Hartwig amination of this compound. We will delve into the mechanistic rationale behind catalyst selection and present comparative data to aid researchers in optimizing this crucial synthetic step.
Evaluating the Catalytic Toolkit: A Selection of Palladium Systems
The success of a Buchwald-Hartwig amination hinges on the careful selection of the palladium precursor and, most importantly, the supporting phosphine ligand. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.[3] We have selected four representative catalyst systems for this comparative study, ranging from a traditional system to modern, highly efficient biarylphosphine-ligated systems.
-
System 1: Pd(OAc)₂ / PPh₃ (Triphenylphosphine) : A first-generation, classical catalyst system. While cost-effective, it often requires higher temperatures and catalyst loadings and is generally less effective for challenging substrates like heteroaryl chlorides.
-
System 2: Pd₂(dba)₃ / BINAP : A system utilizing a bidentate phosphine ligand. Bidentate ligands were an early improvement, offering better stability and preventing the formation of inactive palladium dimers, particularly with aryl iodides.[2]
-
System 3: Pd(OAc)₂ / XPhos : A modern catalyst system employing a bulky, electron-rich biaryl monophosphine ligand developed by the Buchwald group. These ligands are designed to accelerate both oxidative addition and reductive elimination, showing remarkable activity for coupling aryl chlorides.[4]
-
System 4: Pd(OAc)₂ / BrettPhos : Another advanced biarylphosphine ligand from the Buchwald portfolio. BrettPhos is particularly effective for the monoarylation of primary amines and reactions involving sterically hindered substrates.[4]
Comparative Experimental Study: Coupling with Morpholine
To objectively assess the performance of these catalyst systems, a standardized experiment was designed for the coupling of this compound with morpholine, a common secondary amine used in medicinal chemistry.
Experimental Workflow
The general workflow for the comparative study is outlined below. Strict adherence to inert atmosphere techniques is crucial for optimal results.
Caption: General experimental workflow for the comparative amination study.
Performance Data
The following table summarizes the performance of each catalyst system under optimized, yet comparable, conditions. The data is illustrative, based on established performance trends for similar electron-deficient heteroaryl chlorides.[4][5]
| Catalyst System | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) [a] |
| 1. Pd(OAc)₂ / PPh₃ | 5 | 10 | NaOtBu | Toluene | 110 | 24 | <10 |
| 2. Pd₂(dba)₃ / BINAP | 2.5 | 6 | NaOtBu | Toluene | 110 | 18 | 45 |
| 3. Pd(OAc)₂ / XPhos | 2 | 4 | NaOtBu | Toluene | 110 | 4 | 92 |
| 4. Pd(OAc)₂ / BrettPhos | 2 | 4 | NaOtBu | Toluene | 110 | 4 | 95 |
[a] Illustrative yields based on literature precedents for challenging C-N couplings.[4]
Discussion: Mechanistic Insights and Catalyst Function
The results clearly demonstrate the evolution and dramatic improvement in catalyst efficiency for C-N bond formation.
-
System 1 (PPh₃) showed negligible product formation. Triphenylphosphine lacks the steric bulk and strong electron-donating character required to facilitate the difficult oxidative addition of an electron-deficient aryl chloride and to promote the final reductive elimination step.[4]
-
System 2 (BINAP) provided a moderate yield. The chelation of the bidentate BINAP ligand offers greater stability to the catalytic species, but it can also create a more rigid coordination sphere that may not be optimal for all substrates, sometimes slowing the reductive elimination step.[2]
-
Systems 3 & 4 (XPhos & BrettPhos) delivered excellent yields in a significantly shorter reaction time. This superior performance is a direct result of rational ligand design. The biarylphosphine ligands possess two key features:
-
Steric Bulk: The large size of the ligands (e.g., the di-tert-butylphosphino group and the biphenyl backbone) promotes a fast rate of reductive elimination, which is often the turnover-limiting step of the catalytic cycle.[3]
-
Electron-Richness: The phosphine is highly electron-donating, which increases the electron density on the palladium(0) center, thereby accelerating the initial, often challenging, oxidative addition into the C-Cl bond.[4]
-
The slight edge in performance for BrettPhos in this hypothetical case highlights that subtle differences in the ligand architecture can fine-tune catalyst activity for specific substrate pairings.
The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing these reactions. The generally accepted cycle for monophosphine-ligated catalysts is depicted below.
References
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 6-chloro-N,2-dimethyl-4-pyrimidinamine
For researchers, synthetic chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. In the synthesis of novel compounds, such as the substituted pyrimidine 6-chloro-N,2-dimethyl-4-pyrimidinamine, a multi-faceted analytical approach is paramount. This guide provides an in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to provide a self-validating system for the structural elucidation of this target molecule. We will delve into the causality behind experimental choices and present supporting data derived from closely related structures to offer a robust framework for analysis.
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique provides a complete picture of a molecule's structure. Instead, we rely on the synergy of multiple spectroscopic methods. Each technique probes different aspects of the molecular architecture, and their combined data provide the comprehensive evidence required for unambiguous structural confirmation.
The logical workflow for this comprehensive analysis is outlined below:
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2][3][4] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Principles of NMR Spectroscopy
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The absorption of radiofrequency energy by these nuclei causes them to "flip" to a higher energy state. The precise frequency at which a nucleus absorbs energy is its resonance frequency, which is highly sensitive to its local electronic environment. This variation in resonance frequency, known as the chemical shift (δ), allows us to distinguish between different atoms within a molecule.
Experimental Protocol for NMR Analysis
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.
-
Ensure the compound is fully dissolved to obtain high-resolution spectra.
¹H NMR Acquisition:
-
Tune the NMR spectrometer for the proton (¹H) frequency.
-
Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to ensure a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Tune the probe for the carbon-13 (¹³C) frequency.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.
Predicted ¹H NMR Data and Interpretation
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.5 | Singlet | 1H | H-5 | The lone proton on the pyrimidine ring is expected to be a singlet. Its chemical shift is influenced by the electron-donating amino group and the electron-withdrawing chloro group. |
| ~ 3.1 | Singlet | 6H | N(CH₃)₂ | The two methyl groups on the exocyclic nitrogen are equivalent and will appear as a single sharp peak. The chemical shift is characteristic of N-methyl groups. |
| ~ 2.4 | Singlet | 3H | C2-CH₃ | The methyl group at the C2 position is also a singlet and is expected to be in the typical range for a methyl group attached to an aromatic ring. |
Predicted ¹³C NMR Data and Interpretation
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 165 | C4 | The carbon atom attached to the electron-donating dimethylamino group is expected to be significantly deshielded. |
| ~ 162 | C2 | The carbon atom bearing the methyl group will also be deshielded due to its position in the heterocyclic ring. |
| ~ 158 | C6 | The carbon atom bonded to the electronegative chlorine atom will be deshielded. |
| ~ 105 | C5 | The carbon atom bonded to the ring proton is expected to be the most shielded of the ring carbons. |
| ~ 38 | N(CH₃)₂ | The carbon atoms of the dimethylamino group will appear in the aliphatic region. |
| ~ 22 | C2-CH₃ | The methyl group carbon at the C2 position will also be found in the aliphatic region. |
Advanced 2D NMR Techniques: For unambiguous assignment, especially in more complex molecules, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[5][6][7][8][9] These techniques reveal correlations between protons, between protons and their directly attached carbons, and between protons and carbons that are two or three bonds away, respectively, providing a complete and definitive map of the molecular structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10][11][12]
Principles of IR Spectroscopy
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[10] These vibrations include stretching and bending modes. The frequency of vibration depends on the masses of the atoms in the bond, the bond strength, and the type of vibration. A plot of the percentage of light transmitted versus the wavenumber (cm⁻¹) of the radiation is the IR spectrum.
Experimental Protocol for IR Analysis
Attenuated Total Reflectance (ATR)-FTIR:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the powdered this compound onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Predicted IR Absorption Bands and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Weak to Medium | C-H stretching (aromatic) |
| ~ 2950 - 2850 | Medium | C-H stretching (aliphatic -CH₃ groups) |
| ~ 1600 - 1550 | Strong | C=N and C=C stretching (pyrimidine ring) |
| ~ 1450 - 1350 | Medium | C-H bending (aliphatic) |
| ~ 1300 - 1200 | Strong | C-N stretching (aromatic amine) |
| ~ 850 - 750 | Strong | C-Cl stretching |
The presence of strong bands in the 1600-1550 cm⁻¹ region is characteristic of the pyrimidine ring, while the C-Cl stretch provides direct evidence for the presence of the chlorine atom.[11]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.[6][8][9]
Principles of Mass Spectrometry
In its simplest form, a mass spectrometer ionizes a sample, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. The most common ionization method for small organic molecules is Electron Ionization (EI), which involves bombarding the sample with high-energy electrons. This typically results in the formation of a molecular ion (M⁺˙), which is a radical cation, and a series of fragment ions. The fragmentation pattern is often characteristic of the molecule's structure.
Experimental Protocol for GC-MS Analysis
Sample Preparation:
-
Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 µg/mL.
GC-MS Analysis:
-
Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode, temperature set to ~250 °C.
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient program, for example, starting at 50 °C, holding for 1 minute, then ramping to 280 °C at 10 °C/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Predicted Mass Spectrum and Interpretation
| m/z | Predicted Fragment | Interpretation |
| 171/173 | [M]⁺˙ | Molecular Ion Peak: The presence of a pair of peaks with an approximate 3:1 intensity ratio, separated by 2 m/z units, is the characteristic isotopic signature of a chlorine atom, confirming the molecular formula C₇H₉ClN₄. |
| 156/158 | [M - CH₃]⁺ | Loss of a methyl radical from either the C2 or N-dimethyl group. |
| 136 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 110 | [M - Cl - C₂H₂]⁺ | Subsequent loss of acetylene from the pyrimidine ring after the loss of chlorine. |
The observation of the correct molecular ion with the characteristic chlorine isotope pattern is the most critical piece of information from the mass spectrum. The fragmentation pattern provides further corroborating evidence for the proposed structure.
Comparative Analysis and Alternative Methods
| Technique | Strengths | Limitations |
| NMR Spectroscopy | Provides the most detailed structural information, including connectivity and stereochemistry. | Relatively low sensitivity, requires soluble samples, and can be time-consuming. |
| IR Spectroscopy | Fast, non-destructive, and excellent for identifying functional groups. | Provides limited information on the overall molecular skeleton and connectivity. |
| Mass Spectrometry | High sensitivity, provides molecular weight and formula information, and fragmentation patterns can aid in structural elucidation. | Isomers can be difficult to distinguish, and the molecular ion may not always be observed with "hard" ionization techniques. |
Alternative Method: X-ray Crystallography
For crystalline solids, single-crystal X-ray crystallography can provide an unambiguous, three-dimensional structure of the molecule. While it is a powerful technique, it is dependent on the ability to grow suitable single crystals, which is not always feasible.
Conclusion
The structural confirmation of this compound is best achieved through the synergistic use of NMR, IR, and mass spectrometry. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. By integrating the data from these complementary techniques, researchers can have a high degree of confidence in the structure of their synthesized products, ensuring the integrity and reproducibility of their scientific work.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 6-chloro-N,2-dimethyl-4-pyrimidinamine Derivatives
Introduction: The Criticality of Purity in Pyrimidine-Based Drug Candidates
In the landscape of pharmaceutical development, pyrimidine derivatives represent a cornerstone scaffold for a multitude of therapeutic agents, targeting everything from cancers to viral diseases.[1][2] The subject of this guide, 6-chloro-N,2-dimethyl-4-pyrimidinamine and its analogues, are vital intermediates in the synthesis of numerous biologically active molecules. The purity of these intermediates is not a mere checkbox in a quality control sheet; it is a critical determinant of the safety, efficacy, and reproducibility of the final Active Pharmaceutical Ingredient (API).
Impurities, even at trace levels, can have profound consequences. They can be toxic, alter the pharmacological or pharmacokinetic profile of the API, or interfere with downstream synthetic steps, leading to lower yields and the generation of new, unforeseen byproducts.[3] Therefore, a robust, multi-faceted analytical strategy is essential to ensure the integrity of any research or development program built upon these pyrimidine cores. This guide provides an in-depth comparison of key analytical techniques, explaining the causality behind methodological choices to empower researchers to build self-validating and reliable purity assessment workflows.
Pillar 1: Chromatographic Separation – The Workhorse of Purity Analysis
Chromatographic techniques are fundamental to purity assessment, offering high-resolution separation of the main compound from its impurities.[4] The choice of method depends on the volatility and polarity of the analytes.
High-Performance Liquid Chromatography (HPLC)
For non-volatile small molecules like our target pyrimidine derivatives, High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.[3][5] Its precision, versatility, and ability to separate complex mixtures make it indispensable.[5]
Expertise & Causality: The selection of an HPLC method is a deliberate process. We typically begin with reversed-phase (RP) HPLC because our target molecule is moderately polar. A C18 (octadecylsilyl) stationary phase is the logical first choice due to its hydrophobic nature, which provides effective retention for a wide range of organic molecules.
The mobile phase composition is critical for achieving optimal separation. A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is standard. For ionizable compounds like pyrimidines, controlling the pH with a buffer (e.g., acetate or phosphate buffer around pH 4) is crucial to ensure consistent retention times and sharp, symmetrical peak shapes by suppressing the ionization of the amine groups.[6] A gradient elution (where the organic solvent concentration is increased over time) is often employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable analysis time.
Experimental Protocol: Quantitative Purity Assessment by RP-HPLC
-
System Preparation:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 50 mM Ammonium Acetate buffer, pH 4.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV/Vis Diode Array Detector (DAD) at 270 nm (or wavelength of maximum absorbance).[7]
-
Column Temperature: 35 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound derivative.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~100 µg/mL.[7]
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 90% A, 10% B) for at least 30 minutes.
-
Inject 10 µL of the sample.
-
Run a linear gradient: e.g., 10% B to 90% B over 20 minutes. Hold at 90% B for 5 minutes, then return to initial conditions and re-equilibrate.
-
-
Data Interpretation:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all detected peaks.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Data Presentation: HPLC Purity Analysis
| Sample Lot | Retention Time (Main Peak, min) | Area % (Main Peak) | Area % (Impurity A, RRT* ~0.8) | Area % (Impurity B, RRT* ~1.2) |
| Lot A-001 | 12.54 | 98.5% | 0.8% | 0.5% |
| Lot B-002 | 12.55 | 99.8% | Not Detected | 0.1% |
| Lot C-003 | 12.52 | 95.2% | 2.1% | 1.9% |
| *RRT = Relative Retention Time |
Visualizing the HPLC Workflow
Caption: A typical workflow for determining compound purity using HPLC.
Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative technique ideal for monitoring reaction progress and for quickly assessing the complexity of a mixture.[8][9] It operates on the same separation principles as column chromatography.
Expertise & Causality: TLC is invaluable in a synthesis lab. Its speed allows a chemist to determine in minutes if a starting material has been consumed.[9] The choice of eluent (mobile phase) is key; a solvent system that provides a retention factor (Rf) of 0.25-0.35 for the desired compound is often optimal for subsequent purification by flash column chromatography.[8] For pyrimidine derivatives, a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate) is a common starting point.
Experimental Protocol: Reaction Monitoring by TLC
-
Plate Preparation: Use silica gel 60 F254 plates.[10] With a pencil, lightly draw an origin line ~1 cm from the bottom.
-
Spotting: Using a microcapillary, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the origin line.
-
Development: Place the plate in a developing chamber containing the chosen eluent (e.g., 70:30 Hexanes:Ethyl Acetate). Ensure the solvent level is below the origin line. Allow the solvent to ascend via capillary action until it is ~1 cm from the top of the plate.
-
Visualization: Remove the plate and mark the solvent front. Dry the plate. Visualize the spots under a UV lamp at 254 nm.[8] The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progression.
Pillar 2: Spectroscopic & Spectrometric Confirmation
While chromatography separates components, spectroscopy and spectrometry provide the structural information needed to confirm identity and elucidate the structure of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms (¹H, ¹³C).[11][12] For purity assessment, ¹H NMR is particularly useful for a rapid check.
Expertise & Causality: The ¹H NMR spectrum gives a wealth of information. The chemical shift of each proton indicates its electronic environment, the integration (area under the peak) is proportional to the number of protons it represents, and the splitting pattern reveals adjacent protons. In a pure sample of this compound, one would expect to see distinct signals for the aromatic proton, the N-methyl protons, and the C2-methyl protons with specific, predictable integrations. The presence of unexpected peaks or incorrect integration ratios immediately signals an impurity.[13][14]
Experimental Protocol: ¹H NMR for Purity Check
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Data Analysis:
-
Calibrate the spectrum to the residual solvent peak.
-
Integrate all peaks.
-
Compare the observed chemical shifts and integrations to the expected structure.
-
An impurity can be quantified if a unique, well-resolved peak from the impurity can be integrated against a known peak from the main compound.
-
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive technique for determining the molecular weight of the target compound and its impurities.[3][4] High-Resolution Mass Spectrometry (HRMS) takes this a step further.
Expertise & Causality: Standard LC-MS provides the mass-to-charge ratio (m/z), which confirms the molecular weight. However, for identifying an unknown impurity, HRMS is superior. It measures m/z with extremely high accuracy (to four or five decimal places), which allows for the determination of the elemental formula of the impurity.[15][16] This information is invaluable for proposing a likely structure, especially when combined with fragmentation data (MS/MS), which provides clues about the molecule's substructures.[15]
Visualizing the Impurity Identification Workflow
Caption: Orthogonal workflow for the structural elucidation of unknown impurities.
Pillar 3: Thermal Analysis for Absolute Purity
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. For highly pure, crystalline organic compounds, it can be used to determine absolute purity based on the van't Hoff law of melting point depression.[17]
Expertise & Causality: The principle is that impurities disrupt the crystal lattice of a substance, causing it to melt at a lower temperature and over a broader range.[18] DSC precisely measures this melting endotherm. The shape of the melting peak is directly related to the mole fraction of impurities. This makes DSC an excellent orthogonal technique to chromatography. While HPLC measures purity based on relative peak area, DSC provides a measure of total soluble eutectic impurities.[19][20] It is particularly valuable for qualifying reference standards. However, its use is limited to compounds that are crystalline, thermally stable, and at least 98% pure, and it cannot identify individual impurities.[19][20]
Experimental Protocol: DSC Purity Determination
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Analysis: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.
-
Data Analysis: Use the instrument's software to analyze the melting endotherm based on the van't Hoff equation. The software calculates the mole % purity.
Comparative Summary of Analytical Techniques
| Technique | Principle | Information Obtained | Sensitivity | Specificity for Structure | Key Advantage | Key Limitation |
| HPLC-UV | Differential partitioning between mobile and stationary phases | Quantitative purity, number of impurities, retention times | High (ppm) | Low | Gold standard for quantitative purity determination | Requires reference standards for impurity identification |
| TLC | Planar chromatography | Qualitative purity, reaction monitoring, Rf value | Moderate | Low | Fast, inexpensive, simple setup for process monitoring | Not quantitative, lower resolution than HPLC |
| NMR | Nuclear spin in a magnetic field | Definitive structure, functional groups, proton/carbon count | Low (mg) | Very High | Unambiguous structure elucidation | Low sensitivity, can be complex to interpret mixtures |
| LC-MS | Separation by LC, mass analysis by MS | Molecular weight of components | Very High (ppb) | Moderate | Confirms molecular weight of impurities with high sensitivity | Provides limited structural information alone |
| HRMS | High-accuracy mass analysis | Precise mass, elemental formula | Very High (ppb) | High | Enables determination of elemental composition | Does not provide stereochemical or isomeric information |
| DSC | Measurement of heat flow during thermal transition | Absolute mole % purity, melting point | Low (>98% pure) | None | Measures total soluble impurities, orthogonal to HPLC | Only for pure, stable crystalline solids; no impurity ID |
Conclusion: An Integrated Approach to Purity Assurance
Assessing the purity of synthesized this compound derivatives requires more than a single measurement. A scientifically sound and trustworthy strategy relies on an orthogonal approach.
-
Initial Screening & Monitoring: Use TLC during synthesis for rapid, real-time reaction monitoring.
-
Primary Purity Quantification: Employ a validated HPLC-UV method as the primary tool for quantifying purity and detecting impurities.
-
Identity Confirmation: Use ¹H NMR and LC-MS on every batch to confirm the identity of the main component.
-
Impurity Elucidation: For any significant unknown impurity (>0.1%), utilize HRMS to determine its elemental formula and advanced NMR (¹³C, 2D) techniques for full structural elucidation.
-
Reference Standard Qualification: For batches intended as reference standards, use DSC as an orthogonal method to confirm high purity.
By integrating these techniques, researchers and drug developers can build a comprehensive and self-validating system that ensures the quality and integrity of their chemical entities, forming a solid foundation for successful drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma-Aldrich [sigmaaldrich.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. toref-standards.com [toref-standards.com]
- 16. One moment, please... [sterlingpharmasolutions.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. thermalsupport.com [thermalsupport.com]
- 19. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Compounds Derived from 6-chloro-N,2-dimethyl-4-pyrimidinamine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.[1][2] As an essential component of nucleobases in DNA and RNA, its derivatives are adept at interacting with a multitude of biological targets.[3] This inherent versatility has led to the development of numerous drugs with activities spanning from antibacterial and antiviral to anticancer.[1] Pyrazolo[3,4-d]pyrimidines, for instance, are recognized as a "privileged scaffold" for developing kinase inhibitors due to their ability to mimic the hinge-binding interactions of ATP in kinase active sites.[4][5]
This guide focuses on a specific starting scaffold, 6-chloro-N,2-dimethyl-4-pyrimidinamine, a versatile precursor for generating novel derivatives through synthetic modifications like Suzuki cross-coupling reactions.[6][7] The central challenge after synthesis is not merely to characterize these new chemical entities but to rigorously validate their biological activity. This process is a critical step in the pharmaceutical validation pipeline, which regulatory bodies like the FDA define as establishing documented evidence that a process will consistently yield a product meeting its predetermined quality attributes.[8]
Here, we present a comprehensive, multi-tiered framework for the biological validation of novel pyrimidine derivatives. This guide moves beyond a simple recitation of protocols; it explains the causality behind experimental choices, establishes self-validating systems, and provides a comparative analysis against established alternatives, thereby offering a robust strategy for identifying promising lead compounds for further development.
The Validation Workflow: A Multi-Tiered Approach to Biological Characterization
A successful validation strategy does not rely on a single experiment but rather on a logical sequence of assays that progressively build a comprehensive profile of the compound's activity. Our approach is structured in three tiers, designed to answer fundamental questions at each stage: from broad cellular effects to specific molecular interactions and pathway modulation.
Caption: A three-tiered workflow for validating novel compounds.
Tier 1: Assessing General Cellular Viability and Cytotoxicity
Expertise & Experience: The foundational step in characterizing any novel compound is to understand its effect on cell viability. This is not merely a toxicity screen; it is a critical experiment that establishes the concentration range for all subsequent assays. Performing target-specific assays at concentrations that are broadly cytotoxic can lead to misleading results, confounding specific inhibition with general cell death. The half-maximal inhibitory concentration (IC50) derived from these assays provides the initial benchmark of a compound's potency.
Trustworthiness: We recommend employing colorimetric assays like MTT or XTT, which are robust, high-throughput, and cost-effective.[9] The underlying principle for these assays is the measurement of metabolic activity as a proxy for cell viability.[10] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (yellow) to a colored formazan product (purple/orange).[10]
Comparative Analysis of Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Forms an insoluble purple formazan product that requires a solubilization step.[10] | High sensitivity and reproducibility.[11] | Requires an additional solubilization step. |
| XTT | Forms a water-soluble orange formazan product. | More convenient protocol with fewer steps.[9] | May have lower sensitivity for some cell lines. |
| MTS | Similar to XTT, forms a soluble formazan product.[10] | Convenient and suitable for high-throughput screening. | Reagent stability can be a concern. |
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a framework for determining the IC50 of novel compounds in a selected cancer cell line (e.g., a human hepatoma cell line for evaluating potential anticancer agents).[12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel compounds (e.g., from 0.01 µM to 100 µM) and a reference compound. Add the compounds to the respective wells and include untreated and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[10][11]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation: Comparative Cytotoxicity
| Compound | Target Cell Line | IC50 (µM) after 48h |
| Novel Compound A | HT-29 (Colon Cancer) | 8.5 |
| Novel Compound B | HT-29 (Colon Cancer) | 15.2 |
| Novel Compound C | HT-29 (Colon Cancer) | > 50 |
| Alternative 1 (Regorafenib) | HT-29 (Colon Cancer) | 5.7 |
Tier 2: Validating On-Target Activity with In Vitro Kinase Assays
Expertise & Experience: Pyrimidine derivatives are well-established as kinase inhibitors.[13][14] Following the initial cytotoxicity screen, it is imperative to confirm that the compound directly interacts with its intended kinase target. An in vitro kinase assay isolates the kinase, substrate, and inhibitor from the complex cellular environment, providing a direct measure of target engagement. This step is crucial for establishing that the compound's cellular effects are due to the inhibition of the specific target and not off-target activities.
Trustworthiness: A highly reliable method for this is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[15] This homogenous assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A terbium-labeled antibody specific to the phosphorylated substrate is used for detection. When the antibody binds, it brings the terbium donor in close proximity to a streptavidin-conjugated acceptor, resulting in a FRET signal. Inhibition of the kinase leads to a decrease in this signal.[15]
Experimental Protocol: Universal In Vitro Kinase Assay (TR-FRET based)
This protocol describes a universal method adaptable to various kinases.[15][16]
-
Reagent Preparation: Prepare assay buffer, kinase, biotinylated peptide substrate, and ATP.
-
Reaction Setup: In a 384-well plate, add the novel compounds at various concentrations.
-
Kinase Addition: Add the target kinase to each well.
-
Initiation of Reaction: Add a mixture of the peptide substrate and ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes). The reaction is started by adding ATP.[16]
-
Detection: Stop the reaction by adding a detection mixture containing the terbium-labeled anti-phospho-antibody and the streptavidin-acceptor. Incubate to allow for binding.
-
Signal Reading: Read the plate on a TR-FRET compatible microplate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to no-compound controls and determine the IC50 for the target kinase.
Data Presentation: Kinase Potency and Selectivity Profile
| Compound | Target Kinase (IC50, nM) | Off-Target Kinase 1 (IC50, nM) | Off-Target Kinase 2 (IC50, nM) | Selectivity Score (S10, 1µM) |
| Novel Compound A | 25 | > 5,000 | 1,200 | 0.02 |
| Novel Compound B | 150 | > 10,000 | > 10,000 | 0.01 |
| Alternative 1 (Regorafenib) | 40 | 1.5 (VEGFR2) | 4.2 (KIT) | > 0.1 |
Selectivity Score (S10) represents the fraction of kinases inhibited by more than 90% at a 1 µM concentration. A lower score indicates higher selectivity.[13]
Tier 3: Confirming the Cellular Mechanism of Action
Expertise & Experience: Demonstrating that a compound inhibits a purified enzyme in a test tube is a critical step, but it is not sufficient. The ultimate goal is to develop a drug that works in a complex cellular system. Therefore, the final validation tier involves confirming that the on-target activity observed in vitro translates into the desired functional outcome within the cell. Western blotting is a fundamental and powerful technique for this purpose, allowing for the visualization and quantification of changes in protein expression and phosphorylation—the hallmarks of kinase signaling pathway modulation.[17][18]
Trustworthiness: By treating cells with the novel compound and probing for the phosphorylation status of a downstream effector of the target kinase, we can directly link target engagement to a biological response. For example, if the compound targets a kinase in the MAPK/ERK pathway, a reduction in the phosphorylation of ERK (p-ERK) would provide strong evidence for its mechanism of action.[17] This method provides a self-validating system: the total protein level of the downstream target should remain unchanged, serving as an internal loading control and confirming that the observed effect is on the protein's activity, not its expression.
Caption: Inhibition of the MAPK/ERK signaling pathway by a novel compound.
Experimental Protocol: Western Blot Analysis of Pathway Modulation
This protocol outlines the steps to assess the phosphorylation of a downstream target protein.[17][19]
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Serum-starve the cells for 12-24 hours to lower basal phosphorylation levels.[17] Treat cells with the novel compound at concentrations around its cell viability IC50 for a specified time. Include a positive control (e.g., a growth factor to stimulate the pathway) and a negative control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[17]
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated target (e.g., anti-p-ERK) and the total target (e.g., anti-total-ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[17]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Data Presentation: Pathway Inhibition Profile
| Treatment | p-ERK Level (Normalized to Total ERK) | Total ERK Level |
| Vehicle Control | 1.00 | 1.00 |
| Stimulant (e.g., EGF) | 5.23 | 1.02 |
| Stimulant + Novel Compound A (10 µM) | 1.15 | 0.98 |
| Stimulant + Alternative 1 (10 µM) | 1.89 | 1.01 |
Conclusion: Synthesizing the Data for a Go/No-Go Decision
The validation of a novel compound is a systematic process of evidence gathering. By integrating data from all three tiers, a comprehensive picture emerges. The ideal lead compound will exhibit potent cytotoxicity against a target cell line (Tier 1), demonstrate high potency and selectivity for the intended molecular target (Tier 2), and effectively modulate the relevant cellular signaling pathway at non-toxic concentrations (Tier 3).
Novel Compound A , based on our hypothetical data, emerges as a promising candidate. It shows good cellular potency, strong and selective inhibition of its target kinase, and effectively suppresses downstream pathway signaling in a cellular context, outperforming the established alternative in this specific assay. In contrast, Novel Compound C would be deprioritized due to its lack of cellular activity.
This rigorous, multi-tiered validation framework provides the necessary confidence to advance a compound to the next stages of drug development, including lead optimization, pharmacokinetic studies, and eventual in vivo efficacy models. It ensures that resources are focused on candidates with the highest probability of success, embodying the principles of scientific integrity and efficiency that are paramount in the pharmaceutical industry.
References
- 1. wjarr.com [wjarr.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. valgenesis.com [valgenesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. In vitro kinase assay [protocols.io]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison of Ligands for Suzuki Coupling with 6-chloro-N,2-dimethyl-4-pyrimidinamine
A Senior Application Scientist's Guide to Catalyst Selection for a Challenging Heterocyclic Coupling
For researchers in medicinal chemistry and drug development, the construction of C-C bonds involving heteroaromatic cores is a foundational task. The 6-aryl-N,2-dimethyl-4-pyrimidinamine scaffold, in particular, is a key pharmacophore whose synthesis often relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction. However, the coupling of electron-deficient and potentially coordinating chloro-pyrimidines like 6-chloro-N,2-dimethyl-4-pyrimidinamine presents a significant catalytic challenge. The choice of phosphine ligand, which dictates the efficacy of the palladium catalyst, is paramount to achieving high yields and avoiding unwanted side reactions.
This guide provides an in-depth, head-to-head comparison of phosphine ligands for the Suzuki coupling of this compound with various arylboronic acids. We will move from traditional, first-generation ligands to modern, sterically demanding biarylphosphine ligands, providing a clear rationale for ligand selection grounded in mechanistic principles and experimental data from closely related systems.
The Challenge: Coupling an Electron-Deficient, N-Rich Heterocycle
The target substrate, this compound, possesses several features that complicate the Suzuki-Miyaura reaction. The pyrimidine ring is electron-deficient, which makes the oxidative addition of the C-Cl bond to the Pd(0) center more difficult compared to electron-rich arenes. Furthermore, the presence of multiple nitrogen atoms can lead to catalyst inhibition or deactivation through competitive coordination to the palladium center.[1] These factors necessitate a highly active and stable catalytic system, where the phosphine ligand plays the central role.
Ligand Classes Under Comparison
We will evaluate two main classes of phosphine ligands:
-
Traditional Triphenylphosphine (PPh₃): For decades, Pd(PPh₃)₄ ("tetrakis") has been the workhorse of Suzuki couplings. It is cost-effective and readily available, but its performance with challenging substrates like heteroaryl chlorides can be limited, often requiring higher temperatures and catalyst loadings.[2]
-
Modern Biaryl Monophosphine Ligands (Buchwald Ligands): Developed by the Buchwald group, bulky, electron-rich dialkylbiaryl phosphines such as XPhos , SPhos , and RuPhos have revolutionized cross-coupling chemistry.[3][4] Their unique steric and electronic properties are designed to overcome the hurdles associated with unreactive aryl chlorides and heteroaryl halides.[5]
Performance Comparison: Experimental Insights
A study on the direct derivatization of 6-chloro-2,4-diaminopyrimidines using Pd(PPh₃)₄ reported moderate yields.[2] In contrast, modern biaryl phosphine ligands like XPhos are renowned for facilitating the coupling of sterically hindered and electron-deficient aryl chlorides with high efficiency.[3][5] For instance, the use of a highly efficient XPhos-based precatalyst system has been shown to be instrumental in driving the Suzuki coupling of other challenging chloro-N-heterocycles to excellent conversions with low catalyst loadings.[6]
Based on these precedents, we can construct a performance summary:
| Ligand | Catalyst System | Typical Conditions | Expected Yield | Key Advantages & Disadvantages |
| Triphenylphosphine (PPh₃) | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | Dioxane/H₂O, Na₂CO₃ or K₂CO₃, 80-110 °C, 12-24h | Moderate | (+) Low cost, readily available. (-) Requires higher temperatures, longer reaction times, and higher catalyst loading; sensitive to sterically hindered partners; potential for lower yields with this substrate.[2][7] |
| XPhos (Buchwald Ligand) | Pd₂(dba)₃/XPhos or XPhos Pd G2/G3/G4 Precatalyst | Toluene or Dioxane, K₃PO₄ or Cs₂CO₃, RT to 100 °C, 2-12h | High to Excellent | (+) High reactivity for aryl chlorides, broad substrate scope, effective at lower temperatures and catalyst loadings, high thermal stability.[3][5] (-) Higher cost. |
| SPhos (Buchwald Ligand) | Pd₂(dba)₃/SPhos or SPhos Pd G2/G3/G4 Precatalyst | Toluene or Dioxane, K₃PO₄, RT to 100 °C, 2-12h | High to Excellent | (+) Exceptionally active for many heteroaryl couplings, often provides superior results for electron-rich and hindered substrates.[4] (-) Higher cost. |
| RuPhos (Buchwald Ligand) | Pd₂(dba)₃/RuPhos or RuPhos Pd G2/G3/G4 Precatalyst | Toluene or Dioxane, K₃PO₄ or K₂CO₃, RT to 100 °C, 2-12h | High to Excellent | (+) Excellent for a wide range of N-containing heterocycles, often tolerant of free N-H groups. (-) Higher cost. |
Mechanistic Rationale: Why Buchwald Ligands Excel
The superior performance of ligands like XPhos is not accidental; it is a direct result of their engineered structure. The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. For challenging substrates like this compound, the oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Buchwald ligands facilitate this crucial step through a combination of steric and electronic effects:
-
Electron-Rich Nature: The dialkylphosphino group is a strong electron donor, increasing the electron density on the palladium center. This makes the metal more nucleophilic and enhances its ability to attack and cleave the C-Cl bond.
-
Steric Bulk: The bulky biaryl backbone promotes the formation of a monoligated L-Pd(0) species, which is highly reactive. This steric hindrance also accelerates the final reductive elimination step, preventing catalyst decomposition and increasing turnover.[3]
In contrast, the less electron-donating and sterically smaller PPh₃ forms a less reactive, coordinatively saturated Pd(0) species, leading to slower oxidative addition and requiring more thermal energy to drive the reaction.
Recommended Experimental Protocols
The following protocols provide a starting point for optimization. For challenging couplings, the use of pre-formed palladium precatalysts (e.g., XPhos Pd G3) is highly recommended as they provide more reliable and reproducible results by ensuring the formation of the active L-Pd(0) species.
Protocol 1: General Procedure using a Buchwald Biarylphosphine Ligand
This protocol is recommended for achieving the highest yields and is applicable to XPhos, SPhos, or RuPhos.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Source: Pd₂(dba)₃ (1 mol%) and Ligand (2.2 mol%) OR XPhos Pd G3 (2 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (to make a 0.1 M solution)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
If not using a precatalyst, add the palladium source (Pd₂(dba)₃) and the chosen ligand (e.g., XPhos). If using a precatalyst, add it now.
-
Evacuate and backfill the vial with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (start with 80 °C) for 2-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Traditional Method using Pd(PPh₃)₄
This protocol serves as a baseline comparison. Microwave irradiation may improve yields and reduce reaction times.[7]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: 2M aqueous Na₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane (to make a 0.1 M solution)
Procedure:
-
In a reaction vial, combine this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Add 1,4-dioxane, followed by the aqueous sodium carbonate solution.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Seal the vial and heat the mixture at 100 °C for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and perform an aqueous workup as described in Protocol 1.
-
Purify the product via flash column chromatography.
Conclusion and Recommendation
For the Suzuki-Miyaura coupling of this compound, the choice of ligand is critical for success. While traditional Pd(PPh₃)₄ can effect the transformation, it is likely to provide only moderate yields and require forcing conditions.[2]
For optimal results, superior yields, milder conditions, and broader substrate scope, the use of a modern bulky, electron-rich biarylphosphine ligand is strongly recommended. XPhos stands out as a highly versatile and powerful ligand for this class of transformation.[3][5] Investing in a catalyst system based on XPhos or a similar Buchwald ligand (such as SPhos or RuPhos) will ultimately lead to more efficient, reliable, and higher-yielding syntheses of the desired 6-aryl-N,2-dimethyl-4-pyrimidinamine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nasc.ac.in [nasc.ac.in]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
A Comparative Benchmarking Guide to 6-chloro-N,2-dimethyl-4-pyrimidinamine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyrimidines, in particular, are privileged structures found in a vast array of pharmaceuticals. This guide provides an in-depth technical comparison of 6-chloro-N,2-dimethyl-4-pyrimidinamine against structurally related and commercially available alternatives in two of the most powerful and widely utilized C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
This document moves beyond a simple recitation of protocols to offer a comparative analysis grounded in experimental data. We will explore the nuances of reactivity, catalyst selection, and reaction optimization, providing you with the insights needed to make informed decisions in your synthetic campaigns.
Introduction: The Role of Substituted Pyrimidines in Drug Discovery
The pyrimidine nucleus is a fundamental building block in numerous bioactive molecules, including approved drugs for oncology, infectious diseases, and inflammatory conditions. The ability to selectively introduce molecular diversity at specific positions on the pyrimidine ring is therefore of paramount importance. Halogenated pyrimidines serve as versatile precursors for such modifications, with their reactivity being highly dependent on the substitution pattern of the ring.
This guide focuses on the performance of this compound and compares it with two isomers: 4,6-dichloro-2-methylpyrimidine and 2,4-dichloro-6-methylpyrimidine. This comparison will illuminate how the electronic and steric environment of the chloro-leaving group, as influenced by the positions of the methyl and dimethylamino substituents, dictates its reactivity in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, typically between an organohalide and a boronic acid or ester.[1] For halogenated pyrimidines, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes the performance of this compound and its alternatives in a representative Suzuki-Miyaura coupling reaction with phenylboronic acid.
| Substrate | Product | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | N,2-dimethyl-6-phenyl-4-pyrimidinamine | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 12 | 85 | [Hypothetical Data] |
| 4,6-dichloro-2-methylpyrimidine | 4-chloro-2-methyl-6-phenylpyrimidine | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 8 | 92 | [Hypothetical Data] |
| 2,4-dichloro-6-methylpyrimidine | 2-chloro-6-methyl-4-phenylpyrimidine | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 6 | 95 | [2] |
Note: The data for this compound and 4,6-dichloro-2-methylpyrimidine is hypothetical and presented for illustrative purposes due to the lack of directly comparable, published experimental data under identical conditions. The data for 2,4-dichloro-6-methylpyrimidine is adapted from the literature for a similar transformation.
Analysis of Reactivity:
The reactivity of chloropyrimidines in Suzuki coupling is influenced by the electronic nature of the ring. The chloro-substituent at the 4- and 6-positions is generally more reactive than at the 2-position due to the electron-withdrawing nature of the adjacent nitrogen atoms.[3] In the case of 2,4-dichloro-6-methylpyrimidine, the chloro at the 4-position is the most reactive site.[2] For 4,6-dichloro-2-methylpyrimidine, both chloro-groups are at reactive positions. The slightly slower reaction time for this compound can be attributed to the electron-donating nature of the dimethylamino group, which can slightly deactivate the ring towards oxidative addition.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of chloropyrimidines with phenylboronic acid.
Materials:
-
Chloropyrimidine substrate (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add the chloropyrimidine substrate, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water to the flask.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction to 90 °C and stir for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Overview and Workflow
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination.
References
- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of Palladium-Catalyzed Cross-Coupling Reactions Involving 6-chloro-N,2-dimethyl-4-pyrimidinamine
This guide provides an in-depth analysis of the kinetic profiles for key synthetic reactions involving 6-chloro-N,2-dimethyl-4-pyrimidinamine, a crucial intermediate in contemporary drug discovery. Rather than merely presenting a static set of results, we will establish a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret kinetic experiments. We will explore the causal relationships between catalyst system selection and reaction performance, comparing the target substrate with a structurally relevant alternative to highlight the subtle yet critical interplay of electronic and steric effects. All protocols are designed as self-validating systems to ensure data integrity and reproducibility.
Mechanistic Foundations: The Arena of Cross-Coupling
This compound is primarily functionalized via palladium-catalyzed cross-coupling reactions to form essential carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The two most synthetically valuable transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Understanding the kinetics of these reactions is paramount for optimizing yield, minimizing reaction times, and ensuring process scalability.
The pyrimidine core is inherently electron-deficient, which generally enhances its reactivity as an electrophile in the crucial oxidative addition step of the catalytic cycle.[1] However, the substituents—a 2-methyl group and a 4-dimethylamino group—exert significant electronic and steric influences that modulate this intrinsic reactivity.
Below is a generalized catalytic cycle for these transformations, which forms the basis of our kinetic investigations.
A Framework for Kinetic Comparison
To generate meaningful kinetic data, we will compare our target substrate, This compound (Substrate A) , with a commercially available and structurally relevant alternative, 2,4-diamino-6-chloropyrimidine (Substrate B) .[2] This comparison allows us to dissect the influence of the N,2-dimethyl substituents versus the 2-amino group on reaction rates.
| Substrate | Structure | Key Electronic Features | Anticipated Kinetic Impact |
| A: this compound | Cl-C₁=NC(C)=CC(N(C)₂)=N₁ | • 2-Methyl: Weakly electron-donating.• 4-Dimethylamino: Strongly electron-donating via resonance. | The strong electron-donating character may decrease the electrophilicity of the C-Cl bond, potentially slowing the oxidative addition step compared to less substituted chloropyrimidines. |
| B: 2,4-diamino-6-chloropyrimidine | Cl-C₁=NC(N)=CC(N)=N₁ | • 2-Amino & 4-Amino: Both are strong electron-donating groups. | The cumulative electron-donating effect is significant. The primary amine at C2 also introduces a potential site for competitive binding to the palladium center, which can influence catalyst activity.[3] |
Designing the Kinetic Experiment: A Validated Workflow
Accurate kinetic analysis requires a robust experimental design that allows for precise monitoring of reactant consumption and product formation over time. The following workflow is designed to screen for optimal reaction conditions and subsequently acquire high-fidelity kinetic data.
Protocol 1: Reaction Progress Monitoring via UPLC/HPLC
This protocol provides a standardized method for obtaining concentration versus time data, which is the foundation of kinetic analysis.
1. Materials & Reagents:
-
Substrate A or B (1.0 eq)
-
Arylboronic acid (1.2 eq, for Suzuki) or Amine (1.2 eq, for Buchwald-Hartwig)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous Solvent (e.g., 1,4-Dioxane)
-
Internal Standard (e.g., Biphenyl, a stable compound not involved in the reaction)
-
Quenching Solution (e.g., cold Acetonitrile)
2. Reaction Setup (Self-Validation by Internal Standard):
-
In an oven-dried vial under an inert atmosphere (N₂ or Ar), combine the substrate, coupling partner, base, and a known quantity of the internal standard.
-
Add the anhydrous solvent.
-
In a separate vial, prepare a stock solution of the palladium precatalyst and ligand (pre-catalyst formation).
-
Heat the reaction vial to the desired temperature (e.g., 100 °C).[4]
-
At time t=0, inject the catalyst/ligand solution into the reaction vial and begin vigorous stirring.
3. Sample Collection and Analysis:
-
At predetermined time points (e.g., 0, 2, 5, 10, 20, 40, 60, 120 min), withdraw a small aliquot (~20 µL) from the reaction mixture.
-
Immediately quench the aliquot in a known volume of the cold quenching solution (~1 mL). This instantly stops the reaction.
-
Filter the quenched sample through a 0.22 µm syringe filter to remove particulates.[5]
-
Inject the filtered sample onto a calibrated UPLC/HPLC system equipped with a suitable column (e.g., C18).
-
Monitor the elution profile at a wavelength where all components absorb (e.g., 254 nm).[5]
-
Calculate the concentration of the substrate and product at each time point by comparing their peak areas to the constant peak area of the internal standard.
Comparative Kinetic Data and Interpretation
The following tables present hypothetical yet mechanistically plausible data derived from the protocol above, comparing the performance of Substrate A and Substrate B in a Buchwald-Hartwig amination with morpholine.
Table 1: Influence of Ligand on Initial Reaction Rate
Conditions: Pd₂(dba)₃ (1 mol%), Base (K₃PO₄), Dioxane, 100 °C.
| Substrate | Ligand | Initial Rate (k_obs, M·s⁻¹) | Time to 90% Conversion (min) | Causality & Field Insights |
| A (N,N-dimethyl) | PPh₃ | 1.2 x 10⁻⁵ | > 240 | Triphenylphosphine is a first-generation ligand. Its limited electron-donating ability and steric bulk are insufficient to promote efficient reductive elimination from the electron-rich pyrimidine system, leading to slow turnover. |
| A (N,N-dimethyl) | XPhos | 8.5 x 10⁻⁴ | ~35 | XPhos is a bulky, electron-rich biarylphosphine ligand.[6] Its steric profile facilitates the formation of a monoligated Pd(0) species, while its electron-richness accelerates the rate-limiting oxidative addition and subsequent reductive elimination steps. |
| B (Diamino) | PPh₃ | 0.9 x 10⁻⁵ | > 300 | The reaction is even slower than with Substrate A, potentially due to competitive binding of the C2-amino group to the palladium center, acting as an inhibitor. |
| B (Diamino) | XPhos | 5.1 x 10⁻⁴ | ~60 | The advanced ligand system overcomes the challenges of the diamino substrate, but the rate is still slower than for Substrate A. This suggests the C2-amino group's electronic and binding effects present a greater kinetic barrier. |
Table 2: Influence of Base on Reaction Performance
Conditions: Substrate A, Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), Dioxane, 100 °C.
| Base | pKa of Conj. Acid | Solubility in Dioxane | Time to 90% Conversion (min) | Causality & Field Insights |
| K₂CO₃ | 10.3 | Low | 110 | A moderately strong but poorly soluble base. The reaction is likely limited by the solid-liquid phase transfer, resulting in a lower effective base concentration and slower deprotonation of the amine/Pd-amine complex.[4] |
| K₃PO₄ | 12.3 | Moderate | 35 | A stronger base with better solubility than K₂CO₃. It effectively promotes the deprotonation step without being overly aggressive, which could lead to catalyst degradation. This is often an optimal choice for many C-N couplings. |
| NaOtBu | 19.0 | High | 25 | The strongest base in the series.[7] Its high basicity and solubility lead to the fastest rate. However, for sensitive substrates, such strong bases can cause side reactions or functional group incompatibility. Its use necessitates rigorously anhydrous conditions. |
Conclusion and Recommendations for a Senior Application Scientist
This guide establishes a robust framework for the kinetic analysis of reactions involving this compound. Our comparative analysis reveals critical insights for drug development professionals:
-
Kinetics are Substrate-Dependent: The electronic and steric profile of this compound makes it a challenging substrate for palladium catalysis. The strong electron-donating groups necessitate the use of advanced catalyst systems.
-
Ligand Selection is Paramount: For efficient C-N and C-C bond formation, standard ligands like PPh₃ are kinetically incompetent. The use of bulky, electron-rich Buchwald-type ligands (e.g., XPhos) is essential to achieve reaction rates suitable for production environments.
-
Base Optimization is Key: The choice of base significantly impacts reaction kinetics. While stronger bases like NaOtBu can provide the fastest rates, K₃PO₄ often represents the optimal balance of reactivity and operational simplicity.
Researchers should utilize the provided experimental workflow to generate their own kinetic data, tailoring catalyst, ligand, and base selection to their specific coupling partners. This systematic approach, grounded in mechanistic principles, will accelerate route optimization and lead to the development of more efficient and scalable synthetic processes.
References
- 1. mdpi.com [mdpi.com]
- 2. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-chloro-N,2-dimethyl-4-pyrimidinamine
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The final and arguably most critical stage is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-chloro-N,2-dimethyl-4-pyrimidinamine (CAS No. 5621-01-2), ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential protocols.
Understanding the Hazard Profile: Why Diligence is Non-Negotiable
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. The Safety Data Sheet (SDS) for this compound is the primary source for this critical information.
According to available safety data, this compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed. [1]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation. [1]
While specific data on skin irritation or sensitization for this exact molecule is not consistently listed, many related chlorinated pyrimidines are known to cause skin irritation and may cause an allergic skin reaction.[2] Therefore, a cautious approach, treating the compound as a potential skin irritant and sensitizer, is a cornerstone of safe handling.
The "chloro" functional group is a key consideration. The combustion of halogenated organic compounds can lead to the formation of hazardous byproducts such as hydrogen chloride, and potentially more toxic compounds like chlorinated dioxins and furans if not incinerated at sufficiently high temperatures in a properly equipped facility.[3][4] This underscores the critical importance of selecting the correct final disposal method.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Code | Description | Source |
| Acute toxicity, oral | H302 | Harmful if swallowed | ChemScene SDS[1] |
| Serious eye irritation | H319 | Causes serious eye irritation | ChemScene SDS[1] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation. This workflow is designed to ensure safety and regulatory compliance from the laboratory bench to the final disposal facility.
Figure 1. A procedural flowchart for the safe disposal of this compound.
Step 1: Immediate Segregation of Waste
The cardinal rule of chemical waste management is segregation. Due to its halogenated nature, this compound waste must be collected separately from non-halogenated organic waste.[5][6][7]
Causality: The reason for this strict segregation lies in the disposal process. Non-halogenated solvent waste can often be reprocessed or used as fuel.[6] However, the presence of chlorine necessitates a more specialized and costly disposal method, typically high-temperature incineration, to prevent the formation of toxic and corrosive byproducts.[6] Mixing chlorinated waste with non-chlorinated waste contaminates the entire volume, leading to increased disposal costs and environmental burden.
Procedure:
-
Designate a specific waste container solely for "Halogenated Organic Solids."
-
If the compound is in solution, it should be collected in a "Halogenated Organic Liquids" container. Do not mix with other waste streams.[8]
Step 2: Container Selection
Choosing the correct container is vital to prevent leaks and reactions.
Procedure:
-
For Solids: Use a high-density polyethylene (HDPE) or glass wide-mouth container with a secure, screw-top lid.[9][10] The original manufacturer's container, if empty and in good condition, is an excellent choice.[11]
-
For Liquids (solutions containing the compound): Use a glass or HDPE container designed for liquid waste.[4] Ensure the container material is compatible with the solvent used.
-
Condition: All containers must be in good condition, free of cracks or defects, and have a tightly sealing lid.[12]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate spills or leaks.[1][7]
Step 3: Proper and Complete Labeling
Accurate labeling is a regulatory requirement and a critical safety communication tool.[13][14] An improperly labeled container can lead to dangerous chemical reactions or improper disposal.
Procedure:
-
Affix a hazardous waste label to the container as soon as the first particle of waste is added.[1][14]
-
The label must include the following information, written legibly in English:[1][2][15]
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid abbreviations or formulas.
-
The approximate percentage of the compound if in a mixture.
-
The accumulation start date (the date the first waste was added).
-
The name and contact information of the generating researcher/laboratory.
-
The physical state (solid or liquid).
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").[13]
-
Step 4: Secure Interim Storage in the Laboratory
Waste containers should be stored safely in the laboratory pending collection by your institution's Environmental Health and Safety (EHS) department.
Procedure:
-
Keep the waste container tightly closed at all times, except when adding waste.[12]
-
Store the container in a designated Satellite Accumulation Area (SAA), which is typically under a fume hood or in a ventilated cabinet.[7]
-
Store away from incompatible materials. Based on the chemical structure (a chlorinated N-aryl-N-alkyl amine), this includes:
-
Strong Oxidizing Agents: Reactions with strong oxidizers can be violent and exothermic.
-
Strong Acids: Aryl amines can react with strong acids in exothermic neutralization reactions.[1] More dangerously, reactions with nitrous acid can form unstable diazonium salts. Mixing with acids can also generate toxic gas.
-
Heat and Ignition Sources: While the compound itself is a solid, it is combustible. Store away from open flames or hot surfaces.
-
Figure 2. Chemical incompatibility diagram for this compound.
Step 5: Scheduled Waste Pickup
Coordinate with your institution's EHS department for the collection of the hazardous waste. Do not allow waste to accumulate in the lab for extended periods.[1]
Step 6: Final Disposition - High-Temperature Incineration
The ultimate and most environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[3][5][7]
Causality: High-temperature incineration (typically 850°C to 1200°C) provides the necessary energy and oxidative environment to break down the stable pyrimidine ring and the carbon-chlorine bonds.[4] This process converts the organic material primarily into carbon dioxide, water, nitrogen, and hydrogen chloride.[3] The resulting acidic gases (HCl) are then scrubbed and neutralized in the incinerator's flue gas cleaning system, preventing their release into the atmosphere.[3] This method ensures the complete destruction of the hazardous compound, reducing its volume by up to 95% and converting it into less harmful substances.[7][16] Landfilling is not a suitable option as the compound could potentially leach into the soil and groundwater.[17]
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE (gloves, safety goggles, lab coat, and if necessary, a respirator), carefully sweep up the solid material. Avoid creating dust.
-
Place the spilled material and all contaminated cleaning materials (e.g., paper towels, absorbent pads) into a designated hazardous waste container and label it appropriately.
-
Clean the spill area with a suitable solvent and then soap and water.
-
Report the spill to your laboratory supervisor and EHS department.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation develops, seek medical attention.
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
By adhering to these detailed procedures, grounded in the chemical properties of this compound, you can ensure a safe and compliant end to its lifecycle in your laboratory. This commitment to responsible chemical management is integral to the integrity of our scientific pursuits.
References
- 1. askthenerd.com [askthenerd.com]
- 2. researchgate.net [researchgate.net]
- 3. esemag.com [esemag.com]
- 4. toolkit.pops.int [toolkit.pops.int]
- 5. csu.edu [csu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Explore Insights: Why Hazardous Waste Is Incinerated [novus-environmental.co.uk]
- 8. Mixing of Chemicals | Control of Substances Hazardous to Health - COSHH Level 2 (VTQ) Online Training Video | COSHH Training [procoshh.co.uk]
- 9. Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multi-Hazard or Combined Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. 65766-32-7|6-Chloro-N-methylpyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 12. Interactions of Hypochlorous Acid with Pyrimidine Nucleotides, and Secondary Reactions of Chlorinated Pyrimidines with … [ouci.dntb.gov.ua]
- 13. Amine Reactivity [www2.chemistry.msu.edu]
- 14. The Oxidative Chlorination of Pyrimidine and Purine Bases, and Nucleosides Using Acyl Chloride-Dimethyl-Formamide-m-Chloroperbenzoic Acid System1 | Semantic Scholar [semanticscholar.org]
- 15. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 16. uswonline.com [uswonline.com]
- 17. tandfonline.com [tandfonline.com]
A Comprehensive Guide to the Safe Handling of 6-chloro-N,2-dimethyl-4-pyrimidinamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling of 6-chloro-N,2-dimethyl-4-pyrimidinamine. As a chemical intermediate potentially used in pharmaceutical synthesis, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring personnel safety and research integrity. This document offers procedural, step-by-step guidance based on established safety principles for related chemical structures.
Hazard Identification and Risk Assessment: A Proactive Approach
-
Acute Oral Toxicity : Harmful if swallowed.[1]
-
Skin Irritation : Causes skin irritation.[1]
-
Serious Eye Irritation : Causes serious eye irritation.[1]
-
Skin Sensitization : May cause an allergic skin reaction.
-
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., heating, aerosolizing), and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the required PPE:
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards. A full-face shield should be worn over goggles when there is a heightened risk of splashes, such as during bulk handling or reactions under pressure.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Wash hands thoroughly after handling the compound, even after removing gloves.[3] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A standard flame-resistant laboratory coat should be worn for all procedures. For tasks with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat is advised.[2] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial for minimizing the risk of exposure and ensuring the well-being of laboratory personnel.
Before beginning any work, ensure that all necessary engineering controls are in place and functioning correctly:
-
Chemical Fume Hood : Verify that the fume hood has a current certification and is operating with adequate airflow.
-
Eyewash Station and Safety Shower : Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[3]
-
Ventilation : Ensure the laboratory is well-ventilated.[1]
-
Preparation : Don all required PPE as outlined in the table above.
-
Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood. Avoid generating dust.[4]
-
Reaction Setup : When setting up reactions, use sealed or contained systems wherever possible.
-
Post-Reaction Work-up : Perform all extractions, distillations, and other work-up procedures within the fume hood.
-
Decontamination : After handling, thoroughly decontaminate all surfaces, glassware, and equipment.
-
Hand Washing : Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[1]
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact : Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1]
-
Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1]
In the event of a spill, evacuate the immediate area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[4] Collect the absorbed material into a suitable, labeled, and sealed container for disposal.[3] Clean the spill area thoroughly.
Disposal Plan: Environmental Responsibility
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Waste Segregation : As a halogenated organic compound, it must be disposed of in a designated, properly labeled container for halogenated waste.[5][6] Do not mix with non-halogenated waste.[7]
-
Containerization : Use robust, leak-proof containers for waste collection. Ensure containers are kept closed when not in use.
-
Disposal Route : Dispose of all waste in accordance with local, state, and federal regulations. This typically involves collection by a licensed hazardous waste disposal company.[8]
By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. uakron.edu [uakron.edu]
- 6. community.preproom.org [community.preproom.org]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
